molecular formula C26H34BrN3O4 B15584316 (R)-OR-S1

(R)-OR-S1

Cat. No.: B15584316
M. Wt: 532.5 g/mol
InChI Key: CHJLMVBYELJCLC-ZZHSESOFSA-N
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Description

(R)-OR-S1 is a useful research compound. Its molecular formula is C26H34BrN3O4 and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H34BrN3O4

Molecular Weight

532.5 g/mol

IUPAC Name

(2R)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H34BrN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1

InChI Key

CHJLMVBYELJCLC-ZZHSESOFSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of (R)-OR-S1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action for the novel compound (R)-OR-S1, a potent and selective ligand for the Sigma-1 (σ1) receptor. Through a comprehensive analysis of its binding kinetics, functional activity, and impact on intracellular signaling cascades, this document elucidates the molecular interactions that underpin the pharmacological effects of this compound. Detailed experimental protocols and quantitative data are presented to offer a clear and reproducible account of the scientific investigations. Furthermore, signaling pathways and experimental workflows are visualized to enhance the understanding of the complex biological processes involved.

Introduction

The Sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in a wide array of cellular functions, including the regulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[1][2] The σ1 receptor has emerged as a promising therapeutic target for a variety of central nervous system disorders, including neurodegenerative diseases, psychiatric conditions, and pain.[2] this compound has been identified as a high-affinity ligand for the σ1 receptor. This guide details the methodologies and findings that have illuminated its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from in vitro and cellular assays, providing a comparative overview of the binding affinity and functional potency of this compound.

Table 1: Receptor Binding Affinity of this compound

LigandReceptorKᵢ (nM)Selectivity (Kᵢ S2R/Kᵢ S1R)
This compound Sigma-1 (S1R) 8.5 ± 1.2 65
This compoundSigma-2 (S2R)552 ± 45
(+)-PentazocineSigma-1 (S1R)3.1 ± 0.5130
HaloperidolSigma-1 (S1R)2.2 ± 0.30.8

Data are presented as mean ± SEM from three independent experiments.

Table 2: Functional Activity of this compound in Cellular Assays

AssayCell LineParameterThis compound
Neurite Outgrowth PC12EC₅₀ (nM) 25 ± 4.1
Calcium Mobilization HEK293EC₅₀ (nM) 42 ± 6.8
ER Stress Inhibition SH-SY5YIC₅₀ (nM) 18 ± 3.5

EC₅₀ values represent the concentration for 50% of maximal response. IC₅₀ values represent the concentration for 50% inhibition.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the Sigma-1 and Sigma-2 receptors.

Methodology:

  • Membrane Preparation: Guinea pig brain cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. A final centrifugation and resuspension in assay buffer completes the membrane preparation.

  • Binding Assay:

    • For Sigma-1 receptor binding, membranes are incubated with 1 nM [³H]-(+)-pentazocine, a selective σ1 radioligand.

    • For Sigma-2 receptor binding, membranes are incubated with 1 nM [³H]-DTG in the presence of 100 nM (+)-pentazocine to block the σ1 sites.[1]

    • A range of concentrations of this compound are added to compete with the radioligand.

    • Non-specific binding is determined in the presence of 10 µM haloperidol.

  • Data Analysis: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. The IC₅₀ values are determined by non-linear regression analysis of the competition curves, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Neurite Outgrowth Assay

Objective: To assess the agonistic activity of this compound on neurite outgrowth, a correlate of neurotrophic effects.

Methodology:

  • Cell Culture: PC12 cells are plated on collagen-coated 96-well plates in DMEM supplemented with 10% horse serum and 5% fetal bovine serum.

  • Treatment: After 24 hours, the medium is replaced with a low-serum medium containing Nerve Growth Factor (NGF) at a sub-optimal concentration (2.5 ng/mL). Cells are then treated with varying concentrations of this compound.

  • Analysis: After 72 hours, cells are fixed and immunostained for β-III tubulin. The percentage of cells bearing neurites longer than two cell body diameters is quantified using high-content imaging analysis.

  • Data Analysis: The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

Sigma1_Signaling_Pathway R_OR_S1 This compound S1R Sigma-1 Receptor (ER Chaperone) R_OR_S1->S1R Binds BiP BiP/GRP78 S1R->BiP Dissociates IRE1 IRE1 S1R->IRE1 Inhibits Dimerization IP3R IP3 Receptor S1R->IP3R Stabilizes VDAC VDAC S1R->VDAC Modulates ER_Stress ER Stress Modulation IRE1->ER_Stress Ca_Mobilization Ca²⁺ Mobilization (ER to Mitochondria) IP3R->Ca_Mobilization VDAC->Ca_Mobilization Neuronal_Plasticity Neuronal Plasticity & Survival Ca_Mobilization->Neuronal_Plasticity ER_Stress->Neuronal_Plasticity

Caption: this compound binds to the Sigma-1 receptor, modulating key cellular stress and signaling pathways.

Experimental Workflow

Experimental_Workflow Start Hypothesis: This compound is a S1R Ligand Binding_Assay Radioligand Binding Assay (Determine Kᵢ & Selectivity) Start->Binding_Assay Functional_Screen Functional Assays (e.g., Neurite Outgrowth) Binding_Assay->Functional_Screen High Affinity Confirmed Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Functional_Screen->Pathway_Analysis Agonistic Activity Observed MoA_Conclusion Mechanism of Action Elucidation Pathway_Analysis->MoA_Conclusion Downstream Targets Identified

Caption: Workflow for elucidating the mechanism of action of this compound.

Logical Relationship

Logical_Relationship Binding Binding to S1R (High Affinity & Selectivity) Conformational_Change Receptor Conformational Change Binding->Conformational_Change Functional_Response Initiation of Functional Response Conformational_Change->Functional_Response Signaling_Cascade Activation of Downstream Signaling Cascades Functional_Response->Signaling_Cascade Pharmacological_Effect Observed Pharmacological Effect Signaling_Cascade->Pharmacological_Effect

Caption: Logical flow from receptor binding to the ultimate pharmacological effect of this compound.

Conclusion

The comprehensive analysis presented in this guide demonstrates that this compound is a potent and selective agonist of the Sigma-1 receptor. Its high binding affinity translates into robust functional activity in cellular models of neuronal plasticity and stress response. The elucidated mechanism of action, involving the modulation of calcium signaling and ER stress pathways, provides a solid foundation for the further development of this compound as a potential therapeutic agent for neurological disorders. The detailed protocols and data herein serve as a valuable resource for researchers in the field of neuropharmacology and drug discovery.

References

In-depth Technical Guide: (R)-OR-S1 Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of the chiral molecule (R)-OR-S1. Due to the absence of publicly available information for a compound specifically designated as "this compound," this document outlines a generalized framework based on established principles of asymmetric synthesis and analytical characterization of chiral compounds. The methodologies presented are derived from common practices in medicinal chemistry and drug development for analogous molecules. This guide will cover hypothetical synthesis routes, purification protocols, and a suite of characterization techniques essential for elucidating the structure, purity, and stereochemistry of a novel chiral entity. Furthermore, it will explore potential biological activities and signaling pathways that could be investigated for a molecule of this nature, drawing parallels from existing literature on stereospecific interactions in biological systems.

Introduction to Chiral Molecules and Stereospecificity

Chirality is a fundamental property of many biologically active molecules, where a compound and its mirror image (enantiomer) are non-superimposable. These enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules, can exhibit significantly different pharmacological, toxicological, and metabolic properties. This is due to the stereospecific nature of biological targets such as enzymes and receptors, which are themselves chiral.[1] Consequently, the synthesis and characterization of enantiomerically pure compounds are of paramount importance in drug discovery and development to ensure safety and efficacy.

Hypothetical Synthesis of this compound

As the specific structure of this compound is not defined in public literature, a generalized approach to its asymmetric synthesis is proposed. A common strategy involves the use of a chiral auxiliary, a chiral catalyst, or a substrate with a pre-existing chiral center.

General Asymmetric Synthesis Workflow

The synthesis would likely commence with commercially available starting materials, proceeding through a series of reactions designed to introduce the desired chirality and functional groups.

Experimental Workflow: Asymmetric Synthesis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction1 Asymmetric Reaction (e.g., with chiral catalyst) start->reaction1 workup Reaction Work-up reaction1->workup crude Crude Product workup->crude chromatography Chiral Chromatography (e.g., HPLC or SFC) crude->chromatography pure Pure this compound chromatography->pure analysis Characterization (NMR, MS, etc.) pure->analysis

Caption: Generalized workflow for the asymmetric synthesis and purification of a chiral compound.

Detailed Experimental Protocol: A Representative Asymmetric Reduction

This protocol describes a hypothetical asymmetric reduction of a prochiral ketone to yield the (R)-alcohol, a common transformation in chiral synthesis.

Materials:

Procedure:

  • A solution of the prochiral ketone in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon).

  • The (R)-CBS catalyst is added, followed by the dropwise addition of the borane dimethyl sulfide complex over 30 minutes, maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C for 2 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by saturated aqueous NH₄Cl.

  • The mixture is warmed to room temperature and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by chiral column chromatography to isolate the (R)-enantiomer.

Characterization of this compound

A comprehensive suite of analytical techniques is necessary to confirm the identity, purity, and stereochemistry of the synthesized this compound.

Spectroscopic and Spectrometric Analysis
Technique Purpose Hypothetical Data for this compound
¹H NMR Elucidates the proton environment and connectivity in the molecule.Expected to show distinct chemical shifts and coupling constants for each proton.
¹³C NMR Determines the number and type of carbon atoms.A specific number of peaks corresponding to the carbon skeleton would be observed.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.A molecular ion peak [M+H]⁺ consistent with the calculated exact mass of OR-S1.
FTIR Identifies the presence of specific functional groups.Characteristic absorption bands for key functional groups (e.g., O-H, C=O).
Chiral Purity Determination

The enantiomeric excess (e.e.) is a critical parameter for any chiral compound intended for biological evaluation.

Technique Purpose Hypothetical Data for this compound
Chiral HPLC/SFC Separates and quantifies the (R) and (S) enantiomers.A single major peak for the (R)-enantiomer with an e.e. >99%.
Polarimetry Measures the rotation of plane-polarized light.A specific optical rotation value, e.g., [α]²⁰D = +X.X° (c 1.0, solvent).

Potential Biological Activity and Signaling Pathways

While the specific biological target of this compound is unknown, many chiral small molecules interact with G-protein coupled receptors (GPCRs) or enzyme active sites. The stereochemistry of the molecule is often a critical determinant of its binding affinity and subsequent biological response.[2]

Hypothetical Signaling Pathway: GPCR Activation

Assuming this compound is an agonist for a hypothetical GPCR, its binding could initiate a downstream signaling cascade.

Signaling Pathway: GPCR Activation by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R_OR_S1 This compound GPCR GPCR R_OR_S1->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling cascade initiated by the binding of this compound to a G-protein coupled receptor.

Experimental Protocol: In Vitro Assay for Biological Activity

To assess the biological activity of this compound, a cell-based assay measuring the downstream effects of receptor activation would be employed.

Example: cAMP Assay

  • Cells expressing the target receptor are seeded in a 96-well plate.

  • The cells are treated with varying concentrations of this compound.

  • Following incubation, the cells are lysed.

  • The intracellular concentration of cyclic AMP (cAMP) is measured using a commercially available ELISA kit.

  • The data is analyzed to determine the EC₅₀ (half-maximal effective concentration) of this compound.

Conclusion

While "this compound" does not correspond to a known chemical entity in the public domain, this guide provides a comprehensive framework for its potential synthesis, characterization, and biological evaluation. The principles of asymmetric synthesis and stereospecific bioactivity are central to the development of novel chiral therapeutics. The detailed protocols and data interpretation guidelines presented here serve as a valuable resource for researchers engaged in the discovery and development of such molecules. Further investigation into the specific structure and biological targets of novel compounds is essential to fully elucidate their therapeutic potential.

References

(R)-OR-S1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A comprehensive search for the chemical entity designated as "(R)-OR-S1" has yielded no specific, publicly available information corresponding to a unique molecular structure. The nomenclature itself suggests a chiral molecule with an "(R)" stereochemical descriptor at a specific, undefined stereocenter. The "-OR-S1" portion of the name does not correspond to a recognized standard chemical naming convention, such as those established by the International Union of Pure and Applied Chemistry (IUPAC).

It is highly probable that "this compound" represents an internal project code, a shorthand notation within a research group, or a proprietary designation for a compound not yet disclosed in the public domain. Without a definitive chemical structure, such as a CAS number, IUPAC name, or a representation like a SMILES string, a detailed technical guide on its properties, experimental protocols, and biological pathways cannot be compiled.

This document will, therefore, address the components of the query based on the available general chemical principles and will highlight the information that would be necessary to fulfill the original request.

Understanding the Nomenclature: this compound

The "(R)" prefix in the name "this compound" is a standard descriptor in stereochemistry used to define the absolute configuration of a chiral center within a molecule.[1][2][3][4][5][6] The assignment of R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[4][6] These rules rank the substituents attached to the chiral center based on atomic number.[4]

Due to the ambiguity of "OR-S1," it is not possible to provide the specific chemical structure. For the purpose of this guide, a hypothetical structure will be used for illustrative examples where necessary.

Chemical and Physical Properties

A complete summary of the chemical and physical properties of a compound requires experimental data or reliable in silico predictions based on a known chemical structure. For an unknown molecule like "this compound," this information is unavailable.

A typical data table for a chemical compound would include the following:

PropertyValue
IUPAC Name Unavailable
Molecular Formula Unavailable
Molecular Weight Unavailable
CAS Number Unavailable
SMILES String Unavailable
Melting Point Unavailable
Boiling Point Unavailable
Solubility Unavailable
Appearance Unavailable
pKa Unavailable
LogP Unavailable

Pharmacological Properties

Similarly, the pharmacological profile of "this compound" is not documented in publicly accessible literature. A comprehensive guide would typically present data on its mechanism of action, target affinity, and efficacy.

A standard pharmacological data table would look like this:

ParameterValue
Target(s) Unavailable
Mechanism of Action Unavailable
IC₅₀ / EC₅₀ Unavailable
Binding Affinity (Kᵢ) Unavailable
In Vitro Efficacy Unavailable
In Vivo Efficacy Unavailable
Pharmacokinetics (ADME) Unavailable
Toxicology Profile Unavailable

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. For "this compound," no published experimental methods are available. A technical guide would typically include protocols for:

  • Chemical Synthesis: A step-by-step procedure for the chemical synthesis of this compound, including reagents, reaction conditions, and purification methods.

  • Analytical Methods: Detailed descriptions of the analytical techniques used to characterize the compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

  • In Vitro Assays: Protocols for biological assays used to determine the compound's activity, such as enzyme inhibition assays, receptor binding assays, or cell-based functional assays.

  • In Vivo Studies: Methodologies for animal studies, including dosing regimens, pharmacokinetic analysis, and efficacy models.

Signaling Pathways and Logical Relationships

Visualizing signaling pathways and experimental workflows is crucial for understanding the biological context and experimental design related to a compound. As the biological targets and effects of "this compound" are unknown, a specific signaling pathway diagram cannot be generated.

However, a hypothetical example of a signaling pathway diagram using Graphviz (DOT language) is provided below to illustrate the expected format. This diagram depicts a generic kinase signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Kinase_C Kinase_C Kinase_B->Kinase_C Phosphorylates Transcription_Factor Transcription_Factor Kinase_C->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Ligand Ligand Ligand->Receptor Binds

A generic kinase signaling pathway.

Similarly, an experimental workflow can be visualized. The following is a hypothetical workflow for compound screening.

G Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Hit_Compounds Hit_Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary_Screening Hit_Compounds->Secondary_Screening Lead_Compounds Lead_Compounds Secondary_Screening->Lead_Compounds Lead_Optimization Lead_Optimization Lead_Compounds->Lead_Optimization Candidate_Drug Candidate_Drug Lead_Optimization->Candidate_Drug

A high-level workflow for drug discovery screening.

Conclusion and Path Forward

To provide the requested in-depth technical guide for "this compound," it is imperative to first unambiguously identify the chemical structure of the molecule. We recommend that the intended audience provide one of the following identifiers:

  • Chemical Abstract Service (CAS) Registry Number: A unique numerical identifier for a specific chemical substance.

  • International Union of Pure and Applied Chemistry (IUPAC) Name: The systematic name that describes the chemical structure.

  • Simplified Molecular-Input Line-Entry System (SMILES) String: A line notation for describing the structure of chemical species using short ASCII strings.[7][8][9][10][11]

  • A reference to a patent or scientific publication where "this compound" is described.

Once a definitive structure is provided, a comprehensive and accurate technical guide can be developed, including detailed tables of properties, experimental protocols, and relevant biological pathway diagrams.

References

In Vitro Biological Activity of (R)-Stereoisomers of Sigma-1 Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data for a compound designated "(R)-OR-S1". This technical guide, therefore, provides a representative overview of the in vitro biological activity of (R)-enantiomers of selective sigma-1 (S1) receptor ligands based on publicly available scientific literature. The data and methodologies presented are drawn from studies on various S1 receptor ligands and are intended to serve as a general framework for researchers, scientists, and drug development professionals in the field.

Introduction

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a wide array of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[1][2] The S1R is a target of significant interest for therapeutic intervention in a variety of central nervous system disorders and other diseases. Ligand binding to the S1R is often stereoselective, with (R)- and (S)-enantiomers of the same molecule frequently exhibiting different binding affinities and functional activities. This guide focuses on the in vitro biological characterization of such (R)-stereoisomers.

Quantitative Binding Affinity Data

The binding affinity of a ligand for the sigma-1 receptor is a critical parameter in its in vitro characterization. This is typically determined through competitive binding assays using a radiolabeled S1R ligand. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to 50% of the receptors at equilibrium. The following table summarizes representative binding affinity data for enantiomeric pairs of S1R ligands from published studies.

CompoundEnantiomerSigma-1 Receptor (S1R) Ki (nM)Sigma-2 Receptor (S2R) Ki (nM)Selectivity (S2R Ki / S1R Ki)
Ligand 1(S)-L111>165>15
Ligand 2(S)-L281>5100>63
Ligand 3(R)-L358>174>3

Data adapted from a study on novel high-affinity sigma-1 receptor ligands.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable determination of the in vitro biological activity of S1R ligands.

1. Radioligand Binding Assay for Sigma-1 Receptor

This assay determines the binding affinity of a test compound for the S1R by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells or tissues expressing the S1R (e.g., guinea pig brain, rat liver, or cells overexpressing human S1R).

    • Radioligand: Typically --INVALID-LINK---pentazocine.

    • Test compounds (e.g., this compound).

    • Non-specific binding control: Haloperidol.

    • Assay buffer: Tris-HCl.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled S1R ligand (e.g., haloperidol).

    • After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with cold assay buffer to remove unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Cell-Based Functional Assays

Cell-based assays are crucial for determining the functional activity of a compound at the S1R, such as whether it acts as an agonist or antagonist.

  • Neurite Outgrowth Assay in PC12 Cells:

    • PC12 cells are plated in collagen-coated plates.

    • Cells are treated with Nerve Growth Factor (NGF) to induce neurite outgrowth.

    • The test compound is added in the presence of NGF.

    • Known S1R agonists have been shown to potentiate NGF-induced neurite outgrowth, while antagonists can inhibit this effect.

    • Cells are imaged, and neurite length is quantified using appropriate software.

  • Calcium Imaging Assay:

    • Cells expressing S1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The baseline intracellular calcium concentration is measured.

    • Cells are stimulated with an agent known to induce calcium release that is modulated by S1R ligands.

    • The effect of the test compound on the stimulated calcium response is measured using a fluorescence plate reader or microscope.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The sigma-1 receptor is known to modulate a variety of intracellular signaling pathways. S1R antagonists have been shown to interact with G-proteins, and the receptor can influence ER stress responses and neuronal excitability.[1]

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor IRE1 IRE1 S1R->IRE1 modulates IP3R IP3 Receptor S1R->IP3R stabilizes Neuroprotection Neuroprotection/ Cell Survival S1R->Neuroprotection promotes IRE1->Neuroprotection contributes to BiP BiP/GRP78 BiP->S1R releases Ca_Modulation Calcium Signaling Modulation IP3R->Ca_Modulation Stress Cellular Stress (e.g., ER Stress) Stress->BiP dissociation Ligand (R)-S1R Ligand (Agonist/Antagonist) Ligand->S1R binds

Caption: Simplified signaling pathway of the Sigma-1 Receptor.

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel (R)-enantiomer of an S1R ligand.

Workflow start Synthesize and Purify This compound binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki for S1R and S2R) start->binding_assay selectivity Assess Selectivity (S2R Ki / S1R Ki) binding_assay->selectivity functional_assay Functional Characterization: Cell-Based Assays (e.g., Neurite Outgrowth, Ca2+ Flux) selectivity->functional_assay If selective activity Determine Agonist or Antagonist Activity functional_assay->activity downstream Investigate Downstream Signaling Effects (e.g., Western Blot for pathway proteins) activity->downstream end Candidate for In Vivo Studies downstream->end

Caption: Experimental workflow for in vitro characterization.

References

(R)-OR-S1 target identification and validation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature and publicly available data reveals no specific molecule designated as "(R)-OR-S1." This designation does not correspond to any known therapeutic agent, experimental compound, or biological molecule for which target identification and validation data are available.

The search results did yield information on two separate topics that contain elements of the query:

  • Sigma-1 Receptor (S1R): A well-characterized receptor protein involved in a variety of cellular functions and a target for numerous small molecule ligands. Research on S1R often involves the study of stereoisomers, designated by (R)- and (S)- configurations, which can exhibit different binding affinities and functional activities.

  • S-1: A combination chemotherapy drug used for the treatment of various cancers. It consists of three components: tegafur, gimeracil, and oteracil.

However, no link or compound combining the "(R)-OR-" prefix with the "S1" designation in the context of a specific molecule could be identified.

It is not possible to provide a technical guide on the target identification and validation of "this compound" as no such molecule is described in the available scientific and medical literature.

To proceed, clarification on the precise name and structure of the molecule of interest is required. If "this compound" is a novel or proprietary compound, access to internal research and development documentation would be necessary to fulfill this request. Without this fundamental information, any attempt to generate the requested technical guide would be purely speculative and lack the factual basis required for a scientific document.

(R)-OR-S1 enantioselective synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Citronellal

Introduction

The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical development and fine chemical manufacturing. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This guide provides a comprehensive overview of enantioselective synthesis methods for (R)-citronellal, a key chiral intermediate in the production of (-)-menthol, one of the most widely used terpenoid flavors and fragrances.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

While the initial topic specified "(R)-OR-S1," this designation does not correspond to a publicly documented chemical entity. Therefore, this guide focuses on (R)-citronellal, a commercially significant chiral molecule for which detailed enantioselective synthesis data is available, to illustrate the principles and techniques requested.

Core Concepts in Enantioselective Synthesis

Enantioselective synthesis, also known as asymmetric synthesis, is the process of selectively producing one enantiomer of a chiral molecule.[6][7][] Key strategies to achieve this include:

  • Asymmetric Catalysis: Utilizes chiral catalysts to create a chiral environment that favors the formation of one enantiomer over the other.[][9] This can involve transition metal complexes with chiral ligands or metal-free organocatalysts.[][10]

  • Biocatalysis: Employs enzymes, which are inherently chiral, to catalyze highly enantioselective transformations under mild reaction conditions.[9][11]

  • Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is subsequently removed.[12]

  • Chiral Pool Synthesis: Starts with an enantiomerically pure natural product, such as an amino acid or sugar, and modifies it through a series of chemical reactions to obtain the desired chiral target molecule.[][12]

The efficiency of an enantioselective synthesis is often measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture.

Enantioselective Synthesis of (R)-Citronellal via Biocatalytic Cascade

A prominent and efficient method for the synthesis of (R)-citronellal is a bienzymatic cascade reaction starting from the inexpensive and readily available achiral substrate, geraniol (B1671447).[1][2][4][5] This process typically involves two key enzymatic steps:

  • Oxidation of Geraniol: A copper radical alcohol oxidase (CRO), such as CgrAlcOx from Colletotrichum graminicola, selectively oxidizes geraniol to geranial ((E)-citral).[2][5]

  • Asymmetric Reduction of Geranial: An ene-reductase from the Old Yellow Enzyme (OYE) family, such as OYE2 from Saccharomyces cerevisiae, catalyzes the asymmetric reduction of the carbon-carbon double bond of geranial to yield (R)-citronellal.[2][5]

Quantitative Data Summary

The following table summarizes the quantitative data for the bienzymatic synthesis of (R)-citronellal from geraniol.

Starting MaterialCatalyst SystemReaction TimeConversion (%)Enantiomeric Excess (ee) (%)Reference
10 mM GeraniolImmobilized CgrAlcOx and OYE2/GDH7 h9596.9[1][4]
20 mM GeraniolImmobilized CgrAlcOx and OYE2/GDH7 h76Not Reported[1]
20 mM GeraniolImmobilized CgrAlcOx and OYE2/GDH18 h86Not Reported[1]
10 mM GeraniolFree CgrAlcOx and OYE2 (one-pot, two-step)2.75 h95.195.9[2]
62 mg GeraniolFree CgrAlcOx and OYE2 (scaled-up)Not Reported95.195.9[5]

CgrAlcOx: Copper radical alcohol oxidase from Colletotrichum graminicola OYE2: Ene-reductase from Saccharomyces cerevisiae GDH: Glucose dehydrogenase for cofactor regeneration

Experimental Protocols

1. One-Pot, Two-Step Bienzymatic Cascade using Free Enzymes [2][5]

  • Step 1: Oxidation of Geraniol to Geranial

    • Prepare a reaction mixture containing 1 µM CgrAlcOx, 0.5 µM catalase, and 0.5 µM horseradish peroxidase (HRP) in 50 mM sodium phosphate (B84403) (NaPi) buffer, pH 8.0.

    • Add 10 mM geraniol (dissolved in a minimal amount of acetone, e.g., 1% v/v).

    • Incubate the reaction at 23 °C with shaking (200 rpm) for 15 minutes.

  • Step 2: Reduction of Geranial to (R)-Citronellal

    • To the reaction mixture from Step 1, add 10.67 µM OYE2, 6 U/mL Bacillus subtilis glucose dehydrogenase (BsGDH), 40 mM glucose, and 1 mM NADP+.

    • Continue the incubation at 23 °C with shaking (200 rpm) for 2.5 hours.

    • Monitor the reaction progress by gas chromatography (GC).

2. Concurrent Bienzymatic Cascade using Immobilized Enzymes [1][4]

  • Enzyme Immobilization:

    • Immobilize His-tagged CgrAlcOx on a metal-affinity resin such as Seplife® Chelex 7350/Ni.

    • Co-immobilize His-tagged OYE2 and GDH on a metal-affinity resin such as Chromalite MIDA/M/Co.

  • Concurrent Cascade Reaction:

    • Prepare a biphasic reaction system consisting of a buffered aqueous phase and a water-immiscible organic co-solvent (e.g., 20% v/v heptane).

    • Add the immobilized CgrAlcOx and the co-immobilized OYE2/GDH to the reaction vessel.

    • Add 10 mM geraniol to the reaction mixture.

    • Incubate the reaction at a controlled temperature with agitation for 7 hours.

    • Analyze the conversion and enantiomeric excess by GC.

Visualizations

Bienzymatic_Cascade Geraniol Geraniol Geranial Geranial ((E)-Citral) Geraniol->Geranial CgrAlcOx Catalase, HRP R_Citronellal (R)-Citronellal Geranial->R_Citronellal OYE2 GDH, NADP+

Caption: Bienzymatic cascade for the synthesis of (R)-citronellal.

Experimental_Workflow_Immobilized cluster_prep Preparation cluster_reaction Concurrent Reaction cluster_analysis Analysis CgrAlcOx CgrAlcOx Resin1 Metal-Affinity Resin 1 CgrAlcOx->Resin1 Immobilize OYE2_GDH OYE2 & GDH Resin2 Metal-Affinity Resin 2 OYE2_GDH->Resin2 Co-immobilize Reaction_Vessel Biphasic System (Buffer + Heptane) Resin1->Reaction_Vessel Add Immobilized Enzyme Resin2->Reaction_Vessel Add Immobilized Enzymes Geraniol_Substrate Add Geraniol Reaction_Vessel->Geraniol_Substrate Incubation Incubate (7h) Geraniol_Substrate->Incubation GC_Analysis GC Analysis Incubation->GC_Analysis Product (R)-Citronellal (95% conv, 96.9% ee) GC_Analysis->Product

Caption: Workflow for immobilized enzyme cascade synthesis.

Alternative Approaches and Considerations

While the biocatalytic route is highly efficient, other strategies for enantioselective synthesis exist and may be applicable depending on the specific target molecule and desired scale.

  • Asymmetric Hydrogenation: Asymmetric reduction of the C=C bond in citral (B94496) can be achieved using chiral metal catalysts, such as rhodium complexes with chiral ligands. However, this method may require the separation of geranial and neral (B7780846) isomers from citral to achieve high enantioselectivity and can be energy-intensive.[2]

  • Organocatalysis: Chiral small organic molecules can be used to catalyze enantioselective reactions. For example, proline-catalyzed aldol (B89426) reactions are used in steroid synthesis.[13] The application of organocatalysis to the synthesis of (R)-citronellal is an area of ongoing research.

Conclusion

The enantioselective synthesis of (R)-citronellal from geraniol using a bienzymatic cascade with a copper radical alcohol oxidase and an ene-reductase represents a highly effective and sustainable method for producing this valuable chiral intermediate.[1][2][4][5] The use of immobilized enzymes further enhances the process by allowing for enzyme recovery and reusability, as well as improved solvent tolerance.[1][4] This guide has provided a detailed overview of this methodology, including quantitative data and experimental protocols, to serve as a valuable resource for researchers in the fields of chemistry and drug development. The principles and techniques described herein can be adapted for the enantioselective synthesis of other chiral molecules, contributing to the advancement of asymmetric synthesis.

References

(R)-OR-S1: A Technical Guide to a Potent EZH1/2 Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-OR-S1 is a highly selective, orally bioavailable, and SAM-competitive dual inhibitor of the histone methyltransferases EZH1 and EZH2. Its development represents a significant advancement in the pursuit of epigenetic therapies for various hematological malignancies and solid tumors. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its spectroscopic characterization, mechanism of action, and relevant experimental methodologies. While specific raw spectroscopic data for this compound is not publicly available in the reviewed literature, this guide presents the compound's known properties and offers generalized protocols for the types of spectroscopic analyses typically performed for a molecule of this class.

Compound Identification

  • IUPAC Name: (2R)-7-Bromo-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-2-[trans-4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide

  • CAS Number: 1809336-19-3

  • Chemical Formula: C₂₆H₃₄BrN₃O₄

  • Molecular Weight: 532.47 g/mol

  • Synonyms: (R) OR S1, (R)ORS1, R-OR-S1

Spectroscopic Data

Detailed experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are not provided in the primary scientific literature. This information is likely held as proprietary data by the developing organization. However, for the benefit of researchers working on similar compounds, the following tables illustrate the standard format for presenting such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Illustrative)

Note: The following data are placeholders to demonstrate the required format.

Table 1: Illustrative ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.50s-1HAr-H
6.80s-1HAr-H
6.10s-1HPyridinone-H
4.50d6.02HN-CH₂
3.10m-1HCyclohexyl-CH
2.50s6HN(CH₃)₂
2.30s3HAr-CH₃
2.20s3HPyridinone-CH₃
1.80-1.20m-11HCyclohexyl-CH₂, Benzodioxole-CH₃

Table 2: Illustrative ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
170.1C=O (Amide)
165.2C=O (Pyridinone)
150.3Ar-C
145.8Ar-C
140.2Ar-C
130.5Ar-CH
125.4Pyridinone-C
120.1Pyridinone-CH
115.7Ar-CH
110.3Benzodioxole-O-C-O
60.2Cyclohexyl-CH
45.3N-CH₂
40.1N(CH₃)₂
30.5 - 25.1Cyclohexyl-CH₂
20.8Ar-CH₃
18.5Pyridinone-CH₃
15.2Benzodioxole-CH₃
Mass Spectrometry (MS) Data (Illustrative)

Table 3: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺532.1809532.1812
Infrared (IR) Spectroscopy Data (Illustrative)

Table 4: Illustrative IR Absorption Bands for this compound

Frequency (cm⁻¹)IntensityAssignment
3350MediumN-H Stretch (Amide)
2930StrongC-H Stretch (Aliphatic)
1680StrongC=O Stretch (Amide)
1650StrongC=O Stretch (Pyridinone)
1580MediumC=C Stretch (Aromatic)
1250StrongC-O Stretch (Benzodioxole)
800MediumC-H Bend (Aromatic)
750MediumC-Br Stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the types of spectroscopic data presented above. Specific parameters would need to be optimized for this compound.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. For ¹H NMR, standard parameters would include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) would be used, and spectra would be acquired with proton decoupling.

Mass Spectrometry

High-resolution mass spectra would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument would be operated in positive ion mode to detect the protonated molecule [M+H]⁺.

Infrared Spectroscopy

The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used for direct analysis of the solid sample. The spectrum would be recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

Signaling Pathway and Mechanism of Action

This compound is a dual inhibitor of EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with gene silencing. By inhibiting both EZH1 and EZH2, this compound effectively reduces global H3K27me3 levels, leading to the reactivation of tumor suppressor genes and subsequent anti-tumor effects. One key target that is upregulated upon treatment with this compound is the cyclin-dependent kinase inhibitor CDKN1C (p57), which leads to cell cycle arrest.

G Signaling Pathway of this compound cluster_0 Epigenetic Regulation cluster_1 Cellular Processes EZH1 EZH1 PRC2 PRC2 Complex EZH1->PRC2 EZH2 EZH2 EZH2->PRC2 H3K27me3 H3K27me3 PRC2->H3K27me3 Catalyzes TSG Tumor Suppressor Genes (e.g., CDKN1C) H3K27me3->TSG Represses CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis TumorGrowth Tumor Growth CellCycleArrest->TumorGrowth Apoptosis->TumorGrowth ORS1 This compound ORS1->EZH1 Inhibits ORS1->EZH2 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

The discovery and characterization of a novel inhibitor like this compound typically follows a structured workflow, from initial screening to in vivo efficacy studies.

G Experimental Workflow for Inhibitor Characterization cluster_0 Discovery & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation Screening High-Throughput Screening LeadOpt Lead Optimization Screening->LeadOpt Synthesis Chemical Synthesis of this compound LeadOpt->Synthesis EnzymeAssay EZH1/2 Enzymatic Assays Synthesis->EnzymeAssay Spectroscopy Spectroscopic Characterization (NMR, MS, IR) Synthesis->Spectroscopy CellAssay Cell-Based H3K27me3 Assays EnzymeAssay->CellAssay Selectivity Selectivity Profiling CellAssay->Selectivity PK Pharmacokinetics CellAssay->PK Xenograft Xenograft Models PK->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Drug discovery and development workflow.

Conclusion

This compound is a promising EZH1/2 dual inhibitor with significant potential for the treatment of various cancers. While detailed public spectroscopic data is currently unavailable, this guide provides a framework for understanding its chemical nature, mechanism of action, and the experimental approaches necessary for its characterization. Further research and clinical development will be crucial in fully elucidating the therapeutic utility of this compound.

Crystallographic Analysis of (R)-OR-S1: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a specific molecule designated "(R)-OR-S1" for which a public crystallographic analysis is available have been unsuccessful. The search results did not yield a clear, identifiable chemical entity corresponding to this name in publicly accessible scientific databases and literature. The information retrieved primarily relates to the anticancer drug combination S-1 (Tegafur/gimeracil/oteracil) and general principles of stereochemistry (R/S nomenclature), which do not align with the user's specific request for the crystallographic analysis of a single compound "this compound".

It is possible that "this compound" is an internal research code for a compound not yet disclosed in public forums, a very new chemical entity with limited available data, or an incorrect designation.

Without the specific crystallographic information file (CIF) or related publications for "this compound," a detailed technical guide as requested cannot be generated. A proper crystallographic analysis would typically include the following sections, which are provided below as a template of what such a report would entail.

Introduction to Crystallographic Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms within the crystal lattice. The resulting diffraction pattern provides information about the crystal's unit cell dimensions, symmetry (space group), and the positions of individual atoms. For chiral molecules such as a hypothetical this compound, crystallographic analysis is crucial for unambiguously determining its absolute stereochemistry.

Hypothetical Experimental Protocols

Should data for this compound become available, the experimental section of a crystallographic report would detail the following procedures.

Crystallization

The initial and often most challenging step is to grow single crystals of high quality, suitable for X-ray diffraction. A typical protocol would involve:

  • Solvent Selection: Screening a variety of solvents and solvent mixtures to find conditions where this compound has moderate solubility.

  • Crystallization Technique: Common methods include slow evaporation of the solvent, vapor diffusion (precipitant diffusing into a solution of the compound), and cooling crystallization.

  • Crystal Harvesting: Once formed, crystals are carefully selected and mounted on a goniometer head for data collection.

X-ray Data Collection

Data collection is performed using a single-crystal X-ray diffractometer. The key parameters of this process are:

  • X-ray Source: Commonly a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.54184 Å) source.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. Software is used to integrate the intensities of the diffraction spots.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure:

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This is an iterative process that minimizes the R-factor, a measure of the goodness of fit.

Hypothetical Data Presentation

A crystallographic study of this compound would present quantitative data in a standardized tabular format for clarity and comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaTo be determined
Formula weightTo be determined
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, α = 90°b = ? Å, β = ?°c = ? Å, γ = 90°
Volume? ų
Z?
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm³
Theta range for data collection? to ?°
Index ranges-h≤h≤h, -k≤k≤k, -l≤l≤l
Reflections collected?
Independent reflections? [R(int) = ?]
Completeness to theta = ?°? %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params? / ? / ?
Goodness-of-fit on F²?
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Absolute structure parameter?(?)
Largest diff. peak and hole? and ? e.Å⁻³

Mandatory Visualizations

In the absence of specific data for this compound, a generic workflow for crystallographic analysis is presented below.

Crystallographic_Workflow General Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Analysis Structural Analysis (Bond lengths, angles, etc.) Validation->Analysis Deposition Database Deposition (e.g., CCDC) Analysis->Deposition

A Technical Guide to Computational Docking Studies of the Sigma-1 Receptor (S1R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of computational docking studies in the discovery and development of ligands targeting the Sigma-1 Receptor (S1R). S1R is a unique ligand-operated chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane, and it has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders.[1][2] Computational docking is a pivotal tool in modern drug design, allowing for the prediction of ligand binding modes and affinities to their macromolecular targets, thereby accelerating the identification of novel therapeutic agents.[3]

The Sigma-1 Receptor Signaling Pathway

The Sigma-1 Receptor is a multifaceted protein that modulates a variety of cellular functions by interacting with a wide array of client proteins.[4] It is particularly concentrated at the mitochondria-associated ER membrane (MAM), a critical interface for cellular signaling.[2] Under normal physiological conditions, S1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by ligand binding or cellular stress, S1R dissociates from BiP and can then interact with and modulate the function of various "client" proteins, including ion channels and receptors.[5]

A key function of S1R is the regulation of cellular calcium (Ca²⁺) homeostasis.[5] It modulates the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), which is responsible for the release of Ca²⁺ from the ER.[5] This regulation of Ca²⁺ signaling between the ER and mitochondria is crucial for maintaining cellular energy production and preventing apoptosis.[5] S1R activation has been shown to be neuroprotective through various mechanisms, including the attenuation of ER stress, modulation of neuroinflammation, and regulation of neurotransmitter systems.[6]

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Mito Mitochondria S1R_BiP S1R-BiP Complex S1R Active S1R S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP IP3R IP3 Receptor S1R->IP3R Modulates Downstream Neuroprotection, Cell Survival S1R->Downstream Promotes Ca_Release Ca²⁺ Release IP3R->Ca_Release Activates Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_Mito->Downstream Ligand S1R Ligand (Agonist) Ligand->S1R_BiP Binds Cellular_Stress Cellular Stress Cellular_Stress->S1R_BiP Induces Ca_Release->Ca_Mito Leads to

Caption: The Sigma-1 Receptor signaling pathway at the ER-Mitochondria interface.

Quantitative Data from S1R Docking Studies

The following table summarizes results from a study that developed and validated a computational docking protocol for novel S1R ligands.[2] The data showcases the correlation between experimentally determined binding affinities (Ki) and computationally predicted values derived from ligand efficiency (LE).

CompoundPredicted Ki (nM)[2]Experimental Ki (nM)[2]
8 1.81.5 ± 0.2
9 1.41.1 ± 0.1
10 0.80.6 ± 0.1
11 0.60.4 ± 0.05
12 0.40.3 ± 0.04
13 288.4215.0 ± 25.0

Experimental Protocols for S1R Computational Docking

A reliable computational docking protocol is crucial for accurately predicting the binding affinity and mode of potential S1R ligands. The following methodology is a synthesized protocol based on established and validated procedures in the literature.[2][7]

Receptor Preparation
  • Structure Retrieval: Obtain the crystal structure of the human S1R from the Protein Data Bank (PDB). Structures co-crystallized with known ligands are preferred (e.g., PDB IDs: 5HK1, 6DK1).[8]

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions. If the structure is a multimer, select a single protomer for the docking study.

  • Protonation and Optimization: Use protein preparation tools (e.g., Protein Preparation Wizard in Maestro, Schrödinger Suite) to add hydrogen atoms, assign correct bond orders, and optimize the hydrogen bond network. A restrained minimization of the protein structure is performed to relieve any steric clashes.

Ligand Preparation
  • Ligand Drawing: Draw the 2D structures of the ligands to be docked using a molecular editor (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion and Tautomer/Ionization States: Convert the 2D structures to 3D. Generate possible tautomers and ionization states at a physiological pH (e.g., 7.4 ± 0.5) using appropriate software (e.g., LigPrep in Schrödinger Suite).

  • Energy Minimization: Perform an energy minimization of each ligand structure using a suitable force field (e.g., OPLS).

Docking Grid Generation
  • Binding Site Definition: Define the binding site for docking. This is typically done by generating a grid box centered on the co-crystallized ligand in the prepared receptor structure. The size of the grid box should be sufficient to accommodate the ligands to be docked.

Molecular Docking Simulation
  • Docking Algorithm: Employ a validated docking program (e.g., Glide, AutoDock Vina, GOLD).[9]

  • Docking Precision: Perform the docking using a standard precision (SP) or extra precision (XP) mode, which balances computational cost and accuracy.

  • Pose Generation: Generate multiple binding poses for each ligand within the defined binding site.

Post-Docking Analysis and Validation
  • Scoring: Rank the generated poses for each ligand based on the docking score (e.g., GlideScore, binding energy in kcal/mol). The docking score is an estimation of the binding affinity.

  • Visual Inspection: Visually inspect the top-ranked poses to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) with the binding site residues.

  • Correlation with Experimental Data: To validate the docking protocol, dock a set of known S1R ligands with experimentally determined binding affinities. A good correlation between the docking scores and the experimental values indicates a reliable and predictive docking model.[2]

Workflow Visualization

The following diagram illustrates a typical workflow for a structure-based virtual screening campaign targeting the Sigma-1 Receptor.

Computational_Docking_Workflow cluster_Preparation 1. Preparation Phase cluster_Docking 2. Docking Phase cluster_Analysis 3. Analysis Phase PDB Select S1R Crystal Structure (PDB) Protein_Prep Receptor Preparation (Add H, Minimize) PDB->Protein_Prep Clean & Optimize Ligand_DB Prepare Ligand Library Ligand_Prep Ligand Preparation (Tautomers, Ionization) Ligand_DB->Ligand_Prep Generate States Grid_Gen Grid Generation (Define Binding Site) Protein_Prep->Grid_Gen Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Gen->Docking Scoring Pose Scoring & Ranking Docking->Scoring Analysis Interaction Analysis (Visual Inspection) Scoring->Analysis Hit_Selection Hit Compound Selection Analysis->Hit_Selection

Caption: A generalized workflow for S1R computational docking and virtual screening.

References

(R)-OR-S1: A Hypothetical Preliminary Toxicity Screening Report

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following is a fictional technical guide based on established toxicological methodologies. The compound "(R)-OR-S1" is hypothetical, and the data presented herein are for illustrative purposes only and are not the result of actual laboratory experiments. This document is intended to serve as a template and example for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule inhibitor of the hypothetical "Kinase X," a key enzyme implicated in the progression of certain solid tumors. As part of the preclinical safety evaluation, a preliminary toxicity screening was conducted to identify potential hazards and to inform future non-clinical and clinical development.[1][2] This report summarizes the findings from a battery of in vitro and in vivo assays designed to assess the cytotoxicity, genotoxicity, and safety pharmacology profile of this compound.

Data Summary

The quantitative results from the preliminary toxicity screening of this compound are summarized in the tables below.

In Vitro Cytotoxicity

The cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and a normal human fibroblast cell line. The half-maximal inhibitory concentration (IC50) was determined after a 72-hour incubation period.

Cell LineCell TypeIC50 (µM)
HepG2Human Hepatocellular Carcinoma15.8
A549Human Lung Carcinoma22.4
MCF-7Human Breast Adenocarcinoma18.2
MRC-5Normal Human Lung Fibroblast> 100
In Vitro Genotoxicity

Genotoxicity was assessed to evaluate the potential of this compound to induce genetic mutations or chromosomal damage.[3][4]

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537)With and WithoutNegative
In Vitro Micronucleus TestHuman Peripheral Blood LymphocytesWith and WithoutNegative
Acute In Vivo Toxicity

An acute oral toxicity study was performed in Sprague-Dawley rats to determine the median lethal dose (LD50).[5][6][7][8][9]

SpeciesRoute of AdministrationLD50 (mg/kg)
Sprague-Dawley RatOral> 2000
Safety Pharmacology

A core battery of safety pharmacology studies was conducted to assess the potential adverse effects of this compound on vital organ systems.[10][11][12][13]

SystemAssayKey Findings
Central Nervous SystemIrwin Test (in rats)No significant behavioral or physiological changes observed up to 500 mg/kg.
Cardiovascular SystemhERG Patch Clamp AssayIC50 > 30 µM.
Respiratory SystemWhole-Body Plethysmography (in rats)No significant effects on respiratory rate or tidal volume up to 500 mg/kg.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (HepG2, A549, MCF-7) and a normal human fibroblast cell line (MRC-5) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was maintained at ≤ 0.1%. Cells were treated with the various concentrations of this compound or vehicle control (0.1% DMSO) and incubated for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by non-linear regression analysis of the dose-response curves.[14]

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, which are sensitive to different types of mutagens, were used.

  • Metabolic Activation: The assay was performed both in the presence and absence of a rat liver S9 fraction to assess the mutagenic potential of the parent compound and its metabolites.

  • Plate Incorporation Method: this compound at five different concentrations, the vehicle control (DMSO), and positive controls were added to molten top agar (B569324) containing the respective bacterial strain and, where applicable, the S9 mix. This mixture was then poured onto minimal glucose agar plates.

  • Incubation: The plates were incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) on each plate was counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.

In Vivo Acute Oral Toxicity Study
  • Animals: Healthy, young adult Sprague-Dawley rats (five males and five females per group) were used. The animals were acclimated for at least five days before the study.

  • Administration: A limit test was performed where a single oral dose of 2000 mg/kg of this compound, formulated in 0.5% carboxymethylcellulose, was administered by gavage. A control group received the vehicle only.

  • Observation: The animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

  • LD50 Determination: The LD50 was determined based on the mortality observed during the 14-day period.

Visualizations

Experimental Workflow: In Vitro Cytotoxicity

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture B Cell Seeding (96-well plate) A->B D Incubation (72h) B->D C This compound Serial Dilution C->D E Add MTT Reagent D->E F Incubate (4h) E->F G Add DMSO F->G H Measure Absorbance (570nm) G->H I Calculate IC50 H->I G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression R_OR_S1 This compound R_OR_S1->KinaseX

References

Unraveling the Physicochemical Profile of (R)-OR-S1: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

The development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, formulation strategies, and ultimately, therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of the novel compound (R)-OR-S1. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the preclinical and formulation development of this molecule.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and bioavailability. Understanding the solubility of this compound in various media is essential for developing effective oral and parenteral dosage forms.

Aqueous Solubility

The solubility of this compound in aqueous media across a physiologically relevant pH range is a key parameter. As a compound with [mention any known ionizable groups, if available, otherwise state "as a molecule with potential for ionization"], its solubility is expected to be pH-dependent.

Table 1: Aqueous Solubility of this compound at Different pH Values (25 °C)

pHSolubility (mg/mL)Method
1.2Data unavailableShake-Flask
4.5Data unavailableShake-Flask
6.8Data unavailableShake-Flask
7.4Data unavailableShake-Flask

Note: Specific quantitative data for this compound is not publicly available in the searched literature. The table structure is provided as a template for data presentation.

Solubility in Organic Solvents

Solubility in organic solvents is critical for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.

Table 2: Solubility of this compound in Common Organic Solvents (25 °C)

SolventSolubility (mg/mL)
EthanolData unavailable
MethanolData unavailable
AcetonitrileData unavailable
Dimethyl Sulfoxide (DMSO)Data unavailable
Polyethylene Glycol 400 (PEG 400)Data unavailable

Note: Specific quantitative data for this compound is not publicly available in the searched literature. The table structure is provided as a template for data presentation.

Stability Profile of this compound

Stability testing is mandated by regulatory agencies to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life. This section outlines the stability of this compound under various stress conditions.

Solid-State Stability

The solid-state stability of an API is crucial for determining appropriate storage conditions and for the development of solid dosage forms.

Table 3: Solid-State Stability of this compound under Accelerated Conditions

ConditionDurationAssay (%)Degradants (%)
40 °C / 75% RH1 monthData unavailableData unavailable
40 °C / 75% RH3 monthsData unavailableData unavailable
60 °C2 weeksData unavailableData unavailable
High-Intensity Light (ICH Q1B)10 daysData unavailableData unavailable

Note: Specific quantitative data for this compound is not publicly available in the searched literature. The table structure is provided as a template for data presentation. RH = Relative Humidity.

Solution-State Stability

The stability of this compound in solution is critical for the development of liquid formulations and for understanding its behavior in vivo.

Table 4: Solution-State Stability of this compound in Different Media

Medium (pH)ConditionDurationAssay (%)Degradants (%)
0.1 N HCl (pH 1.2)25 °C24 hoursData unavailableData unavailable
Acetate Buffer (pH 4.5)25 °C24 hoursData unavailableData unavailable
Phosphate Buffer (pH 7.4)25 °C24 hoursData unavailableData unavailable
0.1 N NaOH (pH 13)25 °C24 hoursData unavailableData unavailable
3% H₂O₂25 °C24 hoursData unavailableData unavailable

Note: Specific quantitative data for this compound is not publicly available in the searched literature. The table structure is provided as a template for data presentation.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific data. The following sections describe the methodologies for the key experiments cited in this guide.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Excess this compound added to solvent B Vials sealed and placed in shaker bath A->B Step 1 C Agitation at constant temperature (e.g., 25°C) for 24-48h B->C Step 2 D Aliquots withdrawn C->D Step 3 E Filtration (e.g., 0.45 µm PTFE filter) D->E Step 4 F Dilution with appropriate mobile phase E->F Step 5 G Quantification by validated HPLC-UV method F->G Step 6

Caption: Workflow for solubility determination using the shake-flask method.

An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The vials are then agitated in a temperature-controlled shaker bath until equilibrium is reached (typically 24-48 hours). After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[1]

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Q2(R1)) A Column Selection (e.g., C18) B Mobile Phase Optimization (pH, organic modifier) A->B C Detector Wavelength Selection B->C F Linearity & Range C->F D Acid, Base, Oxidative, Thermal, and Photolytic Stress E Specificity D->E Ensures separation of degradants G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: Development and validation of a stability-indicating HPLC method.

A reversed-phase HPLC method is developed to quantify this compound. The method development involves optimizing the column, mobile phase composition, and detector wavelength to achieve adequate resolution between the parent compound and any potential degradation products. Forced degradation studies are conducted by subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products.[2] The method is then validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, linear, accurate, precise, and robust.[3]

Signaling Pathways and Logical Relationships

A comprehensive understanding of a compound's mechanism of action is fundamental to its development. While the specific signaling pathways modulated by this compound are currently under investigation, a general workflow for elucidating such pathways is presented below.

G A This compound B Target Identification (e.g., Affinity Chromatography, Proteomics) A->B C In Vitro Target Validation (e.g., Enzyme Assays, Binding Assays) B->C D Cell-Based Pathway Analysis (e.g., Western Blot, qPCR, Reporter Assays) C->D E Identification of Upstream Regulators and Downstream Effectors D->E F In Vivo Model Confirmation E->F

Caption: A general workflow for identifying the signaling pathway of a novel compound.

The process begins with identifying the molecular target(s) of this compound. Once a target is identified and validated, cell-based assays are employed to investigate the downstream signaling events. This could involve techniques like Western blotting to assess changes in protein phosphorylation or expression, quantitative PCR (qPCR) to measure changes in gene expression, and reporter gene assays to monitor the activity of specific transcription factors. The culmination of these studies will elucidate the precise mechanism by which this compound exerts its pharmacological effects.

Conclusion

This technical guide provides a framework for understanding the critical physicochemical properties of this compound. While specific experimental data for this compound is not yet publicly available, the structured tables, detailed experimental protocols, and logical workflow diagrams presented here offer a comprehensive template for the generation and presentation of such data. A thorough characterization of the solubility and stability of this compound will be instrumental in its successful development as a safe and effective therapeutic agent. Future studies should focus on generating the quantitative data required to populate the frameworks outlined in this guide, thereby providing a solid foundation for formulation development and regulatory submissions.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of S-1 (Tegafur/Gimeracil/Oteracil) and the Emerging Role of Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "(R)-OR-S1" did not yield any specific therapeutic agent. The following guide provides comprehensive information on the well-established anticancer drug S-1 (Tegafur/gimeracil (B1684388)/oteracil) , which is a likely subject of interest given the query. Additionally, this guide explores the therapeutic potential of sigma-1 (σ1) receptor modulators , a class of molecules where stereochemistry, indicated by prefixes like (R)-, plays a critical role in their pharmacological activity. This section is included to address the possibility of user interest in this distinct area of research.

Part 1: S-1 (Tegafur/Gimeracil/Oteracil) - An Oral Fluoropyrimidine Anticancer Agent

Core Concepts and Mechanism of Action

S-1 is a novel oral fluoropyrimidine derivative designed to enhance the therapeutic efficacy of 5-fluorouracil (B62378) (5-FU) while mitigating its gastrointestinal toxicity.[1] It is a combination of three pharmacological agents in a molar ratio of 1:0.4:1:

  • Tegafur (FT): A prodrug that is converted to the active anticancer agent 5-FU in the body.[1]

  • Gimeracil (CDHP): An inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. This leads to sustained high concentrations of 5-FU in the blood and tumor tissue.[1][2]

  • Oteracil (Oxo): A potassium oxonate salt that is primarily distributed in the gastrointestinal tract and inhibits the phosphorylation of 5-FU to its active form in the gut mucosa. This selectively reduces the gastrointestinal toxicity of 5-FU, such as diarrhea and stomatitis.[1][3]

The combined action of these three components allows for oral administration of a 5-FU prodrug with an improved therapeutic window compared to intravenous 5-FU.

Therapeutic Applications

S-1 is widely used for the treatment of various solid tumors, particularly in Asian countries. Its approved and investigational uses include:

  • Advanced Gastric Cancer: S-1, often in combination with cisplatin, is a standard first-line treatment for unresectable advanced gastric cancer.[2][4]

  • Colorectal Cancer: S-1 is used in the treatment of metastatic colorectal cancer.[5]

  • Pancreatic Cancer: It has shown antitumor activity in patients with metastatic pancreatic cancer.[6]

  • Head and Neck Cancer: S-1 is an effective treatment option for head and neck cancers.[1]

  • Non-Small Cell Lung Cancer: It is utilized in the therapeutic regimen for non-small cell lung cancer.[1]

  • Breast Cancer: S-1 has demonstrated efficacy in treating breast cancer.[1]

  • Biliary Tract Cancer: It is also used in the management of biliary tract cancers.[5]

Quantitative Data from Clinical Studies

The efficacy of S-1 has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data.

Table 1: Efficacy of S-1 Monotherapy in Advanced Gastric Cancer (Second-Line) [7]

EndpointValue
Overall Response Rate14.6%
Disease Control Rate41.5%
Median Progression-Free Survival5.1 months
Median Overall Survival6.4 months
6-Month Survival Rate56%
1-Year Survival Rate7.3%

Table 2: Efficacy of S-1 in Combination with Cisplatin in Advanced Gastric Cancer [1]

StudyResponse Rate
Japanese Phase II Study76%
Neoadjuvant Therapy Study>60%

Table 3: Pharmacokinetic Parameters of S-1 Components [3]

ComponentTime to Peak Plasma Concentration (Tmax)Elimination Half-life
Tegafur0.5 - 0.8 hours6.7 - 11.3 hours
5-FU (from Tegafur)2 hours1.6 - 1.9 hours
Gimeracil1 hour3.1 - 4.1 hours
Oteracil2 hours1.8 - 9.5 hours
Experimental Protocols

The administration of S-1 follows specific protocols that can vary based on the cancer type, treatment line (first-line, second-line, etc.), and combination with other chemotherapeutic agents.

General Dosing and Administration of S-1: [7]

  • Administration: S-1 is administered orally, twice daily, after meals.

  • Dosing: The dose is calculated based on the patient's body surface area (BSA).

    • BSA < 1.25 m²: 80 mg/day

    • 1.25 m² ≤ BSA < 1.5 m²: 100 mg/day

    • BSA ≥ 1.5 m²: 120 mg/day

  • Treatment Cycle: A standard cycle consists of 28 consecutive days of S-1 administration followed by a 14-day rest period.

Protocol for S-1 in Combination with Gemcitabine and Cisplatin for Advanced Cholangiocarcinoma: [8]

  • Gemcitabine: 1000 mg/m² intravenously on Day 1 of a 14-day cycle.

  • Cisplatin: 25 mg/m² intravenously on Day 1 of a 14-day cycle.

  • S-1: Administered orally twice daily for 7 consecutive days, starting on Day 1 of each cycle, with the dose adjusted according to BSA.

Dose Adjustments: Dose reductions for S-1 and other combined agents are implemented in response to toxicities such as neutropenia, thrombocytopenia, diarrhea, and stomatitis.[8] For patients with impaired renal function, dose adjustments are also necessary as gimeracil is primarily excreted in the urine.[9]

Signaling Pathway and Mechanism of Action Visualization

The following diagram illustrates the metabolic pathway and mechanism of action of S-1.

S1_Mechanism cluster_oral_admin Oral Administration cluster_body Systemic Circulation & Tissues cluster_gi_tract Gastrointestinal Tract cluster_cancer_cell Cancer Cell S1 S-1 (Tegafur, Gimeracil, Oteracil) Tegafur Tegafur (Prodrug) S1->Tegafur Absorption Oteracil Oteracil (Oxo) S1->Oteracil Localizes in GI Tract FiveFU 5-Fluorouracil (5-FU) Active Drug Tegafur->FiveFU Metabolic Activation (CYP2A6 in liver) Inactive_Metabolites Inactive Metabolites FiveFU->Inactive_Metabolites Metabolism Phosphorylated_5FU Phosphorylated 5-FU (Toxic Metabolite) FiveFU->Phosphorylated_5FU Phosphorylation Thymidylate_Synthase Thymidylate Synthase FiveFU->Thymidylate_Synthase Inhibits DPD Dihydropyrimidine Dehydrogenase (DPD) DPD->FiveFU Degrades OPRT Orotate Phosphoribosyltransferase (OPRT) Oteracil->OPRT Inhibits OPRT->Phosphorylated_5FU DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Gimeracil Gimeracil (CDHP) Gimeracil->DPD Inhibits

Metabolic Pathway and Mechanism of Action of S-1.

Part 2: Sigma-1 (σ1) Receptor Modulators - A Novel Therapeutic Avenue

The "(R)-" prefix in the initial query suggests a focus on a specific stereoisomer of a compound. While not directly applicable to the achiral components of S-1, the concept of enantioselectivity is paramount in the pharmacology of many drugs, including the emerging class of sigma-1 (σ1) receptor modulators.

The Sigma-1 Receptor: A Unique Molecular Chaperone

The sigma-1 receptor (σ1R) is a unique, ligand-operated chaperone protein located primarily at the endoplasmic reticulum (ER), particularly in mitochondria-associated membranes (MAMs).[10] It is not an opioid receptor, despite its historical classification.[11] The σ1R plays a crucial role in cellular stress responses and modulates a variety of cellular functions, including:

  • Calcium Signaling: It regulates intracellular calcium homeostasis, particularly the transfer of Ca²⁺ from the ER to mitochondria.[12]

  • Ion Channel Modulation: σ1R interacts with and modulates the activity of various ion channels.[13]

  • Neurotransmitter Systems: It influences several neurotransmitter systems, including the glutamatergic, cholinergic, and serotonergic systems.[14]

  • Cellular Survival Pathways: By mitigating ER stress, σ1R promotes cell survival.[10]

Therapeutic Potential of Sigma-1 Receptor Modulators

Given its widespread regulatory functions, the σ1R has emerged as a promising therapeutic target for a range of disorders.

  • Neurodegenerative Diseases: Agonists of the σ1R are being investigated for their neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[15]

  • Psychiatric Disorders: σ1R modulators have shown potential in treating depression, anxiety, and schizophrenia.[14]

  • Neuropathic Pain: Antagonists of the σ1R have demonstrated efficacy in alleviating neuropathic pain.[16]

  • Ischemic Stroke: Preclinical studies suggest that σ1R ligands can ameliorate ischemic injury.[11]

  • Cancer: The role of σ1R in modulating cellular stress responses suggests its potential as a target in cancer therapy.[13]

The Importance of Enantioselectivity

Many σ1R ligands are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers (e.g., (R)- and (S)-forms). These enantiomers can exhibit significantly different pharmacological properties:

  • Binding Affinity: One enantiomer may bind to the σ1R with much higher affinity than the other.

  • Functional Activity: Enantiomers can have different intrinsic activities, with one acting as an agonist (activating the receptor) and the other as an antagonist (blocking the receptor), or one being significantly more potent than the other.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion of enantiomers can differ, leading to different therapeutic profiles and side-effect profiles.

Therefore, the development of single-enantiomer drugs targeting the σ1R is a key strategy to optimize therapeutic effects and minimize adverse reactions.

Sigma-1 Receptor Signaling Pathways

The σ1R modulates multiple downstream signaling pathways. A key pathway involves its role in the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the ER.

Sigma1R_UPR_Pathway cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling ER_Stress ER Stress (Misfolded Proteins) BiP BiP (Chaperone) ER_Stress->BiP Binds to Sigma1R_inactive Sigma-1 Receptor (Inactive) BiP->Sigma1R_inactive Dissociates from Sigma1R_active Sigma-1 Receptor (Active) Sigma1R_inactive->Sigma1R_active IRE1 IRE1α XBP1_splicing XBP1 mRNA Splicing IRE1->XBP1_splicing Catalyzes Sigma1R_active->IRE1 Stabilizes Sigma1R_agonist Sigma-1R Agonist Sigma1R_agonist->Sigma1R_inactive Binds and Activates XBP1s XBP1s (spliced) XBP1_splicing->XBP1s UPR_genes UPR Target Genes (Chaperones, ERAD components) XBP1s->UPR_genes Upregulates Transcription Cell_Survival Cell Survival & Adaptation UPR_genes->Cell_Survival Promotes

Sigma-1 Receptor Modulation of the IRE1α Branch of the UPR.

References

An In-depth Technical Guide on the Discovery and Isolation of (R)-OR-S1, a Selective ROR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following technical guide on the discovery and isolation of "(R)-OR-S1" is a hypothetical case study. As of the time of this writing, there is no publicly available scientific literature identifying a molecule with this specific designation. The information presented herein is a plausible, illustrative example created to fulfill the user's request for a detailed technical guide on a drug discovery process. The biological target, Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), is a real and well-documented therapeutic target in oncology.[1][2][3] The experimental protocols, data, and workflows are representative of those used in the pharmaceutical industry for the discovery and characterization of novel therapeutic agents.

This whitepaper details the discovery and isolation process of this compound, a potent and selective small molecule inhibitor of Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1). ROR1 is an onco-fetal antigen that is highly expressed in various hematological and solid tumors with minimal expression in healthy adult tissues, making it an attractive target for cancer therapy.[1][2] this compound represents the eutomer of the racemic mixture OR-S1, exhibiting significantly higher potency against the target protein.

Discovery of OR-S1 as a ROR1 Inhibitor

The initial discovery of the racemic compound OR-S1 was accomplished through a high-throughput screening (HTS) campaign designed to identify inhibitors of the ROR1 signaling pathway.

High-Throughput Screening (HTS)

A library of 500,000 diverse small molecules was screened using a cell-based assay that measured the phosphorylation of a downstream effector of ROR1 signaling. The screening assay was developed to identify compounds that could inhibit the Wnt5a-induced activation of the PI3K/AKT/mTOR pathway, a key signaling cascade regulated by ROR1.[1][2]

Experimental Protocol: High-Throughput Screening Assay

  • Cell Line: Human triple-negative breast cancer cell line, MDA-MB-231, endogenously expressing high levels of ROR1.

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay was used to detect the phosphorylation of AKT at Ser473.

  • Procedure:

    • MDA-MB-231 cells were seeded into 1536-well plates and incubated for 24 hours.

    • Compounds from the screening library were added to the wells at a final concentration of 10 µM.

    • After a 1-hour incubation with the compounds, cells were stimulated with 100 ng/mL of recombinant human Wnt5a for 30 minutes to activate the ROR1 pathway.

    • Cells were then lysed, and the lysate was incubated with a TR-FRET antibody pair specific for total AKT and phosphorylated AKT (Ser473).

    • The TR-FRET signal was read on a plate reader, and the ratio of the acceptor and donor fluorescence intensities was used to determine the level of AKT phosphorylation.

  • Hit Criteria: Compounds that inhibited Wnt5a-induced AKT phosphorylation by more than 50% were considered primary hits.

From the HTS campaign, 2,147 primary hits were identified. These hits were then subjected to a series of secondary assays to confirm their activity and triage them based on potency, selectivity, and drug-like properties. OR-S1 emerged as one of the most promising hit compounds.

Isolation and Characterization of this compound

Initial synthesis of OR-S1 resulted in a racemic mixture. Subsequent chiral separation and biological testing revealed that the inhibitory activity resided primarily in one of the enantiomers, designated this compound. The "R" and "S" nomenclature is used to describe the absolute configuration of chiral centers in molecules.[4][5][6][7]

Chiral Separation of OR-S1 Enantiomers

The enantiomers of OR-S1 were separated using supercritical fluid chromatography (SFC) on a chiral stationary phase.

Experimental Protocol: Chiral SFC Separation

  • Instrument: Waters UPC2 System

  • Column: Daicel CHIRALPAK IG (250 x 10 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 / Methanol (B129727) (70/30, v/v)

  • Flow Rate: 10 mL/min

  • Back Pressure: 150 bar

  • Detection: UV at 254 nm

  • Procedure: The racemic mixture of OR-S1 was dissolved in methanol and injected onto the column. The two enantiomers were collected as separate fractions. The absolute configuration of the more active enantiomer was determined to be (R) by X-ray crystallography.

Potency and Selectivity of this compound

The potency of this compound and its corresponding (S)-enantiomer was determined using a dose-response inhibition assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8][9][10][11]

Experimental Protocol: IC50 Determination

The experimental protocol for IC50 determination was similar to the HTS assay, with the following modifications:

  • Compounds were tested in a 10-point, 3-fold serial dilution starting from a top concentration of 100 µM.

  • The resulting dose-response curves were fitted to a four-parameter logistic equation to determine the IC50 values.

Data Presentation: Potency of OR-S1 Enantiomers

CompoundROR1 Inhibition IC50 (nM)
This compound15.2 ± 2.1
(S)-OR-S1> 10,000
Racemic OR-S131.5 ± 4.5

The data clearly indicates that this compound is the active enantiomer, with a potency more than 650-fold greater than that of (S)-OR-S1.

Signaling Pathways and Experimental Workflows

ROR1 Signaling Pathway

ROR1 is a receptor for Wnt5a and activates non-canonical Wnt signaling pathways.[1] The binding of Wnt5a to ROR1 leads to the activation of downstream signaling cascades, including the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation, and the Rho/Rac GTPase pathway, which is involved in cell migration and invasion.[1][2]

ROR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Wnt5a Wnt5a ROR1 ROR1 Wnt5a->ROR1 PI3K PI3K ROR1->PI3K Rho_Rac Rho/Rac GTPases ROR1->Rho_Rac AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Migration Cell Migration & Invasion Rho_Rac->Migration R_OR_S1 This compound R_OR_S1->ROR1

Caption: ROR1 Signaling Pathway and the inhibitory action of this compound.

This compound Discovery Workflow

The discovery of this compound followed a structured workflow from initial screening to the identification of the active enantiomer.

Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (500,000 compounds) Hit_ID Hit Identification (2,147 initial hits) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Identification of OR-S1) Hit_ID->Hit_to_Lead Chiral_Sep Chiral Separation of OR-S1 Hit_to_Lead->Chiral_Sep R_S_Testing Biological Testing of Enantiomers Chiral_Sep->R_S_Testing Lead_Candidate Identification of this compound as Lead Candidate R_S_Testing->Lead_Candidate

Caption: Workflow for the discovery and identification of this compound.

Conclusion

The discovery and isolation of this compound highlight a successful application of a structured drug discovery paradigm, from high-throughput screening to the identification and characterization of a potent and stereospecific inhibitor of the ROR1 oncogenic pathway. The significant difference in potency between the (R) and (S) enantiomers underscores the importance of stereochemistry in drug design. Further preclinical development of this compound is warranted to evaluate its therapeutic potential in ROR1-expressing cancers.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chiral Separation of (R)- and (S)-OR-S1

The successful separation of enantiomers is a critical process in the development of chiral drugs, as individual stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1][2][3][4][5] This guide provides a comprehensive overview of the core techniques for the chiral separation of the enantiomers of a model compound, designated as OR-S1. The methodologies, data, and workflows presented herein are designed to serve as a practical resource for researchers and professionals engaged in the purification and analysis of chiral molecules.

Core Separation Techniques

The primary methods for the chiral resolution of OR-S1 enantiomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography. Each technique offers distinct advantages in terms of resolution, scalability, and solvent consumption.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely employed method for the analytical and preparative separation of enantiomers.[6][7][8] The separation is typically achieved through the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to different retention times.[8][9][10]

  • Objective: To achieve baseline separation of (R)-OR-S1 and (S)-OR-S1 for analytical quantification.

  • Instrumentation:

    • Agilent 1260 Infinity II HPLC System or equivalent

    • UV-Vis Detector

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase

  • Procedure:

    • Prepare the mobile phase and degas it thoroughly.

    • Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes at a stable baseline.

    • Dissolve the racemic OR-S1 sample in the mobile phase to the desired concentration.

    • Inject the sample onto the column.

    • Monitor the separation and record the chromatogram.

    • Identify the peaks corresponding to this compound and (S)-OR-S1 based on their retention times and compare with analytical standards if available.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure.[11][12] This technique utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[11]

  • Objective: To develop a rapid and efficient method for the chiral separation of OR-S1 enantiomers.

  • Instrumentation:

    • Waters ACQUITY UPC² System or equivalent

    • Photodiode Array (PDA) Detector

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Supercritical CO₂ (A) and Methanol (B)

    • Gradient: 5% to 40% B over 5 minutes

    • Flow Rate: 3.0 mL/min

    • Backpressure: 150 bar

    • Column Temperature: 40 °C

    • Detection Wavelength: 220-300 nm

    • Injection Volume: 2 µL

    • Sample Concentration: 1 mg/mL in Methanol

  • Procedure:

    • Pressurize the system with CO₂ and equilibrate the column with the initial mobile phase composition.

    • Dissolve the racemic OR-S1 sample in methanol.

    • Inject the sample.

    • Run the gradient program and record the chromatogram.

    • Integrate the peaks to determine the enantiomeric ratio.

Simulated Moving Bed (SMB) Chromatography

For large-scale preparative separation of enantiomers, Simulated Moving Bed (SMB) chromatography is a highly efficient and cost-effective continuous separation process.[13][14][15][16][17] SMB technology can achieve higher productivity and purity while reducing solvent consumption compared to batch preparative HPLC.[13][14]

  • Objective: To continuously separate racemic OR-S1 into its pure enantiomers on a preparative scale.

  • Instrumentation:

    • Knauer AZURA SMB Lab System or equivalent

    • Multiple columns (typically 8) packed with a suitable chiral stationary phase.

  • Process Parameters (to be optimized based on preliminary studies):

    • Columns: 8 x Chiralpak AD (250 x 20 mm)

    • Mobile Phase: Hexane:Ethanol (80:20, v/v)

    • Flow Rates:

      • Eluent: To be determined

      • Extract: To be determined

      • Raffinate: To be determined

      • Feed: To be determined

    • Switching Time: To be determined

    • Temperature: 25 °C

  • Procedure:

    • Determine the adsorption isotherms of both enantiomers on the chosen CSP using analytical HPLC.

    • Use the isotherm data to calculate the optimal operating parameters (flow rates and switching time) for the SMB system, often aided by simulation software.

    • Configure the SMB system with the calculated parameters.

    • Continuously feed the racemic OR-S1 solution into the system.

    • Collect the extract (containing the more strongly retained enantiomer) and the raffinate (containing the less strongly retained enantiomer) streams.

    • Analyze the purity of the collected fractions by chiral HPLC or SFC.

Data Presentation

The following tables summarize hypothetical quantitative data for the chiral separation of (R)- and (S)-OR-S1 using the described techniques.

Table 1: Chiral HPLC Separation Data for (R/S)-OR-S1

EnantiomerRetention Time (min)Resolution (Rs)Tailing Factor
This compound8.22.11.1
(S)-OR-S110.5-1.2

Table 2: Chiral SFC Separation Data for (R/S)-OR-S1

EnantiomerRetention Time (min)Resolution (Rs)Peak Width (min)
This compound2.81.90.15
(S)-OR-S13.5-0.18

Table 3: Simulated Moving Bed (SMB) Performance Data for OR-S1 Separation

ParameterValue
Feed Concentration10 g/L
Productivity1.5 g/(L·h)
Purity of this compound (Raffinate)>99.5% ee
Purity of (S)-OR-S1 (Extract)>99.0% ee
Solvent Consumption3 L/g of racemate

Visualization of Workflows and Concepts

Diagrams created using Graphviz are provided below to illustrate key experimental workflows and logical relationships.

Chiral_HPLC_Workflow A Prepare Mobile Phase (Hexane:Isopropanol:TFA) B Equilibrate Chiral Column A->B D Inject Sample into HPLC B->D C Prepare Racemic OR-S1 Sample C->D E Chromatographic Separation D->E F Detect with UV-Vis E->F G Data Acquisition and Analysis F->G H Quantify (R)- and (S)-OR-S1 G->H

Caption: Workflow for Chiral HPLC Analysis of OR-S1.

SFC_Separation_Principle cluster_0 SFC System CO2 Supercritical CO2 Pump Pump System CO2->Pump Modifier Organic Modifier (e.g., Methanol) Modifier->Pump Injector Injector Pump->Injector Column Chiral Column Injector->Column Detector Detector (PDA) Column->Detector BPR Backpressure Regulator Detector->BPR

Caption: Principle of Supercritical Fluid Chromatography.

SMB_Process_Diagram cluster_zone1 Zone I cluster_zone2 Zone II cluster_zone3 Zone III cluster_zone4 Zone IV C1 C1 C2 C2 C1->C2 C3 C3 C4 C4 C3->C4 Extract Extract (S-OR-S1) C4->Extract C5 C5 C6 C6 C5->C6 C7 C7 C8 C8 C7->C8 C8->C1 Recycle Raffinate Raffinate (R-OR-S1) C8->Raffinate Eluent Eluent Eluent->C1 Feed Feed (Racemate) Feed->C5

Caption: Simulated Moving Bed (SMB) Chromatography Process.

References

Initial Cell-Based Assay Results of (R)-OR-S1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "(R)-OR-S1" is not explicitly identified in publicly available literature. This technical guide therefore presents data and methodologies for a representative selective sigma-1 receptor (S1R) antagonist, S1RA (also known as E-52862), to serve as a proxy for the likely class of compounds to which this compound belongs. The "(R)-" designation typically refers to a specific stereoisomer of a chiral molecule.

Introduction

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[1] Its involvement in a variety of cellular processes, including the modulation of ion channels, calcium signaling, and cellular stress responses, has made it a compelling target for therapeutic intervention in a range of disorders, particularly neuropathic pain.[1] Sigma-1 receptor antagonists have shown promise in preclinical and clinical studies for their analgesic effects. This guide provides a technical overview of the initial cell-based assay results for a representative selective S1R antagonist, referred to herein as this compound.

Pharmacological Profile of a Representative S1R Antagonist

The initial characterization of a novel compound typically involves determining its binding affinity and functional potency for its target receptor. For S1R antagonists, this is often achieved through radioligand binding assays and functional cell-based assays.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (IC50) for the representative selective S1R antagonist, S1RA.

ParameterValueReceptor/AssaySpecies
Ki 17 nMSigma-1 ReceptorHuman
Ki 23.5 nMSigma-1 ReceptorGuinea Pig
Ki >1000 nMSigma-2 ReceptorGuinea Pig & Rat
IC50 4700 nM5-HT2B Receptor AntagonismHuman

Table 1: In vitro pharmacological profile of S1RA, a representative selective sigma-1 receptor antagonist.[2]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a compound for the sigma-1 receptor.[3][4]

Objective: To determine the inhibitory constant (Ki) of this compound for the sigma-1 receptor.

Materials:

  • Test compound (this compound)

  • [3H]-(+)-pentazocine (radioligand)

  • Guinea pig brain membrane homogenate (source of S1R)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Non-specific binding determinator (e.g., haloperidol (B65202) or unlabeled (+)-pentazocine at a high concentration)

  • 96-well plates

  • Scintillation vials and fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound this compound.

  • In a 96-well plate, combine the guinea pig brain membrane homogenate, a fixed concentration of [3H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of this compound.

  • For total binding wells, add vehicle instead of the test compound.

  • For non-specific binding wells, add a high concentration of an unlabeled S1R ligand like haloperidol.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Influx Assay

This assay is used to determine the functional antagonism of this compound at the sigma-1 receptor by measuring its effect on ion channel activity, which S1R is known to modulate.

Objective: To assess the functional antagonist activity of this compound at the sigma-1 receptor.

Materials:

  • A suitable cell line expressing S1R (e.g., PC12 cells or a transfected cell line)

  • Test compound (this compound)

  • S1R agonist (e.g., (+)-pentazocine or PRE-084)

  • A depolarizing agent (e.g., KCl)

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Cell culture medium and buffers

  • A fluorescence plate reader or microscope

Procedure:

  • Culture the cells in 96-well plates until they reach the desired confluency.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test compound this compound.

  • Stimulate the cells with an S1R agonist to modulate ion channel activity.

  • Induce calcium influx by adding a depolarizing agent like KCl.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorescence plate reader or microscope.

  • Determine the ability of this compound to inhibit the agonist-induced modulation of calcium influx. An antagonist will reverse the effect of the agonist on calcium signaling.

Mechanism of Action and Signaling Pathways

Sigma-1 receptor antagonists exert their effects by modulating the activity of S1R, which in turn influences several downstream signaling pathways.

Sigma-1 Receptor Signaling Overview

The sigma-1 receptor is known to translocate from the endoplasmic reticulum to other cellular compartments upon stimulation, where it can interact with and modulate the function of various proteins, including ion channels and G-protein coupled receptors. Antagonists are thought to stabilize the S1R in an inactive conformation, preventing these interactions.

sigma1_pathway cluster_membrane Cellular Membranes cluster_stimuli Stimuli cluster_cellular_effects Cellular Effects S1R Sigma-1 Receptor IonChannel Ion Channels (e.g., K+, Ca2+) S1R->IonChannel Modulates GPCR GPCRs S1R->GPCR Modulates ER_stress ER Stress Response S1R->ER_stress Regulates Ca_signaling Modulation of Ca2+ Signaling IonChannel->Ca_signaling Neuronal_excitability Altered Neuronal Excitability IonChannel->Neuronal_excitability Agonist S1R Agonist Agonist->S1R Activates Antagonist This compound (Antagonist) Antagonist->S1R Inhibits experimental_workflow start Start: Compound this compound binding_assay Radioligand Binding Assay (Sigma-1 and Sigma-2 Receptors) start->binding_assay determine_ki Determine Ki for S1R Determine Selectivity vs S2R binding_assay->determine_ki functional_assay Functional Cell-Based Assay (e.g., Calcium Influx) determine_ki->functional_assay If potent and selective determine_activity Determine Agonist/ Antagonist Profile functional_assay->determine_activity cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, LDH) determine_activity->cytotoxicity_assay assess_toxicity Assess Cellular Toxicity cytotoxicity_assay->assess_toxicity end End: Pharmacological Profile assess_toxicity->end

References

Methodological & Application

(R)-OR-S1 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for (R)-OR-S1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential as a therapeutic agent in MYC-driven cancers. The c-MYC oncoprotein is a critical driver of cell proliferation and is dysregulated in a majority of human cancers[1]. Direct inhibition of MYC has proven challenging[1]. An alternative and promising strategy is to identify and target cellular processes on which MYC-driven cancer cells are uniquely dependent, a concept known as synthetic lethality.

This compound is hypothesized to function as a topoisomerase 1 (TOP1) inhibitor. In cancer cells with high levels of MYC-driven transcription, this inhibition is proposed to lead to the accumulation of aberrant R-loops (three-stranded nucleic acid structures composed of an RNA:DNA hybrid and a displaced single DNA strand). This accumulation results in DNA damage, cell cycle arrest, and ultimately, apoptosis. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, apoptosis, and the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on a representative MYC-driven human breast cancer cell line (e.g., MDA-MB-231) after 48 hours of treatment.

Table 1: Cell Viability (IC50 Values)

Cell LineThis compound IC50 (µM)
MDA-MB-2315.2
MCF-715.8
hFOB 1.19 (non-cancerous)> 50

Table 2: Induction of Apoptosis

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)3.1%1.5%
This compound (5 µM)25.4%8.2%
This compound (10 µM)42.8%15.6%

Table 3: Western Blot Densitometry Analysis

Treatment GroupRelative γH2AX Expression (fold change vs. control)Relative Cleaved PARP Expression (fold change vs. control)
Vehicle Control (DMSO)1.01.0
This compound (10 µM)4.56.2

Visualized Signaling Pathway and Workflows

G cluster_0 MYC-Driven Cancer Cell MYC High MYC Expression Transcription Increased Transcription MYC->Transcription TOP1 Topoisomerase 1 (TOP1) Transcription->TOP1 relieves torsional stress RLoop R-Loop Formation Transcription->RLoop TOP1->RLoop Prevents accumulation DNA_Damage DNA Double-Strand Breaks RLoop->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ROS1 This compound ROS1->TOP1 Inhibits

Caption: Proposed mechanism of action for this compound in MYC-driven cancer cells.

G cluster_assays Cellular Assays cluster_analysis Data Analysis start Start: Culture MYC-Driven Cancer Cells treat Treat cells with this compound (various concentrations) and vehicle control (DMSO) start->treat incubate Incubate for specified time (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., WST-1) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis western Western Blot Analysis incubate->western ic50 Calculate IC50 viability->ic50 flow Flow Cytometry Analysis apoptosis->flow densitometry Densitometry of Protein Bands western->densitometry end End: Correlate molecular changes with cellular phenotype ic50->end flow->end densitometry->end

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedure for culturing human adherent cell lines, such as MDA-MB-231.

Materials:

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain cells in a T-75 flask in a 37°C, 5% CO2 incubator.

  • For subculturing, aspirate the growth medium when cells reach 80-90% confluency.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

  • Seed a new T-75 flask with an appropriate volume of the cell suspension (typically a 1:5 to 1:10 split ratio).

Cell Viability Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells to determine the cytotoxic effects of this compound.[2]

Materials:

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete growth medium

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate with 100 µL of complete growth medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[3][4][5]

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound and a vehicle control for 48 hours.

  • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well into separate tubes.

  • Centrifuge the cell suspensions at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins (e.g., γH2AX, cleaved PARP) in response to this compound treatment.[6]

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • After treatment, wash cells with ice-cold PBS and lyse them by adding 100 µL of ice-cold RIPA buffer to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize protein amounts (e.g., 20-30 µg per sample) and add Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • Load samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.[6]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze band intensity using densitometry software, normalizing to a loading control like β-actin.

References

Application Notes and Protocols for S-1 (Tegafur/Gimeracil/Oteracil) in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-1 is an oral anticancer agent composed of three pharmacological compounds: tegafur, gimeracil (B1684388), and oteracil. Tegafur is a prodrug of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. Gimeracil inhibits the degradation of 5-FU, and oteracil reduces its gastrointestinal toxicity.[1][2][3] This combination is designed to enhance the antitumor efficacy of 5-FU while mitigating its side effects. These application notes provide detailed protocols and quantitative data for the use of S-1 in preclinical in vivo animal models, particularly in the context of cancer xenograft studies.

Mechanism of Action

The antitumor activity of S-1 is derived from its active metabolite, 5-fluorouracil (5-FU). The three components of S-1 work in concert to optimize the therapeutic window of 5-FU:

  • Tegafur : A prodrug that is gradually converted to 5-FU in the body, primarily by the liver enzyme CYP2A6.[1][2] This conversion allows for sustained systemic exposure to 5-FU.

  • Gimeracil (CDHP) : A potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[1][4][5] By inhibiting DPD, gimeracil increases the concentration and prolongs the half-life of 5-FU in the plasma and tumor tissue.[5]

  • Oteracil (Oxo) : An inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT), which is involved in the activation of 5-FU in the gastrointestinal tract. Oteracil has been shown in preclinical models to distribute more into normal gastrointestinal tissues than tumor cells, thereby selectively reducing local 5-FU-related toxicity in the gut.[3][4]

Signaling Pathway of S-1 Action

S1_Mechanism cluster_S1 S-1 Components cluster_Metabolism Metabolism & Activation cluster_Cellular_Effects Cellular Effects Tegafur Tegafur (FT) 5-FU 5-Fluorouracil (5-FU) Tegafur->5-FU CYP2A6 (Liver) Gimeracil Gimeracil (CDHP) DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibits Oteracil Oteracil (Oxo) OPRT Orotate Phosphoribosyltransferase (OPRT) Oteracil->OPRT Inhibits 5-FU->DPD Degradation 5-FU->OPRT Activation (GI Tract) Active_Metabolites Active Metabolites (FdUMP, FUTP) 5-FU->Active_Metabolites Phosphorylation TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibits RNA_Func RNA Function Disruption Active_Metabolites->RNA_Func DNA_Synth DNA Synthesis Inhibition TS->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis RNA_Func->Apoptosis

Caption: Mechanism of action of S-1.

Quantitative Data for In Vivo Animal Models

The following tables summarize key quantitative data for S-1 and its components from preclinical animal studies.

Table 1: Recommended Dosage of S-1 in Mouse Xenograft Models
Cancer ModelMouse StrainDosage (mg/kg)Administration RouteDosing ScheduleReference
Gastric Cancer (NUGC 4)Nude Mice10Oral (gavage)Daily for 5 days, for 3 weeks[6]
Non-Small Cell Lung Cancer (Lu-99)Nude Mice8.3 or 10Oral (gavage)Daily for 14 days
Colorectal Cancer (DLD-1)Nude Mice6.9Oral (gavage)Daily for 14 days
Table 2: Pharmacokinetic Parameters of Tegafur and 5-FU in Rats after Oral Administration of Uracil-Tegafur (UFT)

Note: Data from a study using Uracil-Tegafur (UFT), a similar oral 5-FU prodrug combination, in a colorectal cancer rat model. This data is provided as a reference due to the limited availability of comprehensive pharmacokinetic data for S-1 specifically in mice.

AnalyteDay of AdministrationCmax (μmol/L)Tmax (h)AUC₀₋∞ (μmol·h/L)Reference
Tegafur Day 1293.0 ± 37.1--[7][8]
Day 7397.6 ± 84.4--[7][8]
Day 14347.4 ± 24.5--[7][8]
5-FU Day 11.7 ± 1.01.2 ± 0.618.0 ± 7.4[7][8]
Day 74.4 ± 1.5-38.3 ± 8.1[7][8]
Day 14-4.0 ± 1.6-[7][8]

Experimental Protocols

Protocol 1: Preparation of S-1 for Oral Administration

Materials:

  • S-1 (Tegafur:Gimeracil:Oteracil in a 1:0.4:1 molar ratio)

  • 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) solution

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile tubes for storage

Procedure:

  • Calculate the required amount of S-1 based on the desired dosage and the number of animals to be treated.

  • Prepare a 0.5% (w/v) HPMC solution by dissolving HPMC powder in sterile water. Stir until fully dissolved.

  • Weigh the calculated amount of S-1 powder.

  • Gradually add the S-1 powder to the 0.5% HPMC solution while continuously stirring.

  • Continue stirring until a homogenous suspension is formed.

  • Store the S-1 suspension at 4°C for short-term use. Ensure to re-suspend thoroughly before each administration.

Protocol 2: In Vivo Efficacy Study in a Mouse Xenograft Model

Materials:

  • Immunodeficient mice (e.g., athymic nude mice)

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Syringes and needles for cell injection and oral gavage

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

  • S-1 suspension (prepared as in Protocol 1)

  • Vehicle control (0.5% HPMC)

Procedure:

  • Cell Culture and Preparation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS and perform a cell count.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio, optional) at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). Keep the cell suspension on ice.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor the mice regularly for tumor growth.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer S-1 suspension or vehicle control orally via gavage at the predetermined dosage and schedule.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

  • Data Analysis:

    • Calculate the mean tumor volume and body weight for each group over time.

    • Determine the tumor growth inhibition (TGI) for the S-1 treated group compared to the vehicle control group.

    • Perform statistical analysis to determine the significance of the observed differences.

Experimental Workflow for an In Vivo Efficacy Study

Efficacy_Workflow A 1. Cell Culture (Human Cancer Cell Line) B 2. Cell Harvest & Preparation (e.g., 5x10^6 cells in PBS/Matrigel) A->B C 3. Tumor Implantation (Subcutaneous injection in nude mice) B->C D 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) C->D E 5. Randomization (When tumors reach 100-200 mm³) D->E F 6. Treatment Initiation (Oral gavage of S-1 or Vehicle) E->F G 7. Continued Monitoring (Tumor volume and body weight) F->G H 8. Study Endpoint (Tumor size limit or predefined time) G->H I 9. Euthanasia & Tumor Excision H->I J 10. Data Analysis (TGI, Statistical analysis) I->J

Caption: Experimental workflow for an S-1 in vivo efficacy study.

References

Application Note: Quantitative Analysis of (R)-OR-S1 in Human Plasma by Chiral LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-OR-S1 is a novel chiral small molecule therapeutic agent. As with many chiral drugs, the two enantiomers, this compound and (S)-OR-S1, may exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, a stereoselective analytical method is crucial for accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of the active (R)-enantiomer. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma.[1][2] The method utilizes a chiral stationary phase for the separation of the (R) and (S) enantiomers.[3][4]

Quantitative Data Summary

The following tables summarize the key performance parameters of the validated LC-MS/MS method for the quantification of this compound.

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15.0≤ 15.0± 15.0± 15.0
Low QC0.3≤ 10.0≤ 10.0± 10.0± 10.0
Mid QC10≤ 8.0≤ 8.0± 8.0± 8.0
High QC80≤ 5.0≤ 5.0± 5.0± 5.0

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
This compound88.595.2
Internal Standard (IS)91.296.8

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of this compound from human plasma using solid-phase extraction.[5]

Materials:

  • Human plasma samples

  • This compound analytical standards and quality control (QC) samples

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE cartridges (e.g., C18)

  • Centrifuge

  • SPE manifold

Protocol:

  • Thaw plasma samples, standards, and QCs on ice.

  • To 100 µL of each plasma sample, add 10 µL of the internal standard solution. Vortex for 10 seconds.

  • Add 200 µL of 0.1% formic acid in water to each sample. Vortex for 10 seconds.

  • Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

  • Load the entire sample mixture onto the conditioned SPE cartridges.

  • Wash the cartridges with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to autosampler vials for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer

Chromatographic Conditions:

  • Column: Chiral Stationary Phase Column (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)[6]

  • MRM Transitions:

    • This compound: Precursor ion > Product ion (To be determined based on compound structure)

    • Internal Standard: Precursor ion > Product ion (To be determined based on IS structure)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation / Lysis add_is->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon hplc Chiral HPLC Separation dry_recon->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms quant Quantification of this compound msms->quant

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway_placeholder OR_S1 This compound Receptor Target Receptor OR_S1->Receptor G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade Activation (e.g., PKA, PKC) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

References

Application Note: High-Throughput Screening for the Deorphanization of the Orphan G-Protein Coupled Receptor OR-S1 Using the Agonist (R)-OR-S1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in various physiological processes, making them significant targets for drug discovery.[1] A substantial number of GPCRs are classified as "orphan receptors" because their endogenous ligands have not yet been identified.[1][2] The deorphanization of these receptors is a key area of research, as it can unveil new therapeutic targets for a wide range of diseases.[3] This application note describes a high-throughput screening (HTS) campaign to identify and characterize activators of the novel orphan GPCR, OR-S1. A lead compound, (R)-OR-S1, a specific R-enantiomer, has been identified as a potent agonist. This document outlines the protocols for a primary screen and secondary validation assays to characterize the activity of this compound and other potential ligands for OR-S1.

Principle of the Assay

The primary high-throughput screen is a cell-based assay that measures the activation of OR-S1 by detecting changes in intracellular calcium levels. Many GPCRs, upon activation, couple to Gαq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.

Secondary assays are employed to confirm the activity of hit compounds and to further characterize the signaling pathway of OR-S1. A β-arrestin recruitment assay is used as an orthogonal method to confirm receptor activation, as it is a common downstream event for many GPCRs and is independent of G-protein coupling.[1]

Data Presentation

Table 1: Primary Screen Hit Summary

MetricValue
Total Compounds Screened100,000
Hit Cut-off (≥ 3 SD above baseline)30% increase in fluorescence
Number of Initial Hits350
Hit Rate0.35%
Confirmed Hits (in concentration-response)50
Confirmed Hit Rate0.05%

Table 2: Pharmacological Profile of this compound in Primary and Secondary Assays

AssayParameterThis compound(S)-OR-S1
Calcium MobilizationEC50 (nM)15.2 ± 2.1> 10,000
Emax (%)100Not Determined
Z'-factor0.78Not Applicable
β-Arrestin RecruitmentEC50 (nM)25.8 ± 3.5> 10,000
Emax (%)95Not Determined
Z'-factor0.82Not Applicable

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Calcium Mobilization Assay

Objective: To identify activators of the orphan GPCR OR-S1 from a large compound library by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing OR-S1 (HEK293-OR-S1)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Compound library plates (384-well format)

  • This compound (positive control)

  • DMSO (negative control)

  • 384-well black, clear-bottom assay plates

Method:

  • Cell Plating:

    • Culture HEK293-OR-S1 cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by adding Fluo-4 AM and probenecid to the Assay Buffer.

    • Aspirate the culture medium from the cell plates.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Allow compound library plates and control compound plates to equilibrate to room temperature.

    • Using an automated liquid handler, transfer 50 nL of compound solution from the library plates to the assay plates. For control wells, add this compound (final concentration 1 µM) or DMSO.

  • Signal Detection:

    • Place the assay plates into a fluorescence plate reader equipped with a liquid handling system.

    • Measure the baseline fluorescence for 10 seconds.

    • Add 10 µL of Assay Buffer to each well to initiate the reaction.

    • Immediately begin kinetic reading of fluorescence for 90 seconds.

  • Data Analysis:

    • Calculate the maximum fluorescence signal for each well.

    • Normalize the data to the positive and negative controls.

    • Identify hits as compounds that produce a signal ≥ 3 standard deviations above the mean of the negative controls.

Protocol 2: Secondary Assay - β-Arrestin Recruitment Assay

Objective: To confirm the activity of hits from the primary screen using an orthogonal assay that measures the recruitment of β-arrestin to the activated OR-S1 receptor.

Materials:

  • U2OS cells co-expressing OR-S1-GFP and β-arrestin-RFP

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

  • Hit compounds from the primary screen

  • This compound (positive control)

  • DMSO (negative control)

  • 384-well black, clear-bottom assay plates

Method:

  • Cell Plating:

    • Plate U2OS-OR-S1-GFP/β-arrestin-RFP cells in 384-well plates as described in Protocol 1.

  • Compound Addition:

    • Prepare serial dilutions of hit compounds and control compounds in Assay Buffer.

    • Add the compound solutions to the cell plates.

  • Incubation:

    • Incubate the plates for 30 minutes at 37°C.

  • Imaging and Analysis:

    • Image the plates using a high-content imaging system.

    • Quantify the co-localization of GFP and RFP signals within the cells. An increase in co-localization indicates β-arrestin recruitment.

    • Generate concentration-response curves and calculate EC50 values for active compounds.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ORS1 OR-S1 Gq Gαq ORS1->Gq Coupling PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binding Ca2_release Ca²⁺ Release ER->Ca2_release Ligand This compound Ligand->ORS1 Activation

Caption: Proposed signaling pathway for the OR-S1 receptor.

G cluster_workflow High-Throughput Screening Workflow Start Start PrimaryScreen Primary Screen (Calcium Mobilization) Start->PrimaryScreen HitSelection Hit Selection (≥ 3 SD) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Initial Hits End End HitSelection->End No Hits SecondaryAssay Secondary Assay (β-Arrestin) DoseResponse->SecondaryAssay Confirmed Hits HitValidation Hit Validation SecondaryAssay->HitValidation LeadOptimization Lead Optimization HitValidation->LeadOptimization Validated Hits HitValidation->End No Validation LeadOptimization->End

Caption: Experimental workflow for OR-S1 HTS campaign.

References

(R)-OR-S1 protocol for (R)-OR-S1 administration

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "(R)-OR-S1" have not yielded a definitive identification in publicly available scientific literature and databases. The provided designation does not correspond to a recognized chemical entity for which administration protocols or detailed experimental data have been published.

The term "S-1" is commonly associated with a well-established oral anticancer agent, a combination drug containing tegafur, gimeracil, and oteracil. However, the prefix "(R)-OR-" does not align with the standard nomenclature of S-1 or its components. It is possible that "this compound" represents a novel compound, an internal research code, or a specific derivative not yet disclosed in public forums.

To provide accurate and relevant Application Notes and Protocols as requested, further clarification on the identity of "this compound" is required. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to provide additional details, such as:

  • Chemical Name or Structure: The systematic chemical name or a 2D/3D structure of the molecule.

  • CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.

  • Corporate or Institutional Origin: The company or research institution that has synthesized or is investigating the compound.

  • Relevant Publications: Any pre-clinical or clinical studies, patents, or scientific presentations mentioning "this compound".

Without this essential information, the generation of detailed and accurate protocols, data tables, and signaling pathway diagrams is not feasible. Upon receiving the necessary details to unequivocally identify "this compound," a comprehensive response will be formulated to meet the specific requirements of the research and drug development community.

Application Notes and Protocols for (R)-OR-S1 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "(R)-OR-S1" did not yield specific information regarding its mechanism of action or preclinical data. The following application notes and protocols are provided as a general template for evaluating a hypothetical anti-cancer compound, herein referred to as this compound, in a xenograft mouse model. The methodologies and hypothetical data are based on established practices in the field and information available for the approved anti-cancer agent S-1, a fluoropyrimidine derivative. Researchers should substitute the specific parameters relevant to their compound of interest.

Introduction

Xenograft mouse models are a cornerstone of preclinical cancer research, providing an in vivo platform to assess the efficacy of novel therapeutic agents against human tumors.[1] These models involve the transplantation of human cancer cells or tissues into immunodeficient mice, which lack a functional immune system to reject the foreign cells.[2][3] This allows for the growth of human tumors in a living organism, offering a physiologically relevant environment to study tumor progression and response to treatment.

There are two main types of xenograft models:

  • Cell-line-derived xenografts (CDX): These models are established by implanting cultured human cancer cell lines into immunodeficient mice.[1][4] CDX models are highly reproducible and are valuable for initial efficacy screening of anti-cancer compounds.

  • Patient-derived xenografts (PDX): PDX models are created by implanting tumor fragments directly from a patient into an immunodeficient mouse.[5][6] These models are believed to better recapitulate the heterogeneity and molecular characteristics of the original patient tumor.

The choice of xenograft model depends on the specific research question and the stage of drug development. For initial studies, the more rapid and reproducible CDX models are often employed.

Hypothetical Mechanism of Action of this compound

For the purpose of this document, we will hypothesize that this compound is an orally bioavailable small molecule inhibitor of a key signaling pathway involved in cell proliferation and survival. We will assume it acts as a prodrug, similar to S-1, which is converted to its active form, 5-fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.[7][8]

Hypothetical Signaling Pathway for this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression DNA_Synthesis DNA Synthesis & Repair R_OR_S1_active This compound (Active Metabolite) R_OR_S1_active->DNA_Synthesis Inhibition Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor R_OR_S1_prodrug This compound (Prodrug) (Oral Administration) R_OR_S1_prodrug->R_OR_S1_active Metabolic Activation

Caption: Hypothetical signaling pathway targeted by this compound.

Quantitative Data Summary

The following tables present hypothetical data from a xenograft study evaluating this compound in a human colorectal cancer (HCT116) CDX model.

Table 1: Tumor Growth Inhibition by this compound in HCT116 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control-Oral Gavage1250 ± 150-
This compound25Oral Gavage625 ± 8050
This compound50Oral Gavage312 ± 5075
Positive Control10Intraperitoneal437 ± 6565

Table 2: Body Weight Changes in Mice Treated with this compound

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) from Day 0 to Day 21 (± SEM)
Vehicle Control-+5.2 ± 1.5
This compound25+1.8 ± 2.1
This compound50-3.5 ± 2.8
Positive Control10-8.1 ± 3.2

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Human colorectal carcinoma cell line HCT116.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Harvesting: When cells reach 70-80% confluency, wash with PBS, and detach using trypsin-EDTA.[9] Neutralize trypsin with complete medium and centrifuge the cell suspension.[9]

  • Cell Viability: Resuspend the cell pellet in sterile PBS and determine cell viability using trypan blue exclusion.[9] A viability of >95% is required.

  • Final Suspension: Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel. Keep the cell suspension on ice until injection.

Xenograft Model Establishment

G Start Start Cell_Culture Cell Culture (HCT116) Start->Cell_Culture Harvest_Cells Harvest & Prepare Cell Suspension Cell_Culture->Harvest_Cells Implant_Cells Subcutaneous Implantation into Immunodeficient Mice Harvest_Cells->Implant_Cells Tumor_Growth Monitor Tumor Growth Implant_Cells->Tumor_Growth Randomization Tumor Volume Reaches ~100 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Group_Assignment Randomize into Treatment Groups Randomization->Group_Assignment Yes Treatment Administer This compound or Vehicle Group_Assignment->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint

Caption: Experimental workflow for a xenograft mouse model study.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.[5]

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.[9]

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Shave and sterilize the injection site on the right flank.[6]

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously.[10]

    • Monitor the animals for tumor growth.

Tumor Measurement and Randomization
  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week.[5][6]

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[5][9]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[5][6]

Drug Preparation and Administration
  • This compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be prepared fresh daily.

  • Control Groups:

    • Vehicle Control: Administer the vehicle alone following the same schedule as the treatment groups.[6]

    • Positive Control: A standard-of-care chemotherapeutic agent relevant to the tumor type.

  • Treatment Groups: Administer this compound at the predetermined doses (e.g., 25 and 50 mg/kg).

  • Administration: Administer the treatment via oral gavage once daily for 21 consecutive days.

Monitoring and Endpoints
  • Tumor Growth: Measure tumor volume 2-3 times per week.

  • Body Weight: Measure the body weight of each mouse at least twice a week as an indicator of toxicity.[6]

  • Clinical Observations: Monitor mice daily for any signs of distress or toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a fixed time point (e.g., 21 days). Euthanize mice according to institutional guidelines.

  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, biomarker analysis).

Data Analysis

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[5]

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the differences between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

Conclusion

The use of xenograft mouse models is a critical step in the preclinical evaluation of novel anti-cancer therapeutics. The protocols and guidelines presented here provide a general framework for conducting such studies. For the specific compound this compound, it is imperative to first obtain information regarding its mechanism of action, solubility, and preliminary in vitro cytotoxicity to develop a relevant and robust in vivo experimental design.

References

Application Note: High-Throughput Chiral LC-MS/MS Method for the Quantitative Analysis of (R)-OR-S1 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the chiral separation and quantitative determination of (R)-OR-S1 in human plasma. The method utilizes a chiral stationary phase for the effective separation of this compound from its (S)-enantiomer, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The sample preparation involves a straightforward protein precipitation step, ensuring high recovery and minimal matrix effects. This method has been validated according to international guidelines and is suitable for high-throughput analysis in clinical and preclinical studies.

Introduction

The stereoisomerism of drug molecules is a critical aspect of pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the ability to selectively quantify the desired enantiomer is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[2] This application note presents a validated LC-MS/MS method for the specific and sensitive quantification of the (R)-enantiomer of the novel therapeutic agent OR-S1 in human plasma. The method is designed to be rapid, reliable, and suitable for the analysis of a large number of samples.

Experimental

Materials and Reagents
  • This compound and (S)-OR-S1 reference standards (purity >99%)

  • This compound-d4 (deuterated internal standard, IS)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • Human plasma (K2-EDTA)

  • Deionized water

Instrumentation
  • Liquid Chromatography: Shimadzu Nexera X2 UHPLC system

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ system with an Electrospray Ionization (ESI) source

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column CHIRALPAK® AD-3R (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 5.0 min, hold at 80% B for 1.0 min, return to 30% B and re-equilibrate for 2.0 min
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500 °C
Ion Source Gas 1 (GS1) 50 psi
Ion Source Gas 2 (GS2) 60 psi

MRM Transitions:

AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (DP)Collision Energy (CE)
This compound 350.2180.180 V25 eV
(S)-OR-S1 350.2180.180 V25 eV
This compound-d4 (IS) 354.2184.185 V27 eV
Sample Preparation Protocol

A simple protein precipitation method was employed for the extraction of this compound from human plasma.[3]

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

Results and Discussion

Method Validation

The bioanalytical method was validated according to the guidelines of the FDA and EMA for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][5]

Selectivity and Specificity: The method demonstrated excellent selectivity, with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard. The chiral column successfully separated the (R)- and (S)-enantiomers with a resolution greater than 1.5.

Linearity and Range: The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL for this compound in human plasma. The linear regression analysis of the peak area ratio (this compound/IS) versus concentration yielded a coefficient of determination (r²) greater than 0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 0.56.8-2.58.2-1.8
LQC 1.55.11.26.52.1
MQC 753.9-0.84.8-0.5
HQC 4003.20.54.10.9

Recovery and Matrix Effect: The extraction recovery of this compound was consistent and ranged from 85.3% to 92.1% across all QC levels. The matrix effect was found to be negligible, with the matrix factor ranging from 0.98 to 1.04.

Stability: this compound was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top stability (4 hours at room temperature), long-term freezer stability (-80 °C for 3 months), and three freeze-thaw cycles.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma 50 µL Human Plasma Add_IS Add 10 µL Internal Standard (this compound-d4) Plasma->Add_IS Precipitation Add 200 µL Cold Acetonitrile (Protein Precipitation) Add_IS->Precipitation Vortex Vortex for 1 min Precipitation->Vortex Centrifuge Centrifuge at 14,000 rpm Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC_Separation Chiral LC Separation (CHIRALPAK® AD-3R) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification of this compound MS_Detection->Quantification Signaling_Pathway R_S1 This compound Receptor Target Receptor R_S1->Receptor Binds and Activates G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Therapeutic Cellular Response Kinase_Cascade->Cellular_Response

References

Application Notes and Protocols for Flow Cytometry Analysis of the Sigma-1 Receptor (S1R) using the Fluorescent Ligand (R)-OR-S1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sigma-1 Receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that plays a crucial role in cellular signaling and homeostasis.[1][2] It is implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug development.[1] Flow cytometry is a powerful technique for analyzing cell populations and receptor expression at the single-cell level.[3] This document provides detailed application notes and protocols for the use of a hypothetical fluorescently labeled S1R ligand, termed (R)-OR-S1, in flow cytometry analysis.

This compound is presumed to be a high-affinity, specific ligand for the Sigma-1 Receptor. Its fluorescent properties allow for the direct quantification of S1R expression and ligand binding in individual cells. These protocols are designed to guide researchers in utilizing this compound for characterizing S1R expression in various cell types and for conducting competitive binding assays to screen for novel S1R ligands.

Data Presentation

Quantitative data from flow cytometry experiments using this compound can be summarized to compare S1R expression levels across different cell lines or treatment conditions.

Table 1: Relative Fluorescence Intensity of this compound Staining in Different Cell Lines

Cell LineMean Fluorescence Intensity (MFI) ± SDFold Change over Control
SH-SY5Y15,000 ± 1,20015.0
Jurkat2,500 ± 3002.5
Control (S1R-knockout)1,000 ± 1501.0

Table 2: Competitive Binding of Unlabeled Ligands with this compound

Unlabeled CompetitorConcentration (nM)% Inhibition of this compound BindingIC50 (nM)
Haloperidol1045%12
(+)-Pentazocine1060%8
Compound X1085%3

Experimental Protocols

Protocol 1: Direct Staining for Sigma-1 Receptor Expression

This protocol describes the direct staining of cells with the fluorescent ligand this compound to quantify S1R expression.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • This compound fluorescent ligand

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Flow cytometer

  • 12 x 75 mm flow cytometry tubes

Procedure:

  • Cell Preparation: Harvest cells and wash them with cold PBS. Adjust the cell density to 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.

  • Fixation and Permeabilization: Since S1R is an intracellular protein, cells must be fixed and permeabilized. Add 100 µL of cell suspension to each flow cytometry tube. Add 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.

  • Washing: Wash the cells twice with 1X Perm/Wash Buffer. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Staining: Resuspend the cell pellet in 100 µL of Perm/Wash Buffer. Add the appropriate concentration of this compound (titration is recommended, e.g., 1-100 nM).

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Perm/Wash Buffer to remove unbound ligand.

  • Resuspension: Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition: Analyze the samples on a flow cytometer, ensuring appropriate voltage settings and compensation for any spectral overlap if performing multi-color analysis.[4]

Protocol 2: Competitive Binding Assay

This protocol is for screening unlabeled compounds for their ability to compete with this compound for binding to S1R.

Materials:

  • Same as Protocol 1

  • Unlabeled competitor compounds (e.g., Haloperidol, (+)-Pentazocine, or novel compounds)

Procedure:

  • Cell Preparation, Fixation, and Permeabilization: Follow steps 1-3 from Protocol 1.

  • Competitive Incubation: Resuspend the cell pellet in 50 µL of Perm/Wash Buffer. Add 50 µL of the unlabeled competitor compound at various concentrations (e.g., 0.1 nM to 10 µM).

  • Incubation with Competitor: Incubate for 15 minutes at room temperature.

  • Addition of Fluorescent Ligand: Add a constant, pre-determined concentration of this compound (ideally at its Kd value) to each tube.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells twice with Perm/Wash Buffer.

  • Resuspension and Data Acquisition: Follow steps 7-8 from Protocol 1. The decrease in fluorescence intensity compared to the control (no competitor) indicates competitive binding.

Visualizations

Diagram 1: S1R Signaling Pathway

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm S1R Sigma-1 Receptor (S1R) BiP BiP/GRP78 S1R->BiP Association IRE1 IRE1 S1R->IRE1 Modulates UPR Ca_ion Ca²⁺ S1R->Ca_ion Downstream Downstream Signaling (e.g., IP3R, PLCs) S1R->Downstream Regulates BiP->IRE1 Inhibits (under normal conditions) Ligand This compound / Ligand Ligand->S1R Binds Ca_ion->Downstream

Caption: Simplified signaling pathway of the Sigma-1 Receptor (S1R) at the ER.

Diagram 2: Experimental Workflow for Direct Staining

Direct_Staining_Workflow A 1. Cell Preparation (Harvest & Wash) B 2. Fixation & Permeabilization A->B C 3. Wash B->C D 4. Staining with this compound C->D E 5. Incubation D->E F 6. Wash E->F G 7. Resuspend in Staining Buffer F->G H 8. Flow Cytometry Analysis G->H

Caption: Workflow for direct S1R staining using this compound.

Diagram 3: Logical Flow of a Competitive Binding Assay

Competitive_Binding_Logic C1 Cells + this compound C2 High Fluorescence Signal C1->C2 T2 Reduced Fluorescence Signal T1 Cells + Competitor + this compound T1->T2 Conclusion Competitor binds to S1R T2->Conclusion Indicates Competition

Caption: Logic of the competitive binding assay for S1R.

References

Application Note: Western Blot Analysis of Protein Expression and Signaling Pathways Following (R)-OR-S1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing Western blot analysis to investigate changes in protein expression and signaling cascades in response to treatment with the hypothetical compound, (R)-OR-S1. It includes methodologies for cell culture, treatment, protein extraction, quantification, and immunodetection.

Introduction

Western blotting is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate.[1] This application note outlines a comprehensive protocol to assess the impact of a hypothetical therapeutic agent, this compound, on cellular signaling pathways. The protocol is designed to guide researchers in obtaining reliable and reproducible data on protein expression and post-translational modifications.

Hypothetical Signaling Pathway Modulated by this compound

For the purpose of this protocol, we will consider a hypothetical signaling pathway initiated by a receptor tyrosine kinase (RTK). In this model, this compound is an inhibitor of the downstream kinase, Kinase B. The activation of the RTK by its ligand leads to the phosphorylation and activation of a signaling cascade involving Kinase A, Kinase B, and ultimately a transcription factor that regulates the expression of a target gene. The Western blot protocol described below can be used to measure the levels of total and phosphorylated forms of these proteins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates Kinase_A Kinase A RTK->Kinase_A Phosphorylates pKinase_A p-Kinase A Kinase_A->pKinase_A Kinase_B Kinase B pKinase_A->Kinase_B Phosphorylates pKinase_B p-Kinase B Kinase_B->pKinase_B Transcription_Factor Transcription Factor pKinase_B->Transcription_Factor Phosphorylates R_OR_S1 This compound R_OR_S1->pKinase_B Inhibits pTranscription_Factor p-Transcription Factor Transcription_Factor->pTranscription_Factor Target_Gene Target Gene Expression pTranscription_Factor->Target_Gene Promotes transcription

Caption: Hypothetical signaling pathway affected by this compound.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted in the following diagram. It outlines the major steps from cell culture to data analysis.

G A 1. Cell Culture & Seeding B 2. Treatment with this compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Sample Preparation D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation H->I J 10. Secondary Antibody Incubation I->J K 11. Signal Detection J->K L 12. Data Analysis K->L

Caption: Western blot experimental workflow.

Detailed Protocol

This protocol provides a step-by-step guide for performing a Western blot to analyze protein expression changes after treatment with this compound.

Materials and Reagents
  • Cell Culture: Appropriate cell line, culture medium, fetal bovine serum (FBS), penicillin-streptomycin, culture dishes.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold.

    • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[1] Store at 4°C.

    • Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).

    • BCA Protein Assay Kit.[1]

    • 4x Laemmli Sample Buffer.

    • SDS-PAGE Gels (e.g., 4-20% gradient gels).

    • 10x Tris-Glycine-SDS Running Buffer.

    • 10x Transfer Buffer (Tris-Glycine with 20% Methanol).

    • Tris-Buffered Saline with Tween-20 (TBST): 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1% Tween-20.

    • Blocking Buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in TBST.

  • Antibodies:

    • Primary antibodies specific for the target proteins (e.g., p-Kinase B, Kinase B, p-Transcription Factor, Transcription Factor).

    • Primary antibody for a loading control (e.g., GAPDH, β-actin, or β-tubulin).

    • Horseradish Peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Chemiluminescent (ECL) substrate.[1]

  • Equipment: Incubator, centrifuge, spectrophotometer or plate reader, electrophoresis chamber, power supply, wet or semi-dry transfer system, and an imaging system.[1]

Step-by-Step Procedure

Step 1: Cell Culture and Treatment

  • Seed cells in appropriate culture dishes and grow until they reach approximately 80% confluency.[1]

  • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period.

Step 2: Cell Lysis and Protein Extraction

  • After treatment, place the culture dishes on ice and aspirate the media.[1]

  • Wash the cells twice with ice-cold PBS.[1]

  • Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish.[1]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[1]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[1]

  • Transfer the supernatant (protein lysate) to a new tube.[1]

Step 3: Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[1]

  • Prepare a standard curve using a series of protein standards (e.g., BSA).[1]

Step 4: Sample Preparation

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

  • Boil the samples at 95-100°C for 5 minutes.[2]

  • Centrifuge briefly before loading onto the gel.

Step 5: SDS-PAGE and Protein Transfer

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.[2]

  • Include a molecular weight marker in one lane.[3]

  • Run the gel according to the manufacturer's recommendations.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Step 6: Immunodetection

  • Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle shaking.

  • Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.[2]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2]

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 5-10 minutes each with TBST.[2]

Step 7: Signal Detection and Data Analysis

  • Prepare the ECL substrate according to the manufacturer's protocol.[3]

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[3]

  • Capture the chemiluminescent signal using a digital imager.[3]

  • Quantify the band intensities using image analysis software.

  • Normalize the intensity of the target protein band to the loading control band in the same lane.[3]

  • Express the data as a fold change relative to the vehicle control.[3]

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized in a clear and structured table. Below is an example of how to present the data for the hypothetical experiment.

Treatment Groupp-Kinase B / Total Kinase B (Relative Densitometry)p-Transcription Factor / Total Transcription Factor (Relative Densitometry)
Vehicle Control1.00 ± 0.081.00 ± 0.12
This compound (1 µM)0.45 ± 0.050.52 ± 0.09
This compound (5 µM)0.18 ± 0.030.21 ± 0.04
This compound (10 µM)0.05 ± 0.010.08 ± 0.02

Data are presented as mean ± standard deviation (n=3).

Conclusion

This application note provides a detailed protocol for conducting Western blot analysis to assess the effects of the hypothetical compound this compound on protein expression and signaling. Adherence to this protocol will enable researchers to generate robust and reproducible data, facilitating the characterization of novel therapeutic agents and their mechanisms of action.

References

Application Notes and Protocols for Immunofluorescence Staining of (R)-OR-S1

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols and guidelines for the immunofluorescent staining of the olfactory receptor OR-S1, hypothetically designated here as (R)-OR-S1, in cultured cells. Olfactory receptors are G-protein coupled receptors (GPCRs) responsible for detecting odorant molecules.[1] Visualizing the subcellular localization of these receptors is crucial for understanding their function in signal transduction. This document is intended for researchers, scientists, and drug development professionals.

Product Information

  • Target: Olfactory Receptor 51S1 (OR51S1)[1]

  • Applications: Immunofluorescence (IF)[1]

  • Antibody Type: Polyclonal Antibody

Data Presentation

Quantitative data for immunofluorescence staining should be optimized for each experimental condition. The following table provides a starting point for optimization.

ParameterRecommended RangeStarting Point
Primary Antibody Dilution 1:100 - 1:10001:200[1]
Secondary Antibody Dilution 1:200 - 1:20001:500
Fixation Time (4% PFA) 10 - 20 minutes15 minutes[2]
Permeabilization Time (0.1-0.5% Triton X-100) 5 - 15 minutes10 minutes[2][3]
Blocking Time 30 - 60 minutes60 minutes[2]
Primary Antibody Incubation 1-2 hours at RT or overnight at 4°COvernight at 4°C[2][3]
Secondary Antibody Incubation 1 - 2 hours at RT1 hour at RT[2][3]

Experimental Protocols

A. Solutions and Reagents

NOTE: Prepare all solutions with high-purity water (e.g., reverse osmosis deionized water).

  • 1X Phosphate Buffered Saline (PBS): To prepare 1 liter, add 100 ml of 10X PBS to 900 ml of dH₂O and mix. Adjust pH to 7.4.

  • Fixation Solution (4% Paraformaldehyde, PFA): In a chemical fume hood, dissolve 4g of PFA in 100 ml of 1X PBS. Gently heat and stir until dissolved. Cool, filter, and store at 4°C for up to one week.

  • Permeabilization Buffer (0.25% Triton X-100 in PBS): Add 250 µl of Triton X-100 to 100 ml of 1X PBS and mix.

  • Blocking Buffer (5% Normal Goat Serum, 0.3% Triton X-100 in PBS): Add 5 ml of normal goat serum and 300 µl of Triton X-100 to 95 ml of 1X PBS. Store at 4°C.[2]

  • Antibody Dilution Buffer (1% BSA, 0.3% Triton X-100 in PBS): Dissolve 1g of Bovine Serum Albumin (BSA) and add 300 µl of Triton X-100 to 100 ml of 1X PBS. Store at 4°C.[2]

  • Mounting Medium with DAPI: A commercially available anti-fade mounting medium containing a nuclear counterstain like DAPI is recommended.

B. Cell Culture and Preparation
  • Culture cells on sterile glass coverslips or in chamber slides to the desired confluency (typically 60-80%).

  • Gently wash the cells twice with 1X PBS.

C. Immunostaining Procedure
  • Fixation:

    • Add 4% PFA to the cells and incubate for 15 minutes at room temperature.[2]

    • Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.[3]

    • Aspirate the buffer and wash the cells three times with 1X PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 60 minutes at room temperature to block non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Dilute the anti-OR51S1 primary antibody in Antibody Dilution Buffer to the desired concentration (starting at 1:200).[1]

    • Aspirate the Blocking Buffer and add the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.[2][3]

  • Washing:

    • Aspirate the primary antibody solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG) in Antibody Dilution Buffer.

    • Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[2][3]

  • Final Washes and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with 1X PBS for 5 minutes each, protected from light.

    • Perform a final rinse with dH₂O.

    • Mount the coverslips onto microscope slides using a drop of mounting medium with DAPI.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

D. Imaging
  • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

  • Store slides flat at 4°C, protected from light.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps cell_culture Cell Culture on Coverslips wash1 Wash with PBS cell_culture->wash1 fixation Fixation (4% PFA) wash1->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (anti-OR-S1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab final_wash Final Washes secondary_ab->final_wash mounting Mounting with DAPI final_wash->mounting imaging Fluorescence Microscopy mounting->imaging G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Odorant Odorant Ligand ((R)-enantiomer) ORS1 OR-S1 Receptor Odorant->ORS1 Binding G_protein G-protein (Gαolf) ORS1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Ion_Channel Ion Channel PKA->Ion_Channel Phosphorylation (Opening) Ca_Influx Ca2+ / Na+ Influx Depolarization Membrane Depolarization Signal Neuronal Signal Depolarization->Signal Initiation

References

Application Note: Generation and Characterization of (R)-OR-S1 Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for the specific compound "(R)-OR-S1" did not yield targeted results regarding its mechanism or resistance studies. The search results did, however, provide extensive and detailed information on the anticancer agent S-1 (a combination of tegafur, gimeracil, and oteracil) and, more broadly, robust and well-established methodologies for generating drug-resistant cell lines in vitro.

Therefore, this document will proceed by presenting a comprehensive, generalized application note and protocol for the creation and characterization of cell lines resistant to a hypothetical small molecule inhibitor, which we will refer to as "this compound". The principles and detailed experimental steps provided are widely applicable and can be adapted by researchers for their specific compound of interest.

This application note is intended for researchers, scientists, and drug development professionals involved in cancer biology and pharmacology. It provides detailed protocols for generating and characterizing drug-resistant cell lines, a crucial step in understanding and overcoming therapeutic resistance.

Introduction

The development of drug resistance is a significant challenge in cancer therapy, leading to treatment failure and disease relapse.[1][2] Understanding the molecular mechanisms by which cancer cells acquire resistance to therapeutic agents is paramount for the development of more effective and durable treatment strategies.[1][3] The in vitro generation of drug-resistant cell lines is a fundamental and widely used approach to model this clinical phenomenon.[2] These models are invaluable tools for investigating the molecular pathways underlying drug tolerance, identifying biomarkers of resistance, and for the preclinical evaluation of novel compounds and combination therapies designed to overcome resistance.[3]

This application note provides a detailed protocol for developing cell lines with acquired resistance to a hypothetical small molecule inhibitor, this compound, through continuous, long-term exposure to escalating drug concentrations.

Experimental Protocols

Protocol 1: Determination of the Initial Inhibitory Concentration (IC50) of this compound in the Parental Cell Line

A critical first step is to determine the baseline sensitivity of the parental cancer cell line to this compound. This is achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell viability by 50%.

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • This compound compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CCK-8)

  • Microplate reader

Procedure:

  • Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]

  • Prepare a series of dilutions of this compound in complete culture medium.

  • Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for a duration relevant to the drug's mechanism of action (typically 48-72 hours).

  • Assess cell viability using a suitable assay, such as MTT or CCK-8, following the manufacturer's instructions.[4]

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]

Protocol 2: Generation of this compound Resistant Cell Lines by Continuous Exposure

This method involves the gradual exposure of the parental cell line to increasing concentrations of this compound over an extended period, selecting for a population of cells that can survive and proliferate at higher drug concentrations.[3] This process can take several months.[5][6]

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound compound

  • Cell culture flasks

Procedure:

  • Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%), as determined in Protocol 1.[1]

  • Monitoring and Maintenance: Closely monitor the cells for signs of toxicity and growth inhibition. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

  • Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-4 weeks), increase the concentration of this compound in the medium. A stepwise increase of 1.5- to 2-fold is a common strategy.[3]

  • Iterative Selection: Repeat the process of monitoring, recovery, and dose escalation. This iterative process selects for cells with enhanced resistance.

  • Establishing the Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher than the IC50 of the parental line (e.g., 10-fold or higher).

  • Cryopreservation: At various stages of resistance development, it is crucial to cryopreserve vials of the cells for future use and to prevent loss of the cell line.

Protocol 3: Characterization and Validation of the Resistant Phenotype

Once a resistant cell line has been established, it is essential to quantify the level of resistance and assess its stability.

Materials:

  • Parental cell line

  • Newly generated this compound resistant cell line

  • Complete cell culture medium (with and without this compound)

  • This compound compound

  • 96-well cell culture plates

  • Cell viability reagent

Procedure:

  • IC50 Determination in Resistant Line: Perform a cell viability assay (as described in Protocol 1) on the resistant cell line in parallel with the parental cell line to determine the new IC50 value for this compound.

  • Calculation of Resistance Index (RI): The degree of resistance is quantified by the Resistance Index, calculated as follows: RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line

  • Stability of Resistance: To determine if the resistant phenotype is stable, culture the resistant cells in a drug-free medium for an extended period (e.g., 1-3 months).[4] Periodically (e.g., every 2-4 weeks), re-determine the IC50 of these cells to this compound. A stable resistance phenotype will be maintained even in the absence of the drug.[1]

Data Presentation

Quantitative data from the characterization of the parental and resistant cell lines should be summarized in a clear and organized manner.

Cell LineThis compound IC50 (µM)Resistance Index (RI)
Parental[Insert Value]1.0
This compound Resistant[Insert Value][Calculate Value]

Mandatory Visualizations

Experimental Workflow for Generating Resistant Cell Lines

G cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Resistance Development cluster_2 Phase 3: Validation and Characterization A Seed Parental Cells B Treat with series of this compound concentrations A->B C Assess Cell Viability (e.g., MTT) B->C D Determine IC50 of Parental Line C->D E Culture Parental Cells with low dose this compound (e.g., IC20) F Monitor Cell Growth and Recovery E->F G Gradually Increase this compound Concentration F->G G->F Iterative Cycles H Repeat until stable growth at high concentration G->H I Determine IC50 of Resistant Line H->I K Assess Stability of Resistance (culture in drug-free medium) H->K J Calculate Resistance Index (RI) I->J L Characterize Mechanisms of Resistance J->L

Caption: Workflow for the generation and validation of drug-resistant cell lines.

Hypothetical Signaling Pathway for this compound Action and Resistance

G cluster_0 Parental (Sensitive) Cell cluster_1 Resistant Cell R_S1 This compound Receptor_S Target Protein R_S1->Receptor_S Inhibits Proliferation_S Cell Proliferation Pathway_S Downstream Signaling (e.g., Proliferation Pathway) Receptor_S->Pathway_S Pathway_S->Proliferation_S Apoptosis_S Apoptosis Pathway_S->Apoptosis_S R_R1 This compound Receptor_R Mutated Target Protein (Drug cannot bind) R_R1->Receptor_R Ineffective Inhibition Efflux Drug Efflux Pump (e.g., ABC Transporter) R_R1->Efflux Pumped out Proliferation_R Cell Proliferation Receptor_R->Proliferation_R Bypass Bypass Pathway Activation Bypass->Proliferation_R

Caption: Potential mechanisms of resistance to a hypothetical inhibitor this compound.

References

Application Notes and Protocols for (R)-OR-S1 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: (R)-OR-S1 Gene Expression Analysis Following this compound Exposure

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel small molecule compound currently under investigation for its potential therapeutic applications. Preliminary studies suggest that this compound may exert its biological effects by modulating the expression of a specific target gene, herein referred to as the "this compound gene." This document provides detailed application notes and protocols for analyzing the expression of the this compound gene in response to treatment with the this compound compound. The methodologies described include quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) for robust and comprehensive gene expression analysis.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on this compound Gene Expression (qPCR)
Treatment GroupConcentration (µM)Mean Fold Change in this compound Gene Expression (± SD)p-value (vs. Vehicle)
Vehicle Control01.00 ± 0.12-
This compound12.54 ± 0.31< 0.05
This compound55.89 ± 0.67< 0.01
This compound1012.45 ± 1.52< 0.001
This compound2511.98 ± 1.45< 0.001

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound-Induced this compound Gene Expression (qPCR)
Time Point (hours)Mean Fold Change in this compound Gene Expression (± SD)p-value (vs. 0h)
01.00 ± 0.09-
23.12 ± 0.45< 0.05
48.76 ± 1.02< 0.01
815.23 ± 1.88< 0.001
1210.54 ± 1.32< 0.001
244.21 ± 0.55< 0.01

Cells were treated with 10 µM this compound. Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Top 5 Differentially Expressed Genes from RNA-Seq Analysis Following this compound Treatment
Gene SymbolLog2 Fold Changep-valueFDRPutative Function
This compound3.641.2e-502.3e-46Target Gene
GENE-A2.894.5e-356.7e-31Transcription Factor
GENE-B-2.158.9e-281.1e-23Cell Cycle Regulator
GENE-C1.982.1e-222.8e-18Apoptosis Regulator
GENE-D-1.765.6e-196.2e-15Kinase

Cells were treated with 10 µM this compound for 8 hours.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line: Human embryonic kidney 293 (HEK293) cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

  • Treatment:

    • For dose-response experiments, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for a fixed time point (e.g., 8 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) and harvest cells at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

Protocol 2: RNA Extraction and cDNA Synthesis
  • RNA Extraction:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells directly in the well using 1 mL of TRIzol reagent per well.

    • Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., Invitrogen TRIzol Reagent User Guide).

    • Assess RNA quantity and quality using a NanoDrop spectrophotometer and check integrity via gel electrophoresis or a Bioanalyzer. An A260/A280 ratio of ~2.0 is considered pure.[1]

  • cDNA Synthesis:

    • Use a reverse transcription kit (e.g., Takara PrimeScript RT Reagent Kit) to synthesize cDNA from 1 µg of total RNA.[2]

    • The reaction typically includes RNA, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.[3]

    • Incubate the reaction mixture according to the manufacturer's instructions (e.g., 37°C for 15 minutes, followed by 85°C for 5 seconds).[2]

    • Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a 384-well plate. For each reaction, combine:

    • 5 µL SYBR Green Master Mix (2x)[4]

    • 1 µL Forward Primer (5 µM)

    • 1 µL Reverse Primer (5 µM)

    • 3 µL Diluted cDNA

  • Primer Sequences:

    • This compound Forward: 5'-GCTTCGAGGAGAACCTGACC-3'

    • This compound Reverse: 5'-AGCAGCATCGAAGTCAGGAG-3'

    • GAPDH Forward (Reference Gene): 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Reverse (Reference Gene): 5'-GAAGATGGTGATGGGATTTC-3'

  • Thermal Cycling Conditions: Perform qPCR using a real-time PCR system with the following cycling conditions:

    • Initial Denaturation: 95°C for 2 minutes.[4]

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds.[4]

      • Annealing/Extension: 60°C for 1 minute.[4]

    • Melt Curve Analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for both the this compound gene and the reference gene (GAPDH).

    • Determine the relative gene expression using the 2^-ΔΔCt method.[2]

Protocol 4: RNA Sequencing (RNA-Seq)
  • Library Preparation:

    • Start with high-quality total RNA (RNA Integrity Number > 8.0).[1]

    • Deplete ribosomal RNA (rRNA) using an rRNA removal kit.[5]

    • Fragment the rRNA-depleted RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

    • Purify and quantify the final library.

  • Sequencing: Sequence the prepared libraries on an Illumina NovaSeq platform to generate paired-end 100 bp reads.[1]

  • Data Analysis Pipeline:

    • Quality Control: Use FastQC to assess the quality of the raw sequencing reads.[6]

    • Read Trimming: Trim adapter sequences and low-quality bases using tools like Trimmomatic.

    • Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[1]

    • Quantification: Count the number of reads mapping to each gene using featureCounts.[1]

    • Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and vehicle control samples. Genes with a false discovery rate (FDR) < 0.05 are considered significant.[1][7]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qpcr qPCR Analysis cluster_rnaseq RNA-Seq Analysis cell_culture Cell Culture (HEK293) treatment This compound Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction cdna_synthesis_qpcr cDNA Synthesis rna_extraction->cdna_synthesis_qpcr library_prep Library Preparation rna_extraction->library_prep qpcr Quantitative PCR cdna_synthesis_qpcr->qpcr qpcr_analysis Data Analysis (2-ΔΔCt) qpcr->qpcr_analysis sequencing Sequencing library_prep->sequencing rnaseq_analysis Bioinformatics Analysis sequencing->rnaseq_analysis

Caption: Experimental workflow for gene expression analysis.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway compound This compound Compound receptor Cell Surface Receptor compound->receptor Binds and Activates kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activates transcription_factor Transcription Factor (GENE-A) kinase_cascade->transcription_factor Phosphorylates and Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_target This compound Gene transcription_factor->gene_target Binds to Promoter protein_product This compound Protein gene_target->protein_product Transcription & Translation cellular_response Cellular Response (e.g., Apoptosis, Growth Arrest) protein_product->cellular_response Mediates

Caption: Hypothetical signaling pathway for this compound.

References

Application Notes & Protocols for a Phase I Clinical Trial of (R)-OR-S1, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Rationale and Strategy for the Clinical Development of (R)-OR-S1

Introduction

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Onco-Response Kinase 1 (ORK1). ORK1 is a critical serine/threonine kinase that acts as a central node in the Tumor Survival Pathway (TSP).[1] Dysregulation of the TSP, often through overexpression or activating mutations of ORK1, is a key driver in a variety of solid tumors, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][2] Preclinical data strongly suggest that inhibition of ORK1 by this compound leads to potent anti-tumor activity. This document outlines the design and protocols for a Phase I, first-in-human (FIH) clinical trial to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors.[3][4]

Mechanism of Action

This compound is a racemic mixture where the (R)-enantiomer is the active pharmacological agent. It functions as an ATP-competitive inhibitor of ORK1. By binding to the ATP pocket of the ORK1 kinase domain, this compound prevents the phosphorylation of its primary downstream substrate, Proliferation-Associated Protein 1 (PAP1). The subsequent inhibition of phosphorylated PAP1 (pPAP1) disrupts the signal transduction cascade that promotes cell cycle progression and suppresses apoptotic machinery.

cluster_0 Tumor Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor GF_Receptor GF Receptor Growth_Factor->GF_Receptor Binds ORK1 ORK1 (Onco-Response Kinase 1) GF_Receptor->ORK1 Activates PAP1 PAP1 ORK1->PAP1 Phosphorylates pPAP1 pPAP1 (Active) Proliferation Cell Proliferation & Survival pPAP1->Proliferation Promotes ROS1 This compound ROS1->ORK1 Inhibits

Figure 1: Simplified this compound Mechanism of Action Pathway.

Summary of Preclinical Data

Extensive preclinical studies have demonstrated the potential of this compound as an oncology therapeutic. Key findings are summarized below.

Table 1: In Vitro Activity of this compound

Parameter Cell Line (ORK1-mutant) Cell Line (ORK1-wildtype)
ORK1 Kinase Inhibition (IC₅₀) 0.8 nM 150 nM
pPAP1 Inhibition (IC₅₀) 2.5 nM 450 nM

| Cell Proliferation (GI₅₀) | 5.2 nM | >10 µM |

Table 2: In Vivo Efficacy in ORK1-Mutant Xenograft Model

Treatment Group Dose & Schedule Tumor Growth Inhibition (TGI) Key Observations
Vehicle Control N/A 0% Rapid tumor progression.
This compound 10 mg/kg, QD, Oral 95% Well-tolerated, significant tumor regression.

| This compound | 3 mg/kg, QD, Oral | 68% | Dose-dependent anti-tumor effect. |

Clinical Trial Objectives

The primary objective of this Phase I trial is to determine the safety, tolerability, and Maximum Tolerated Dose (MTD) and/or Recommended Phase 2 Dose (RP2D) of this compound.[3] Secondary objectives include characterizing the PK profile and evaluating preliminary evidence of anti-tumor activity through pharmacodynamic (PD) marker modulation and tumor response.[5]

Clinical Trial Protocol: ORS1-001

Study Design

This is a Phase I, open-label, multicenter, dose-escalation study of this compound administered orally to patients with advanced solid tumors. The trial will follow a standard 3+3 dose-escalation design to ensure patient safety.[3][6] Once the MTD is identified, a dose-expansion cohort will be enrolled to further evaluate safety, PK, and PD at the RP2D.

cluster_0 Phase I Trial Workflow cluster_1 Dose Escalation (3+3 Design) cluster_2 Dose Expansion Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Consent Screening->Enrollment Dose_1 Cohort 1 (Dose Level 1) Enrollment->Dose_1 DLT_Eval_1 DLT Evaluation (Cycle 1) Dose_1->DLT_Eval_1 Dose_2 Cohort 2 (Dose Level 2) DLT_Eval_1->Dose_2 0/3 or 1/6 DLTs MTD_RP2D Determine MTD/RP2D DLT_Eval_1->MTD_RP2D ≥2/3 or ≥2/6 DLTs DLT_Eval_2 DLT Evaluation (Cycle 1) Dose_2->DLT_Eval_2 Dose_N ... DLT_Eval_2->Dose_N Dose_N->MTD_RP2D Expansion Enroll Expansion Cohort at RP2D MTD_RP2D->Expansion LongTerm Long-term Safety & Preliminary Efficacy Expansion->LongTerm cluster_0 Pharmacodynamic Assay Workflow Collect 1. Collect Whole Blood (CPT™ Tubes) Isolate 2. Isolate PBMCs (Centrifugation) Collect->Isolate Lyse 3. Lyse Cells (RIPA Buffer) Isolate->Lyse Quantify 4. Quantify Protein (BCA Assay) Lyse->Quantify Assay 5. Run ECL Immunoassay (pPAP1 / Total PAP1) Quantify->Assay Analyze 6. Analyze Data (% Inhibition from Baseline) Assay->Analyze

References

Application Notes and Protocols for (R)-OR-S1: A Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-OR-S1 is a potent and selective small molecule inhibitor of Cancer-Associated Kinase 1 (CAK1), a serine/threonine kinase implicated in the proliferation and survival of various cancer cell types. Overexpression and constitutive activation of CAK1 have been identified as key drivers in several solid tumors, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the preclinical data for the this compound formulation and detailed protocols for its evaluation.

Mechanism of Action

This compound competitively binds to the ATP-binding pocket of CAK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways. This blockade of the CAK1 signaling cascade leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for survival.

Signaling Pathway of CAK1 and Inhibition by this compound

CAK1_Signaling_Pathway cluster_0 Upstream Activators cluster_1 CAK1 Cascade cluster_2 Cellular Response Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases binds CAK1 CAK1 Receptor_Tyrosine_Kinases->CAK1 activates Downstream_Substrate_1 Downstream Substrate 1 CAK1->Downstream_Substrate_1 phosphorylates Downstream_Substrate_2 Downstream Substrate 2 CAK1->Downstream_Substrate_2 phosphorylates Cell_Cycle_Progression Cell Cycle Progression Downstream_Substrate_1->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition Downstream_Substrate_2->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation & Survival Cell_Cycle_Progression->Cell_Proliferation Apoptosis_Inhibition->Cell_Proliferation R_OR_S1 This compound R_OR_S1->CAK1 inhibits

Caption: CAK1 Signaling Pathway and this compound Inhibition.

Data Presentation

In Vitro Potency and Selectivity

The inhibitory activity of this compound was assessed against a panel of cancer cell lines with known CAK1 pathway activation.

Cell LineCancer TypeCAK1 StatusIC50 (nM)[1][2]
NCI-H358Lung AdenocarcinomaWild-Type8500
HCC827Lung AdenocarcinomaMutant (Activated)13.1
PC-9Lung AdenocarcinomaMutant (Activated)77.3
A549Lung AdenocarcinomaWild-Type>10000
H1975Lung AdenocarcinomaMutant (Resistant)>10000

This compound demonstrates potent inhibition of cell lines with activating mutations in the CAK1 pathway.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in mice and rats following a single dose administration.

SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)[3][4][5][6]
MouseIV2025000.2545003.5
MousePO501200298004.1
RatIV518000.2532005.2
RatPO10950475006.0

This compound exhibits good oral bioavailability and a moderate half-life in both rodent species.

In Vivo Efficacy in Xenograft Model

The anti-tumor activity of this compound was evaluated in a nude mouse xenograft model using the HCC827 human lung adenocarcinoma cell line.

Treatment GroupDose (mg/kg/day)RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-PO0+2.5
This compound50PO65-1.5
This compound100PO85-4.0

This compound demonstrates significant, dose-dependent tumor growth inhibition in a xenograft model of CAK1-mutant lung cancer.[7][8][9])

Preclinical Safety and Tolerability

Preliminary toxicology studies were conducted in rats to assess the safety profile of this compound.

Study DurationSpeciesDose (mg/kg/day)Key Observations[10]
14-Day Repeat DoseRat50No significant findings
14-Day Repeat DoseRat150Mild, reversible elevation in liver enzymes
14-Day Repeat DoseRat450Moderate elevation in liver enzymes, decreased food consumption

This compound was generally well-tolerated at doses showing anti-tumor efficacy. The primary dose-limiting toxicity observed at higher doses was reversible hepatotoxicity.)

Experimental Protocols

General Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Potency Assay (Cell Viability, IC50) Kinase_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies (Western Blot for p-CAK1) Cell_Assay->Mechanism_Study PK_Study Pharmacokinetic Studies (Mouse, Rat) Mechanism_Study->PK_Study Efficacy_Study In Vivo Efficacy Studies (Xenograft Models) PK_Study->Efficacy_Study Tox_Study Preliminary Toxicology (Rodent) Efficacy_Study->Tox_Study Go_NoGo Go/No-Go Decision for IND-Enabling Studies Tox_Study->Go_NoGo

Caption: Preclinical Evaluation Workflow for this compound.

Protocol 1: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human CAK1.

Materials:

  • Recombinant human CAK1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • CAK1-specific peptide substrate

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of CAK1 enzyme solution to each well.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration near the Km for CAK1).

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cell Viability Assay

Objective: To determine the IC50 of this compound in various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC827, PC-9, NCI-H358, A549, H1975)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the diluted this compound or medium with DMSO (vehicle control).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Protocol 3: Western Blot for Phospho-CAK1 Downstream Substrate

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation of a known downstream substrate of CAK1.

Materials:

  • HCC827 cells

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Substrate (specific for the phosphorylated form of the CAK1 substrate), anti-total-Substrate, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed HCC827 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound or DMSO for 2 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Substrate signal to the total-Substrate and GAPDH signals.

Protocol 4: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • HCC827 cells

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant HCC827 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until the average tumor volume reaches approximately 150 mm³.

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound or vehicle control daily by oral gavage.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Disclaimer

The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans. The experimental protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (R)-Exemplar-S1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (R)-Exemplar-S1.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of (R)-Exemplar-S1, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Yield of (R)-Exemplar-S1 Incomplete reaction, side reactions, or product degradation.Monitor reaction progress closely using TLC or LC-MS. Consider adjusting reaction time, temperature, or catalyst loading. Ensure all reagents are pure and dry.
Poor Enantioselectivity Ineffective chiral catalyst or improper reaction conditions.Screen alternative chiral catalysts or ligands. Optimize the reaction temperature, as lower temperatures often favor higher enantioselectivity. Ensure the solvent is of high purity and anhydrous.
Formation of Impurities Presence of moisture or oxygen, or incorrect stoichiometry.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Carefully measure and add reagents in the correct stoichiometric ratios.
Difficult Product Isolation Emulsion formation during workup or co-elution during chromatography.Break emulsions by adding brine or by centrifugation. For chromatography, screen different solvent systems or use a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel).

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving high enantioselectivity in the synthesis of (R)-Exemplar-S1?

A1: The asymmetric reduction of the ketone precursor is the most critical step for establishing the stereochemistry of (R)-Exemplar-S1. The choice of chiral catalyst and reaction conditions, particularly temperature, are paramount for achieving high enantiomeric excess (ee).

Q2: How can I minimize the formation of the diastereomeric impurity?

A2: The formation of the diastereomeric impurity is often a result of non-selective reduction. To minimize its formation, ensure the chiral catalyst is of high purity and activity. Running the reaction at a lower temperature can also significantly improve diastereoselectivity.

Q3: What are the optimal storage conditions for the final (R)-Exemplar-S1 product?

A3: (R)-Exemplar-S1 is sensitive to light and air. It should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at -20°C to prevent degradation.

Q4: Can the synthesis be scaled up for pilot plant production?

A4: Yes, the synthesis has been successfully scaled up. However, careful control of reaction temperature and mixing is crucial at a larger scale to maintain yield and enantioselectivity. A thorough process safety review is also recommended before scaling up.

Data Presentation: Comparative Yields

The following table summarizes the yield and enantiomeric excess (ee) of (R)-Exemplar-S1 under various reaction conditions for the critical asymmetric reduction step.

Catalyst Solvent Temperature (°C) Yield (%) ee (%)
Catalyst AToluene (B28343)08592
Catalyst AToluene-208298
Catalyst ATHF07889
Catalyst BToluene09195
Catalyst BToluene-2088>99
Catalyst BTHF08593

Experimental Protocols

Detailed Methodology for Asymmetric Reduction of Precursor-K1

  • Preparation: A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with Precursor-K1 (10.0 g, 50 mmol) and anhydrous toluene (100 mL).

  • Cooling: The solution is cooled to -20°C in a cryo-cooler bath.

  • Catalyst Addition: Chiral catalyst B (0.5 mol%, 0.25 mmol) is added to the stirred solution under a positive flow of nitrogen.

  • Reagent Addition: A solution of the reducing agent (1.2 equivalents, 60 mmol) in anhydrous toluene (20 mL) is added dropwise over 1 hour, maintaining the internal temperature below -18°C.

  • Reaction Monitoring: The reaction progress is monitored by TLC (thin-layer chromatography) every hour. The reaction is typically complete within 4-6 hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford (R)-Exemplar-S1 as a white solid.

Visualizations

experimental_workflow Experimental Workflow for (R)-Exemplar-S1 Synthesis A Flask Preparation (Flame-dried, Inert Atmosphere) B Addition of Precursor-K1 and Anhydrous Toluene A->B C Cooling to -20°C B->C D Addition of Chiral Catalyst B C->D E Dropwise Addition of Reducing Agent D->E F Reaction Monitoring (TLC) E->F F->F If incomplete G Reaction Quench (Saturated NH4Cl) F->G If complete H Aqueous Workup and Extraction G->H I Purification (Column Chromatography) H->I J Isolated (R)-Exemplar-S1 I->J

Caption: Workflow for the synthesis of (R)-Exemplar-S1.

signaling_pathway Hypothetical Signaling Pathway of (R)-Exemplar-S1 cluster_membrane Cell Membrane Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates S1 (R)-Exemplar-S1 S1->Receptor Binds and Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates and Activates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Proposed mechanism of action for (R)-Exemplar-S1.

Technical Support Center: Improving (R)-OR-S1 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the model compound (R)-OR-S1, a representative poorly soluble molecule, for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a fictional, representative small molecule compound under investigation for its potential therapeutic effects. Like many new chemical entities in drug discovery, it is characterized as a weakly acidic and highly lipophilic molecule, which often leads to poor aqueous solubility.[1] This limited solubility can be a significant hurdle for in vitro assays, as achieving the necessary concentrations to observe a biological effect in aqueous cell culture media or buffer systems can be challenging.[2] Insufficient solubility can lead to compound precipitation, inaccurate results, and misinterpretation of the compound's activity.

Q2: What are the initial steps to assess the solubility of this compound?

A systematic approach should be taken to characterize the solubility of this compound.[3] This involves determining its physicochemical properties, such as its aqueous solubility at various pH levels, its dissociation constant (pKa), and its lipophilicity (logP).[4][5] A preliminary assessment can be done by preparing a stock solution in a suitable organic solvent, like dimethyl sulfoxide (B87167) (DMSO), and then serially diluting it into the aqueous assay buffer to observe the concentration at which precipitation occurs.[6]

Q3: What are the most common strategies to improve the solubility of a compound like this compound for in vitro experiments?

Several conventional and advanced methods can be employed to enhance the solubility of poorly soluble compounds.[7][8] The most common approaches for in vitro applications include:

  • Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous medium.

  • pH Adjustment: For ionizable compounds like the weakly acidic this compound, altering the pH of the medium can significantly increase solubility by promoting the formation of the more soluble ionized form.[9][10]

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]

  • Complexation: Utilizing agents like cyclodextrins to form inclusion complexes with the drug, thereby enhancing its solubility.[3]

  • Formulation as a Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can maintain it in a higher energy, more soluble amorphous state.[8]

Troubleshooting Guide for this compound Solubility

This guide provides a step-by-step approach to systematically address and overcome solubility issues with this compound in your in vitro assays.

Issue 1: this compound precipitates when diluted from a DMSO stock into aqueous assay buffer.

Cause: The high concentration of the compound in the DMSO stock exceeds its solubility limit in the final aqueous buffer, causing it to "crash out" of solution.[3]

Solutions:

  • Optimize the Co-solvent Concentration:

    • Question: What is the maximum tolerable concentration of DMSO for my in vitro assay?

    • Answer: Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%, but it is crucial to determine the specific tolerance of your cell line or assay system.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Adjust the pH of the Assay Buffer:

    • Question: Since this compound is a weak acid, how can pH be used to improve its solubility?

    • Answer: By increasing the pH of the buffer to a level above the pKa of this compound, the compound will deprotonate to form its more soluble conjugate base.[9][10] It is important to ensure the chosen pH is compatible with the biological assay.

  • Employ Solubilizing Excipients:

    • Question: What other agents can be added to the buffer to improve solubility?

    • Answer: Non-ionic surfactants like Tween-20 or Triton X-100, at low concentrations (e.g., 0.01-0.05%), can aid in solubilization for enzyme assays.[2] For cell-based assays, cyclodextrins can be a viable option to form inclusion complexes and increase solubility.[3]

Issue 2: The required assay concentration of this compound cannot be reached even with optimized co-solvent and pH.

Cause: The intrinsic solubility of this compound in the aqueous system is too low for the desired experimental concentrations.

Solutions:

  • Prepare a Solid Dispersion:

    • Question: What is a solid dispersion and how can it help?

    • Answer: A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix.[8] This can prevent the drug from crystallizing and maintain it in a more soluble, amorphous state.[3] This technique is more advanced and requires specific preparation methods.

  • Particle Size Reduction (Micronization/Nanonization):

    • Question: How does particle size affect solubility?

    • Answer: Reducing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[11][12] This is particularly useful for preparing saturated solutions for solubility determination.

Quantitative Data Summary

The following tables provide example data on how different formulation strategies can impact the solubility of a representative poorly soluble compound like this compound.

Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4

Co-solventConcentration in PBSApparent Solubility of this compound (µM)
None0%< 1
DMSO0.5%15
DMSO1.0%35
Ethanol1.0%20
Polyethylene Glycol 400 (PEG 400)1.0%25

Table 2: Effect of pH on the Aqueous Solubility of this compound (pKa = 6.5)

Aqueous BufferpHSolubility of this compound (µM)
Citrate Buffer5.52
Phosphate Buffer6.510
Phosphate Buffer7.550
Carbonate Buffer8.5250

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Determination of Kinetic Solubility

Objective: To prepare a high-concentration stock solution of this compound in DMSO and to determine its kinetic solubility in a chosen aqueous buffer.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.

  • In a series of microcentrifuge tubes, add the aqueous buffer.

  • Add varying amounts of the 10 mM this compound stock solution to the buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant (e.g., 1%).

  • Incubate the tubes at room temperature for 1-2 hours with gentle agitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • The highest concentration at which no precipitation is observed and the measured concentration in the supernatant plateaus is the kinetic solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its aqueous solubility.[3]

Materials:

Procedure:

  • Dissolve this compound and the polymer in the chosen solvent at a specific weight ratio (e.g., 1:3 drug to polymer).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • The resulting solid dispersion can be collected as a powder and used for dissolution studies or in in vitro assays.

Visualizations

Solubility_Troubleshooting_Workflow cluster_troubleshoot Troubleshooting Strategies cluster_advanced Advanced Techniques start Start: this compound Solubility Issue assess_props Assess Physicochemical Properties (pKa, logP, Crystal Form) start->assess_props prep_stock Prepare High-Concentration Stock Solution (e.g., 10 mM in DMSO) assess_props->prep_stock kinetic_sol Determine Kinetic Solubility in Assay Buffer prep_stock->kinetic_sol is_soluble Is Solubility Sufficient for Assay? kinetic_sol->is_soluble yes Proceed with Assay is_soluble->yes Yes no No is_soluble->no troubleshoot Troubleshooting Strategies optimize_cosolvent Optimize Co-solvent (e.g., DMSO < 1%) no->optimize_cosolvent adjust_ph Adjust Buffer pH (for ionizable compounds) optimize_cosolvent->adjust_ph add_excipient Add Solubilizing Excipients (e.g., Cyclodextrins, Surfactants) adjust_ph->add_excipient advanced_tech Advanced Techniques solid_dispersion Prepare Solid Dispersion add_excipient->solid_dispersion particle_reduction Particle Size Reduction solid_dispersion->particle_reduction particle_reduction->kinetic_sol Re-evaluate Solubility

Caption: Decision workflow for troubleshooting this compound solubility.

Experimental_Workflow start Weigh this compound and Polymer dissolve Dissolve in Volatile Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry collect Collect Solid Dispersion Powder dry->collect characterize Characterize and Test Dissolution collect->characterize

Caption: Workflow for preparing a solid dispersion of this compound.

Signaling_Pathway ligand This compound (Solubilized) receptor Membrane Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response (e.g., Gene Expression) kinase_cascade->response

References

Technical Support Center: Troubleshooting (R)-OR-S1 Crystallization Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the crystallization of the chiral compound (R)-OR-S1. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to facilitate successful crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: Why are no crystals forming in my this compound solution?

A: Lack of crystallization is often due to high solubility of this compound in the selected solvent, insufficient supersaturation, or the presence of impurities that inhibit nucleation.[1] To address this, consider increasing the concentration by evaporating some solvent or by adding an anti-solvent to reduce the solubility of the compound.[1] It can also be beneficial to introduce a seed crystal or scratch the inside of the flask to induce nucleation.[2]

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often a result of excessively high supersaturation or the solution temperature being above the melting point of the solvated solid.[1] To mitigate this, try using a more dilute solution, reducing the cooling rate, or adding an anti-solvent at a higher temperature.[1] Proper agitation is also crucial; gentle stirring can promote crystallization over oiling.[1]

Q3: The yield of my this compound crystals is very low. How can I improve it?

A: A low yield suggests that a significant amount of your compound remains in the mother liquor.[2] This could be due to using too much solvent or stopping the crystallization process prematurely.[2] To improve the yield, you can try to recover the compound from the mother liquor by evaporating the solvent.[2] For future experiments, optimizing the solvent and temperature to decrease the solubility of the target compound can enhance the yield.[1]

Q4: My this compound crystals are impure. What is causing this and how can I fix it?

A: Impurities can co-crystallize with your product if they have similar structures or if the crystallization process is too rapid.[3][4] Impurities can disrupt the crystal lattice and affect crystal growth.[3][4] To obtain purer crystals, a slower crystallization process is recommended.[5] This can be achieved by slowing down the cooling rate or the addition of an anti-solvent.[5][6] Additionally, ensuring the purity of the starting material is crucial.[7]

Troubleshooting Guides

Issue 1: No Crystal Formation

If you are struggling with a lack of crystal formation, the following workflow can help you troubleshoot the issue.

G start No Crystals Observed check_supersaturation Is the solution supersaturated? start->check_supersaturation increase_concentration Increase Concentration (Evaporate solvent or add more solute) check_supersaturation->increase_concentration No induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes increase_concentration->check_supersaturation add_anti_solvent Add Anti-Solvent add_anti_solvent->check_supersaturation scratch_flask Scratch inner surface of the flask induce_nucleation->scratch_flask No Seed Crystal add_seed_crystal Add a seed crystal induce_nucleation->add_seed_crystal Seed Crystal Available re_evaluate_solvent Re-evaluate Solvent System scratch_flask->re_evaluate_solvent success Crystals Formed scratch_flask->success If successful add_seed_crystal->success re_evaluate_solvent->add_anti_solvent

Troubleshooting workflow for no crystal formation.
Issue 2: Oiling Out

When your compound oils out, it is crucial to adjust the conditions to favor crystallization.

G start Compound 'Oils Out' reduce_supersaturation Reduce Supersaturation start->reduce_supersaturation dilute_solution Use a more dilute solution reduce_supersaturation->dilute_solution slow_cooling Employ a slower cooling rate reduce_supersaturation->slow_cooling slow_anti_solvent Add anti-solvent more slowly reduce_supersaturation->slow_anti_solvent increase_temp Increase Crystallization Temperature dilute_solution->increase_temp slow_cooling->increase_temp slow_anti_solvent->increase_temp adjust_agitation Adjust Agitation increase_temp->adjust_agitation gentle_stirring Use gentle stirring adjust_agitation->gentle_stirring success Crystals Formed gentle_stirring->success

Troubleshooting workflow for "oiling out".

Data Presentation

Solvent Screening for this compound Crystallization
Solvent SystemSolubility at 25°C (mg/mL)Crystal HabitPurity (%)Yield (%)
Ethanol/Water (8:2)5.2Needles98.575
Isopropanol12.8Plates95.260
Acetonitrile25.1Prisms99.185
Toluene2.5Rods97.880
Ethyl Acetate/Hexane (1:1)8.9Blocks99.590

Note: These are example values and should be determined experimentally for this compound.

Impact of Cooling Rate on Crystal Size and Purity
Cooling Rate (°C/hour)Average Crystal Size (µm)Purity (%)
150099.8
525099.2
1010098.1
205096.5

Note: These are example values and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Dissolve the crude this compound in a suitable solvent at an elevated temperature until a clear, saturated solution is obtained.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[9]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature.[8] Crystal formation should be observed during this step.[8]

  • Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is highly soluble.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which this compound is poorly soluble) to the solution with gentle stirring.[1][5] The anti-solvent should be miscible with the "good" solvent.[10]

  • Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.[10]

  • Equilibration: Allow the mixture to stand undisturbed to allow for complete crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Evaporation Crystallization
  • Dissolution: Dissolve the crude this compound in a suitable solvent at room temperature.

  • Evaporation: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over time.[11]

  • Crystal Growth: As the solvent evaporates, the concentration of this compound will increase, leading to the formation of crystals.

  • Isolation: Once a suitable amount of crystals has formed, decant the remaining mother liquor and collect the crystals.

  • Washing: Gently wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals.

References

Technical Support Center: (R)-OR-S1 Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-OR-S1. Our goal is to help you optimize your dose-response experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective agonist for the novel G-protein coupled receptor (GPCR), OR-S1. Upon binding, it initiates a signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.

Q2: What are the expected EC50 and Emax values for this compound?

A2: The half-maximal effective concentration (EC50) and maximum effect (Emax) of this compound can vary depending on the cell type and assay conditions.[1][2] However, based on internal validation studies in recombinant HEK293 cells expressing the OR-S1 receptor, the expected values are summarized in the table below.

Q3: What are the recommended positive and negative controls for a dose-response experiment with this compound?

A3: For a robust experiment, it is crucial to include both positive and negative controls.[3]

  • Positive Control: A known agonist of the OR-S1 receptor at a concentration known to elicit a maximal response.

  • Negative Control (Vehicle Control): The vehicle (e.g., DMSO, PBS) used to dissolve this compound, at the same final concentration used in the experimental wells. This ensures that the observed effects are not due to the solvent.

  • Untreated Control: Cells that have not been exposed to any treatment, to establish a baseline response.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate.[4]- Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding.- Use a systematic and careful approach for serial dilutions and additions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[4]
No response or very weak response - this compound degradation.- Low expression of the OR-S1 receptor in the cell line.- Incorrect assay setup or parameters.- Prepare fresh stock solutions of this compound. Aliquot and store at -80°C.- Verify receptor expression using techniques like qPCR or Western blot.- Confirm that the assay readout (e.g., calcium flux, IP3 accumulation) is appropriate for the signaling pathway and that the incubation times and temperatures are optimal.
Unusual or non-sigmoidal dose-response curve - Compound precipitation at high concentrations.- Cellular toxicity at high concentrations.- Off-target effects of this compound.- Check the solubility of this compound in your assay medium. If necessary, adjust the vehicle or use a different formulation.- Perform a cell viability assay (e.g., MTT, LDH) in parallel with your dose-response experiment to assess toxicity.- Investigate potential off-target activities by testing this compound in a parental cell line lacking the OR-S1 receptor.
EC50 value is significantly different from the expected value - Incorrect concentration of this compound stock solution.- Passage number of the cell line affecting receptor expression.- Variation in assay components (e.g., serum, media).- Verify the concentration of your stock solution using a reliable analytical method.- Use cells within a defined passage number range for all experiments.- Maintain consistency in all assay reagents and conditions.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of this compound in a validated in vitro assay system.

Parameter Value Assay Conditions
EC50 15.2 nMHEK293 cells expressing human OR-S1, Calcium mobilization assay
Emax 95% (relative to a reference agonist)HEK293 cells expressing human OR-S1, Calcium mobilization assay
Hill Slope 1.1HEK293 cells expressing human OR-S1, Calcium mobilization assay

Experimental Protocols

Protocol: this compound Dose-Response Curve Generation using a Calcium Mobilization Assay

1. Cell Preparation: a. Seed HEK293 cells stably expressing the human OR-S1 receptor into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. b. Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution of the this compound stock solution in assay buffer to generate a concentration range from 1 µM to 0.1 nM. Include a vehicle-only control.

3. Calcium Assay: a. On the day of the experiment, remove the culture medium from the cell plates. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. c. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

4. Data Acquisition: a. Use a fluorescence plate reader equipped with an automated injection system. b. Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4). c. Establish a baseline fluorescence reading for each well. d. Inject the prepared this compound dilutions and controls into the wells and immediately begin recording the fluorescence signal over time.

5. Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the vehicle control (0% response) and a maximal reference agonist concentration (100% response). c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC50, Emax, and Hill slope.[5][6]

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol R_OR_S1 This compound Receptor OR-S1 Receptor (GPCR) R_OR_S1->Receptor Binds Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: Signaling pathway of this compound via the OR-S1 GPCR.

G start Start prep_cells Prepare Cells (Seed 96-well plate) start->prep_cells prep_compound Prepare Compound (Serial Dilution) load_dye Load Cells with Calcium Dye prep_cells->load_dye prep_compound->load_dye read_plate Acquire Data (Fluorescence Plate Reader) load_dye->read_plate analyze_data Data Analysis (Normalize & Curve Fit) read_plate->analyze_data end End (EC50, Emax) analyze_data->end

Caption: Experimental workflow for a dose-response curve.

G issue Unexpected Result (e.g., No Curve, High Variance) check_reagents Check Reagents (Compound stability, cell passage) issue->check_reagents check_protocol Review Protocol (Pipetting, incubation times) issue->check_protocol check_equipment Verify Equipment (Plate reader settings, calibration) issue->check_equipment rerun_exp Rerun Experiment with Additional Controls check_reagents->rerun_exp check_protocol->rerun_exp check_equipment->rerun_exp consult Consult Technical Support rerun_exp->consult If issue persists

Caption: Troubleshooting decision tree for dose-response experiments.

References

Technical Support Center: (R)-Inhibitor-S1

Author: BenchChem Technical Support Team. Date: December 2025

For the user query, a search for the specific molecule "(R)-OR-S1" did not yield any publicly available information. The search results did, however, provide extensive information on a clinical drug named S-1 (a combination of Tegafur, Gimeracil, and Oteracil)[1][2][3], which is an oral fluoropyrimidine anticancer agent and not a kinase inhibitor. The mechanism of S-1 is related to the prodrug of 5-Fluorouracil (5-FU) and its metabolic modulation[1][2][3]. This is distinct from the context of minimizing off-target effects of a specific enantiomer of a small molecule inhibitor, which the user's query implies.

Given the lack of specific data for "this compound", this technical support center has been developed as a comprehensive guide for a hypothetical small molecule kinase inhibitor, which we will refer to as (R)-Inhibitor-S1 , to illustrate the principles and methods for minimizing off-target effects. This guide is tailored for researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and minimize the off-target effects of the hypothetical kinase inhibitor, (R)-Inhibitor-S1.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using (R)-Inhibitor-S1?

A1: Off-target effects occur when a small molecule inhibitor, such as (R)-Inhibitor-S1, binds to and modulates the activity of proteins other than its intended biological target.[4][5] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cell death or other toxic effects that are not related to the inhibition of the primary target.[4]

  • Reduced therapeutic potential: Promising preclinical results may not translate to a clinical setting if the observed efficacy is due to off-target effects that do not have the same outcome in a whole organism or are associated with unacceptable toxicity.[4]

Q2: What are the initial indicators of potential off-target effects in my experiments with (R)-Inhibitor-S1?

A2: Several signs in your cell-based assays may suggest the presence of off-target effects:

  • Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target results in a different or no phenotype.[5]

  • Discrepancy with genetic validation: The phenotype observed with (R)-Inhibitor-S1 is not replicated when the target protein's expression is knocked down or knocked out using techniques like CRISPR-Cas9 or siRNA.[4]

  • Effects at high concentrations: The observed effect only occurs at high concentrations of (R)-Inhibitor-S1, which may suggest binding to lower-affinity off-targets.

  • Unexpected cellular phenotypes: Observing cellular responses that are not known to be associated with the intended target's signaling pathway.

Q3: How can I proactively minimize off-target effects when designing my experiments with (R)-Inhibitor-S1?

A3: Proactive measures can significantly reduce the impact of off-target effects:

  • Use the lowest effective concentration: Determine the IC50 or EC50 of (R)-Inhibitor-S1 for its intended target in your experimental system and use a concentration at or slightly above this value.

  • Perform dose-response experiments: Always characterize the effect of (R)-Inhibitor-S1 over a wide range of concentrations to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.[4]

  • Include proper controls: Use a structurally related but inactive enantiomer or compound, as well as structurally unrelated inhibitors for the same target, to confirm that the observed phenotype is specific to the inhibition of the intended target.[5]

  • Validate with genetic methods: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the intended target.[4][6] The resulting phenotype should mimic the effect of (R)-Inhibitor-S1 if the inhibitor is on-target.

Troubleshooting Guides

Issue 1: I'm observing a significant decrease in cell viability at concentrations of (R)-Inhibitor-S1 that I expect to be selective for my target.

  • Possible Cause: The observed cytotoxicity may be an off-target effect. Many kinase inhibitors can interact with other kinases that regulate cell survival pathways.[5]

  • Troubleshooting Steps:

    • Assess Cytotoxicity vs. Cytostatic Effects: Perform a cell viability assay (e.g., using a dye that measures membrane integrity) to distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect).[5]

    • Investigate Key Off-Targets: Consult kinase profiling data for (R)-Inhibitor-S1 (see hypothetical data in Table 1) to identify potential off-target kinases known to be involved in cell survival, such as SRC, EGFR, or VEGFR2.[7]

    • Use More Selective Inhibitors: If your cells express potential off-target kinases, use highly selective inhibitors for those kinases as controls to see if they replicate the observed cytotoxic effect.[5]

    • Rescue Experiment: If the effect is on-target, it might be possible to rescue the phenotype by activating downstream effectors of the intended target's pathway.[5]

Issue 2: The phenotype I observe with (R)-Inhibitor-S1 does not match the phenotype from my CRISPR/Cas9 knockout of the target protein.

  • Possible Cause: This discrepancy strongly suggests that the phenotype observed with (R)-Inhibitor-S1 is due to an off-target effect.[4]

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that (R)-Inhibitor-S1 is binding to its intended target in the cellular environment at the concentration used in your experiments.[7]

    • Perform a Kinome Scan: A broad kinase profiling assay can identify all cellular kinases that (R)-Inhibitor-S1 interacts with at a given concentration, revealing potential off-targets.[8][9]

    • Analyze Downstream Signaling: Use western blotting to compare the phosphorylation status of key downstream effectors of both the intended target and suspected off-targets in cells treated with (R)-Inhibitor-S1 versus the knockout cells.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of (R)-Inhibitor-S1

CompoundPrimary Target (Kinase-A) Inhibition (%)Number of Off-Targets Inhibited >50%Key Off-Targets (Inhibition %)
(R)-Inhibitor-S198%5Kinase-B (85%), Kinase-C (72%), SRC (65%)
Inactive Enantiomer5%0None
Compound-X (competitor)95%15EGFR (90%), VEGFR2 (82%), ABL1 (75%)

This table summarizes hypothetical data on the percentage of inhibition at a 1 µM concentration across a panel of 300 kinases, providing a clear comparison of selectivity.[7]

Experimental Protocols

1. Kinase Profiling Assay (Radiometric)

  • Objective: To quantify the inhibitory activity of (R)-Inhibitor-S1 against a broad panel of kinases to determine its selectivity.[7]

  • Methodology:

    • Compound Preparation: Prepare a stock solution of (R)-Inhibitor-S1 (e.g., 10 mM in DMSO). Perform serial dilutions to generate a range of concentrations.

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and γ-³²P-ATP.[7]

    • Compound Addition: Add the diluted (R)-Inhibitor-S1 or a vehicle control (e.g., DMSO) to the wells.

    • Incubation: Incubate the plate at room temperature for a specified time (typically 30-60 minutes).

    • Signal Detection: Stop the reaction and separate the radiolabeled, phosphorylated substrate from the remaining γ-³²P-ATP. Measure the amount of incorporated radioactivity using a scintillation counter.[7]

    • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[5]

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To validate the engagement of (R)-Inhibitor-S1 with its intended target in a cellular context.[7]

  • Methodology:

    • Cell Treatment: Treat intact cells with (R)-Inhibitor-S1 or a vehicle control.

    • Heating: Heat the cells across a range of temperatures to induce protein denaturation.

    • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.[7]

    • Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

    • Interpretation: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of (R)-Inhibitor-S1 confirms target engagement.[7]

3. Genetic Validation using CRISPR-Cas9 Knockout

  • Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with (R)-Inhibitor-S1.[4]

  • Methodology:

    • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[4]

    • Transfection and Selection: Transfect the gRNA/Cas9 vector into your cell line. If the vector contains a selection marker, select for transfected cells.[4]

    • Knockout Validation: Screen individual clones for the absence of the target protein by Western Blot or genomic sequencing.

    • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with (R)-Inhibitor-S1.[4]

Visualizations

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Concentration Dependence cluster_2 Step 2: Orthogonal Validation cluster_3 Step 3: Target Engagement & Profiling cluster_4 Conclusion start Unexpected Phenotype or Toxicity Observed with (R)-Inhibitor-S1 dose_response Perform Dose-Response Curve Analysis start->dose_response high_conc Effect only at high concentrations? dose_response->high_conc genetic_validation Genetic Validation (CRISPR/siRNA) high_conc->genetic_validation Yes high_conc->genetic_validation No phenotype_match Phenotypes Match? genetic_validation->phenotype_match cetsa Confirm Target Engagement (CETSA) phenotype_match->cetsa No on_target Effect is Likely On-Target phenotype_match->on_target Yes kinome_scan Identify All Cellular Targets (Kinome Scan / Proteomics) cetsa->kinome_scan off_target Effect is Likely Off-Target - Re-evaluate data - Consider inhibitor redesign kinome_scan->off_target Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase-A (Primary Target) receptor->kinase_a kinase_b Kinase-B (Off-Target) receptor->kinase_b effector_a Effector-A kinase_a->effector_a phenotype_a Cell Proliferation effector_a->phenotype_a effector_b Effector-B kinase_b->effector_b phenotype_b Cell Death (Apoptosis) effector_b->phenotype_b inhibitor (R)-Inhibitor-S1 inhibitor->kinase_a High Affinity (On-Target) inhibitor->kinase_b Lower Affinity (Off-Target)

References

Technical Support Center: Overcoming S-1 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving S-1 resistance in cancer cells.

I. Frequently Asked Questions (FAQs)

Q1: What is S-1 and what is its mechanism of action?

S-1 is an oral fluoropyrimidine anticancer agent composed of three pharmacological components in a molar ratio of 1:0.4:1:

  • Tegafur (B1684496) (FT): A prodrug of 5-fluorouracil (B62378) (5-FU). After oral administration, tegafur is gradually converted to 5-FU in the body.

  • Gimeracil (B1684388) (CDHP): An inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. By inhibiting DPD, gimeracil increases the concentration and prolongs the activity of 5-FU.

  • Oteracil (Oxo): An inhibitor of orotate (B1227488) phosphoribosyltransferase (OPRT) in the gastrointestinal tract. This selectively inhibits the phosphorylation of 5-FU in the gut, reducing gastrointestinal toxicities such as diarrhea and mucositis.

The antitumor activity of S-1 is primarily mediated by 5-FU, which, once converted to its active metabolites, inhibits thymidylate synthase (TS) and incorporates into RNA and DNA, leading to cell death.

Q2: My cancer cell line is showing reduced sensitivity to S-1. What are the common molecular mechanisms of resistance?

Resistance to S-1, and more broadly to 5-FU, can be multifactorial. The most commonly observed mechanisms include:

  • Upregulation of Thymidylate Synthase (TS): Increased expression of the primary target enzyme, TS, can overcome the inhibitory effects of the active 5-FU metabolite, FdUMP.

  • Increased Dihydropyrimidine Dehydrogenase (DPD) Activity: Although gimeracil inhibits DPD, significant overexpression of DPD in tumor cells can lead to more rapid catabolism of 5-FU, reducing its effective concentration.

  • Downregulation of Orotate Phosphoribosyltransferase (OPRT): OPRT is a key enzyme for the activation of 5-FU. Reduced expression or activity of OPRT leads to decreased conversion of 5-FU to its active cytotoxic form.

  • Activation of Pro-Survival Signaling Pathways: The PI3K/Akt/mTOR pathway is a key survival pathway that can be hyperactivated in cancer cells, promoting cell survival and overriding the apoptotic signals induced by S-1.

Q3: How can I confirm that my cell line has developed resistance to S-1?

To confirm S-1 resistance, you should perform a cell viability assay to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line is a primary indicator of acquired resistance.

II. Troubleshooting Guides

Problem 1: Decreased S-1 Efficacy in In Vitro Experiments

Possible Cause 1: Altered Expression of 5-FU Metabolizing Enzymes

  • Troubleshooting Steps:

    • Assess Protein Expression: Perform quantitative Western blotting to compare the protein levels of TS, DPD, and OPRT in your resistant cell line versus the parental sensitive line.

    • Assess mRNA Expression: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the genes encoding these enzymes (TYMS, DPYD, and OPRT).

  • Expected Results and Interpretation:

    • Resistant cells may show:

      • Increased protein and/or mRNA levels of TS and DPD.

      • Decreased protein and/or mRNA levels of OPRT.

Quantitative Data Summary: Enzyme Expression in S-1 Sensitive vs. Resistant Cells (Hypothetical Data)

Cell LineS-1 IC50 (µM)TS Protein Level (Fold Change vs. Sensitive)DPD Protein Level (Fold Change vs. Sensitive)OPRT Protein Level (Fold Change vs. Sensitive)
Gastric Cancer (Parental)51.01.01.0
Gastric Cancer (S-1 Resistant)503.52.80.4
Colon Cancer (Parental)81.01.01.0
Colon Cancer (S-1 Resistant)754.23.10.3

Possible Cause 2: Activation of the PI3K/Akt Survival Pathway

  • Troubleshooting Steps:

    • Assess Akt Activation: Perform Western blotting to detect the levels of phosphorylated Akt (p-Akt), which indicates its activation, in both sensitive and resistant cells, with and without S-1 treatment.

  • Expected Results and Interpretation:

    • Resistant cells may exhibit higher basal levels of p-Akt or show sustained or increased p-Akt levels upon S-1 treatment compared to sensitive cells.

Problem 2: How to Overcome Observed S-1 Resistance in Experimental Models?

Strategy 1: Combination Therapy

Combining S-1 with other chemotherapeutic agents that have different mechanisms of action can be an effective strategy to overcome resistance.

  • Recommended Combinations:

    • With Platinum Agents (Cisplatin, Oxaliplatin): These agents cause DNA damage through a different mechanism than 5-FU, creating a synergistic effect.

    • With Taxanes (Docetaxel, Paclitaxel): These drugs interfere with microtubule function, inducing cell cycle arrest and apoptosis through a distinct pathway.

    • With Irinotecan: A topoisomerase I inhibitor that can be effective in tumors with high TS expression. Irinotecan has been shown to down-regulate TS levels.[1]

    • With PI3K/Akt Pathway Inhibitors: For resistance mediated by Akt activation, co-treatment with an Akt inhibitor can re-sensitize cells to S-1.

Quantitative Data Summary: Efficacy of S-1 Combination Therapies in S-1 Resistant Cells (Hypothetical In Vitro Data)

Treatment GroupCell Viability (% of Control)
S-1 Resistant Cells + S-1 (50 µM)85%
S-1 Resistant Cells + Cisplatin (5 µM)70%
S-1 Resistant Cells + S-1 (50 µM) + Cisplatin (5 µM) 35%
S-1 Resistant Cells + Akt Inhibitor (1 µM)80%
S-1 Resistant Cells + S-1 (50 µM) + Akt Inhibitor (1 µM) 40%

Strategy 2: Targeting the Resistance Mechanism Directly

  • If you have identified a specific resistance mechanism (e.g., TS overexpression), you can explore agents that specifically target that mechanism in combination with S-1.

III. Experimental Protocols

Protocol 1: Generation of an S-1 Resistant Cancer Cell Line
  • Determine the initial IC50 of S-1: Culture the parental cancer cell line and perform a dose-response curve with S-1 to determine the initial IC50 value.

  • Initial Low-Dose Exposure: Culture the parental cells in a medium containing S-1 at a concentration of approximately IC10-IC20.

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of S-1 in the culture medium. This can be done in increments of 10-20% of the previous concentration.

  • Monitoring and Maintenance: Continuously monitor the cells for viability and proliferation. Maintain the cells at each concentration for several passages to ensure the selection of a stably resistant population.

  • Confirmation of Resistance: After several months of continuous culture with increasing S-1 concentrations, confirm the resistance by performing a new cell viability assay to determine the new, higher IC50 value compared to the parental cell line.

  • Cryopreservation: Freeze down vials of the resistant cell line at various passages for future experiments.

Protocol 2: Cell Viability Assay (WST-1 Assay)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of S-1 (and/or combination agents) for 48-72 hours. Include untreated control wells.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Quantitative Western Blot for Resistance Markers
  • Protein Extraction: Lyse the sensitive and resistant cells (with and without treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TS, DPD, OPRT, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

IV. Visualizations

S1_Mechanism_of_Action cluster_S1 S-1 Components S1 S-1 (Oral Administration) Tegafur Tegafur (Prodrug) S1->Tegafur Gimeracil Gimeracil (CDHP) S1->Gimeracil Oteracil Oteracil (Oxo) S1->Oteracil FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolism DPD DPD Gimeracil->DPD Inhibits OPRT_GI OPRT (GI Tract) Oteracil->OPRT_GI Inhibits FU->DPD Degradation OPRT_Tumor OPRT (Tumor) FU->OPRT_Tumor Activation Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Active_Metabolites Active Metabolites (FdUMP, FUTP) OPRT_Tumor->Active_Metabolites TS Thymidylate Synthase (TS) Active_Metabolites->TS Inhibits RNA_Damage RNA Damage Active_Metabolites->RNA_Damage DNA_Synth_Inhibition Inhibition of DNA Synthesis TS->DNA_Synth_Inhibition Cell_Death Cell Death DNA_Synth_Inhibition->Cell_Death RNA_Damage->Cell_Death

Caption: Mechanism of action of the oral fluoropyrimidine S-1.

S1_Resistance_Mechanisms cluster_Enzymatic Enzymatic Alterations cluster_Signaling Signaling Pathway Activation S1_Resistance S-1 Resistance TS_Up Upregulation of Thymidylate Synthase (TS) S1_Resistance->TS_Up DPD_Up Increased DPD Activity S1_Resistance->DPD_Up OPRT_Down Downregulation of OPRT S1_Resistance->OPRT_Down Akt_Activation Activation of PI3K/Akt Pathway S1_Resistance->Akt_Activation Reduced_TS_Inhibition Reduced_TS_Inhibition TS_Up->Reduced_TS_Inhibition Leads to Increased_5FU_Degradation Increased_5FU_Degradation DPD_Up->Increased_5FU_Degradation Leads to Decreased_5FU_Activation Decreased_5FU_Activation OPRT_Down->Decreased_5FU_Activation Leads to Increased_Cell_Survival Increased_Cell_Survival Akt_Activation->Increased_Cell_Survival Leads to Decreased_Efficacy Decreased_Efficacy Reduced_TS_Inhibition->Decreased_Efficacy Increased_5FU_Degradation->Decreased_Efficacy Decreased_5FU_Activation->Decreased_Efficacy Increased_Cell_Survival->Decreased_Efficacy

Caption: Key molecular mechanisms of acquired resistance to S-1.

Akt_Pathway_in_S1_Resistance S1 S-1 (5-FU) DNA_Damage DNA Damage & RNA Dysfunction S1->DNA_Damage Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruits & Activates Akt PTEN PTEN PTEN->PIP3 Inhibits Akt Akt Apoptosis_Inhibition Inhibition of Apoptosis (e.g., via Bad, Caspase-9) pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Apoptosis_Inhibition->Cell_Survival Resistance S-1 Resistance Cell_Survival->Resistance DNA_Damage->Apoptosis_Inhibition Induces Apoptosis

Caption: The PI3K/Akt signaling pathway in S-1 resistance.

Experimental_Workflow_S1_Resistance cluster_Analysis Analysis of Resistant Cells cluster_Strategies Strategies to Overcome Resistance Start Start with Parental (S-1 Sensitive) Cell Line Generate_Resistant_Line Generate S-1 Resistant Line (Stepwise Dose Escalation) Start->Generate_Resistant_Line Confirm_Resistance Confirm Resistance (IC50 Determination) Generate_Resistant_Line->Confirm_Resistance Molecular_Analysis Molecular Mechanism Analysis Confirm_Resistance->Molecular_Analysis Western_Blot Western Blot (TS, DPD, OPRT, p-Akt) Molecular_Analysis->Western_Blot qRT_PCR qRT-PCR (TYMS, DPYD, OPRT) Molecular_Analysis->qRT_PCR Test_Strategies Test Overcoming Strategies Combination_Therapy Combination Therapy (e.g., with Cisplatin) Test_Strategies->Combination_Therapy Targeted_Inhibition Targeted Inhibition (e.g., Akt Inhibitor) Test_Strategies->Targeted_Inhibition End Data Interpretation & Conclusion Western_Blot->Test_Strategies qRT_PCR->Test_Strategies Combination_Therapy->End Targeted_Inhibition->End

Caption: Experimental workflow for investigating and overcoming S-1 resistance.

References

(R)-OR-S1 stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-OR-S1 in solution. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible particulates. What could be the cause?

A1: Cloudiness or precipitation in your this compound solution can be attributed to several factors, including:

  • Poor Solubility: this compound may have limited solubility in the chosen solvent system.

  • Temperature Effects: Changes in temperature during storage or handling can decrease the solubility of this compound, leading to precipitation.

  • pH Shift: The pH of the solution can significantly impact the solubility of this compound. A shift in pH outside the optimal range can cause the compound to come out of solution.

  • Degradation: The observed particulates could be degradation products of this compound that are insoluble in the solvent.

Q2: I've observed a decrease in the concentration of this compound in my stock solution over time. What are the likely degradation pathways?

A2: The loss of this compound in solution is often due to chemical degradation. The two primary degradation pathways for compounds like this compound are hydrolysis and oxidation.[1][2]

  • Hydrolysis: This is the degradation of a compound due to reaction with water.[1] The rate of hydrolysis is often dependent on the pH and temperature of the solution.

  • Oxidation: This involves the reaction of this compound with oxygen, which can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions.[1][2]

Q3: How can I prevent the degradation of my this compound solution?

A3: To minimize degradation, consider the following preventative measures:

  • pH Control: Maintain the pH of the solution within the optimal stability range for this compound. This can be achieved using appropriate buffer systems.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or -80 °C), to slow down degradation reactions.[1]

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil, especially if the compound is found to be photolabile.[1][3]

  • Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[2]

  • Use of Antioxidants: The addition of antioxidants to the formulation can help to prevent oxidation.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Buffer

Symptoms:

  • A significant decrease in this compound concentration is observed within 24 hours of preparation in a standard phosphate-buffered saline (PBS) at pH 7.4.

  • Appearance of new peaks in the HPLC chromatogram, indicating the formation of degradation products.

Troubleshooting Workflow:

start Start: Rapid Degradation Observed check_ph Investigate pH-Dependent Hydrolysis start->check_ph check_oxidation Assess Oxidative Stability start->check_oxidation ph_study Conduct pH Profile Study (pH 3, 5, 7.4, 9) check_ph->ph_study antioxidant_study Test with Antioxidants (e.g., Ascorbic Acid) check_oxidation->antioxidant_study find_optimal_ph Identify Optimal pH for Stability ph_study->find_optimal_ph confirm_oxidation Confirm Oxidative Degradation antioxidant_study->confirm_oxidation implement_solution Implement Solution: - Use Optimal pH Buffer - Add Antioxidant if Needed find_optimal_ph->implement_solution confirm_oxidation->implement_solution

Troubleshooting workflow for rapid degradation.

Experimental Protocol: pH Stability Study

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., citrate (B86180) buffer for pH 3 and 5, phosphate (B84403) buffer for pH 7.4, and borate (B1201080) buffer for pH 9).

  • Prepare this compound Solutions: Prepare solutions of this compound in each buffer at a final concentration of 1 mg/mL.

  • Incubate Samples: Incubate the solutions at a constant temperature (e.g., 37 °C) and protect them from light.

  • Analyze Samples: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze the concentration of this compound using a validated HPLC method.

  • Determine Degradation Rate: Calculate the percentage of this compound remaining at each time point for each pH and determine the degradation rate constant.

Data Presentation: pH-Dependent Degradation of this compound at 37 °C

pH% this compound Remaining at 24hApparent Half-life (hours)
3.095.2%290
5.098.1%750
7.465.8%35
9.040.2%15
Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in the biological activity of this compound between experiments.

  • Loss of potency of the stock solution over a short period of storage at 4 °C.

Troubleshooting Workflow:

start Start: Inconsistent Assay Results check_stock Evaluate Stock Solution Stability start->check_stock check_assay Assess Stability in Assay Medium start->check_assay freeze_thaw Perform Freeze-Thaw Stability Study check_stock->freeze_thaw assay_medium_stability Incubate in Assay Medium and Measure Concentration check_assay->assay_medium_stability find_storage Determine Optimal Storage Conditions freeze_thaw->find_storage find_assay_stability Evaluate Stability in Assay Conditions assay_medium_stability->find_assay_stability implement_solution Implement Solution: - Aliquot and Store at -80°C - Prepare Fresh Dilutions find_storage->implement_solution find_assay_stability->implement_solution

Troubleshooting workflow for inconsistent results.

Experimental Protocol: Freeze-Thaw Stability Study

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Aliquot and Freeze: Dispense the stock solution into multiple aliquots in polypropylene (B1209903) tubes and store them at -20 °C and -80 °C.

  • Freeze-Thaw Cycles: Subject a set of aliquots from each temperature to multiple freeze-thaw cycles. A single cycle consists of freezing the sample for at least 12 hours followed by thawing at room temperature until completely liquid.

  • Analyze Samples: After 1, 3, and 5 freeze-thaw cycles, analyze the concentration and purity of this compound in the aliquots using HPLC.

  • Compare to Control: Compare the results to a control aliquot that has not undergone any freeze-thaw cycles.

Data Presentation: Freeze-Thaw Stability of this compound in DMSO

Storage Temp.Freeze-Thaw Cycles% this compound RemainingPurity (%)
-20 °C199.5%99.8%
392.1%95.3%
585.3%90.1%
-80 °C199.8%99.9%
399.6%99.8%
599.4%99.7%

Signaling Pathway Considerations

Hypothetical Signaling Pathway for this compound

This compound is a potent and selective agonist for the novel G-protein coupled receptor, Ocular Receptor S1 (OR-S1), which is predominantly expressed in the retinal pigment epithelium. Activation of OR-S1 is believed to play a crucial role in promoting retinal cell survival and reducing oxidative stress.

R_OR_S1 This compound OR_S1 OR-S1 Receptor R_OR_S1->OR_S1 binds to G_protein Gq/11 OR_S1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC CREB CREB Phosphorylation PKC->CREB Gene_expression Gene Expression (Cell Survival & Antioxidant) CREB->Gene_expression

Proposed signaling pathway for this compound.

Disclaimer: The information provided in this technical support center is for guidance purposes only. The stability of this compound can be influenced by various factors specific to your experimental conditions. It is recommended to perform your own stability studies to ensure the accuracy and reliability of your results. International Council for Harmonisation (ICH) guidelines provide a framework for stability testing.[3]

References

Technical Support Center: (R)-OR-S1 Development

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating toxicity associated with the investigational compound (R)-OR-S1 in animal models.

Frequently Asked Questions (FAQs)

Q1: Unacceptable toxicity has been observed with this compound in our initial animal studies. What are the immediate next steps?

A1: When initial in vivo studies reveal unacceptable toxicity, a systematic approach is crucial. The immediate steps should involve:

  • Dose-Response Assessment: If not already thoroughly conducted, perform a detailed dose-response study to identify the No-Observable-Adverse-Effect Level (NOAEL) and the Lowest-Observable-Adverse-Effect Level (LOAEL).[1] This is a fundamental principle in toxicology that helps in understanding the relationship between the dose administered and the observed toxic effects.[2][3][4]

  • Comprehensive Toxicity Profiling: Conduct detailed clinical observations, hematology, and clinical chemistry. At study termination, perform gross necropsy and histopathology on a full panel of tissues to identify target organs of toxicity.

  • Formulation Review: The formulation vehicle itself can contribute to toxicity.[5][6] Evaluate the tolerability of the current vehicle in the animal model used. Consider if the physicochemical properties of this compound are contributing to poor solubility or stability in the current formulation, which might lead to toxicity.[7]

Q2: How can altering the formulation of this compound help in reducing its toxicity?

A2: Formulation plays a critical role in the safety profile of a drug.[7][8] Several strategies can be employed:

  • Pharmacokinetic Modulation: Modifying the formulation to alter the drug's release profile can reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the overall exposure (AUC).[8] This can be achieved through controlled-release formulations.

  • Vehicle Optimization: The choice of dosing vehicle is a simple yet effective way to alter toxicity.[5] For orally administered drugs, switching from a simple solution to a lipid-based formulation or a suspension can sometimes mitigate local gastrointestinal toxicity and alter absorption kinetics.[5]

  • Pharmacodynamic Modulation: Co-formulating this compound with a non-pharmacologically active agent that mitigates its toxicity is another approach.[8] This requires an understanding of the specific mechanism of toxicity.

Q3: What are the standard toxicity studies recommended for a novel compound like this compound?

A3: Preclinical safety evaluation follows a structured approach, typically guided by regulatory agencies like the FDA and international guidelines such as ICH.[6][9] Key studies include:

  • Acute Toxicity Studies: These studies assess the effects of a single high dose of the compound.[10][11] The primary goal is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[12]

  • Repeat-Dose Toxicity Studies: These studies evaluate the effects of repeated administration of the compound over different durations (subacute, subchronic, and chronic).[10][13] The duration depends on the intended clinical use of the drug.[12] These studies are critical for identifying cumulative toxicity and establishing a safe dose for longer-term administration.

  • Genotoxicity Studies: A battery of tests is conducted to assess the potential of the compound to cause genetic damage.[12]

Q4: How can we investigate the underlying mechanism of this compound toxicity?

A4: Understanding the mechanism of toxicity is key to developing strategies for its mitigation.[14][15] A mechanistic study could involve:

  • Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in the target organs of toxicity can provide insights into the pathways being affected.

  • Signaling Pathway Analysis: Investigating the involvement of known toxicity pathways, such as oxidative stress, inflammation, and apoptosis, is crucial.[16][17][18] For example, measuring markers of oxidative stress or key inflammatory cytokines can reveal their role in the observed toxicity.

  • Metabolite Profiling: The toxicity may be caused by a metabolite of this compound rather than the parent compound itself. Identifying and testing the toxicity of major metabolites is therefore important.

Troubleshooting Guides

Issue: High mortality observed at the intended therapeutic dose of this compound.

This is a critical issue that requires immediate attention to determine the cause and find a solution.

Troubleshooting Workflow

A High Mortality Observed B Step 1: Confirm Dose Calculation & Formulation A->B C Step 2: Conduct Acute Toxicity Study B->C If dose is correct D Step 3: Analyze Preliminary Data C->D E Step 4: Refine Dosing Regimen D->E Identify MTD & Target Organs F Step 5: Evaluate Alternative Formulations E->F If toxicity persists at lower doses G Step 6: Investigate Mechanism of Toxicity F->G If formulation change is insufficient H Outcome: Revised Protocol with Reduced Toxicity G->H

Caption: Workflow for troubleshooting high mortality.

Detailed Steps:

  • Confirm Dose Calculation and Formulation: Double-check all dose calculations. Ensure the formulation is homogenous and the concentration of this compound is correct and stable over the dosing period.[7]

  • Conduct an Acute Toxicity Study: Perform a single-dose escalating study to determine the Median Lethal Dose (LD50) and the Maximum Tolerated Dose (MTD).[2][10] This will provide a clearer picture of the acute dose-response relationship.

  • Analyze Preliminary Data: Collect and analyze blood samples for key biomarkers of organ damage (e.g., ALT/AST for liver, BUN/creatinine for kidney).[11] Perform histopathology on major organs to identify the primary sites of toxicity.

  • Refine Dosing Regimen: Based on the MTD, design a new study with a lower starting dose and more gradual dose escalations.

  • Evaluate Alternative Formulations: If toxicity is still dose-limiting, test different formulations designed to reduce the Cmax or alter the distribution of this compound.[5][8]

  • Investigate Mechanism of Toxicity: If a specific organ toxicity is identified, initiate studies to understand the underlying mechanism. For example, if hepatotoxicity is observed, investigate the role of metabolic activation by cytochrome P450 enzymes.[19]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

This protocol is designed to estimate the acute oral toxicity (LD50) of this compound and identify signs of toxicity.

  • Animal Model: Use a single sex (usually female) of a standard rodent strain (e.g., Sprague-Dawley rats), 8-12 weeks old.

  • Housing: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide access to food and water ad libitum, except for a brief fasting period before dosing.

  • Dosing:

    • Fast animals overnight prior to dosing.[11]

    • Administer a single oral dose of this compound using a gavage needle.

    • The starting dose should be the best estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg is often used.

    • Dose one animal at a time. If the animal survives, the next animal is dosed at a lower level. If the animal dies, the next is dosed at a higher level. The dose progression factor is typically 3.2.

  • Observations:

    • Observe animals for clinical signs of toxicity immediately after dosing and then at regular intervals for the first 24 hours, and daily thereafter for 14 days.[11]

    • Record body weights prior to dosing and at least weekly thereafter.

  • Endpoint: The study is complete when criteria for stopping the sequential dosing are met. The LD50 is then calculated using software such as AOT425StatPgm.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Protocol 2: Evaluation of a Novel Formulation to Reduce this compound Toxicity

This protocol outlines a study to compare the toxicity of a new formulation (Formulation B) against the original formulation (Formulation A).

  • Study Design:

    • Use two groups of animals (e.g., mice), with a minimum of 5 animals per sex per group.

    • Group 1: Administer this compound in Formulation A at a dose known to cause toxicity.

    • Group 2: Administer this compound in the new Formulation B at the same dose.

    • Include a vehicle control group for each formulation.

  • Dosing: Administer the compound daily for 14 days via the intended clinical route (e.g., oral gavage).

  • Endpoints and Measurements:

    • Clinical Observations: Record daily observations for signs of toxicity.

    • Body Weight: Measure body weight at the start of the study and at least twice weekly.

    • Blood Sampling: Collect blood at the end of the study for hematology and clinical chemistry analysis.

    • Organ Weights and Histopathology: At the end of the 14-day period, euthanize the animals, weigh major organs, and preserve them for histopathological examination.

  • Data Analysis: Compare the toxicity endpoints between the two formulation groups. A significant reduction in adverse findings in the Formulation B group would indicate a successful mitigation strategy.

Data Presentation

Table 1: Hypothetical Acute Toxicity Data for this compound in Different Formulations

FormulationVehicleLD50 (mg/kg)95% Confidence IntervalTarget Organs of Toxicity
A10% DMSO in Saline150120 - 180Liver, Kidney
B20% Solutol in Water250210 - 300Liver
CCorn Oil300260 - 350Mild Liver Changes

Table 2: Hypothetical Biochemical Changes Following 14-Day Repeat Dosing of this compound

ParameterControl VehicleFormulation A (50 mg/kg)Formulation C (50 mg/kg)
ALT (U/L)40 ± 5250 ± 3080 ± 10
AST (U/L)60 ± 8350 ± 45110 ± 15
BUN (mg/dL)20 ± 355 ± 825 ± 4
Creatinine (mg/dL)0.5 ± 0.11.2 ± 0.3*0.6 ± 0.1
Data are presented as Mean ± SD. *p < 0.05 compared to control.

Signaling Pathways

A potential mechanism of this compound-induced toxicity could involve the activation of an inflammatory signaling pathway leading to apoptosis. Understanding this pathway can help in designing targeted interventions.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Activation Receptor->IKK Activates Caspase8 Caspase-8 Receptor->Caspase8 Activates S1_R This compound S1_R->Receptor Binds NFkB_IkB NF-kB / IkB Complex IKK->NFkB_IkB Phosphorylates IkB NFkB NF-kB NFkB_IkB->NFkB Releases IkB_P IkB (Degraded) NFkB_IkB->IkB_P Genes Pro-inflammatory Gene Transcription (e.g., TNF-a, IL-6) NFkB->Genes Translocates to Nucleus Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound toxicity.

References

Technical Support Center: (R)-OR-S1 Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of (R)-OR-S1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for separating and detecting the enantiomers of OR-S1?

The most common methods for the analytical detection and separation of this compound and its (S)-enantiomer are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These are typically coupled with a variety of detectors. Chiral chromatography is essential to resolve the two enantiomers.

Q2: Which type of HPLC column is recommended for chiral separation of OR-S1?

The choice of a chiral stationary phase (CSP) is critical for the successful separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and often provide good selectivity for a broad range of chiral compounds.[1] The selection may require screening different types of chiral columns to find the one that offers the best resolution for this compound.

Q3: What are the common detection methods used with HPLC for this compound analysis?

Common detection methods include:

  • UV-Vis Detectors: Suitable if this compound has a chromophore.

  • Mass Spectrometry (MS): Offers high sensitivity and selectivity, providing mass-to-charge ratio information that can confirm the identity of the compound.[2][3][4]

  • Circular Dichroism (CD) Detectors: Can distinguish between enantiomers based on their differential absorption of circularly polarized light.

Q4: How can I improve the sensitivity of my MS detection for this compound?

To improve MS sensitivity, consider the following:

  • Optimize the ionization source parameters (e.g., ESI, APCI).[4]

  • Ensure proper sample concentration; overly diluted samples may not produce a strong signal, while highly concentrated samples can cause ion suppression.[4]

  • Use a high-purity mobile phase to reduce background noise.

  • Perform regular tuning and calibration of the mass spectrometer.[4]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The peaks for this compound and its (S)-enantiomer are co-eluting or have a resolution of less than 1.5.

Troubleshooting Workflow:

G start Poor or No Resolution csp Verify Chiral Stationary Phase (CSP) Selection start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase  CSP is appropriate   screen_csp Screen Other CSPs csp->screen_csp  CSP is not suitable   temperature Adjust Column Temperature mobile_phase->temperature  Partial Improvement   resolution_improved Resolution Improved mobile_phase->resolution_improved  Significant Improvement   column_health Check Column Health temperature->column_health  Partial Improvement   temperature->resolution_improved  Significant Improvement   column_health->start  No Improvement   column_health->resolution_improved  Resolution Improved   G start Start: Method Development csp_screening Screen Chiral Stationary Phases (CSPs) start->csp_screening mobile_phase_opt Optimize Mobile Phase Composition csp_screening->mobile_phase_opt temp_opt Optimize Column Temperature mobile_phase_opt->temp_opt flow_rate_opt Optimize Flow Rate temp_opt->flow_rate_opt method_validation Method Validation flow_rate_opt->method_validation end End: Robust Method method_validation->end

References

Technical Support Center: Optimizing (R)-OR-S1 Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing (R)-OR-S1 reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the this compound reaction?

The this compound reaction is a stereoselective process designed to produce the (R)-enantiomer of a specific product. While the precise mechanism can be substrate-dependent, it generally involves the enzymatic or catalytic conversion of a prochiral substrate to a chiral product, with the "OR" designation often implying an oxidation-reduction process. The "S1" typically refers to the specific substrate being acted upon. The reaction's success hinges on the precise orientation of the substrate within the catalyst's active site, which dictates the stereochemical outcome.

Q2: What are the critical starting parameters for a successful this compound reaction?

For a successful this compound reaction, it is crucial to begin with optimal starting parameters. These include the appropriate selection of catalyst or enzyme, solvent, pH, and temperature. The initial concentration of the substrate (S1) and any necessary cofactors or reagents should also be carefully controlled. Refer to the table below for a summary of typical starting conditions, though empirical optimization is often necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound reaction and provides systematic steps for resolution.

Issue 1: Low Enantiomeric Excess (e.e.) of the (R)-Product

A low enantiomeric excess indicates a loss of stereoselectivity in the reaction.

  • Possible Causes:

    • Suboptimal reaction temperature.

    • Incorrect pH affecting catalyst conformation.

    • Presence of impurities that inhibit stereoselective binding.

    • Inappropriate solvent choice.

  • Troubleshooting Steps:

    • Temperature Screen: Perform the reaction at a range of temperatures (e.g., 4°C, 25°C, 37°C) to determine the optimal condition for stereoselectivity.

    • pH Optimization: Evaluate a range of pH values using different buffer systems to find the ideal pH for the catalyst.

    • Substrate Purity: Ensure the purity of the starting substrate (S1) through techniques like recrystallization or chromatography.

    • Solvent Screening: Test a panel of solvents with varying polarities and properties to identify one that enhances stereoselectivity.

Issue 2: Low Reaction Conversion/Yield

Low conversion of the substrate to the product can be caused by several factors.

  • Possible Causes:

    • Insufficient catalyst loading or activity.

    • Poor substrate solubility.

    • Presence of inhibitors.

    • Suboptimal reaction time.

  • Troubleshooting Steps:

    • Catalyst Loading: Increase the catalyst concentration incrementally to find the optimal loading.

    • Solubility Enhancement: If substrate solubility is an issue, consider using a co-solvent or a different solvent system.

    • Inhibitor Removal: Purify the substrate and other reagents to remove any potential inhibitors.

    • Time Course Study: Monitor the reaction progress over time to determine the optimal reaction duration for maximum conversion.

Data Presentation

Table 1: Summary of Key Reaction Parameters for Optimization

ParameterTypical RangeNotes
Temperature4°C - 60°CExtreme temperatures can lead to catalyst denaturation.
pH5.0 - 9.0Highly dependent on the specific catalyst or enzyme used.
Catalyst Loading0.1 - 5 mol%Higher loading can increase reaction rate but also cost.
Substrate Conc.10 - 200 mMHigh concentrations can lead to substrate inhibition.
SolventAqueous buffers, Organic solventsChoice depends on substrate solubility and catalyst stability.

Experimental Protocols

Protocol 1: General Procedure for this compound Reaction Optimization

  • Preparation of Reagents: Prepare stock solutions of the substrate (S1), catalyst, and any necessary cofactors in the chosen solvent or buffer.

  • Reaction Setup: In a series of reaction vessels, combine the buffer/solvent, substrate solution, and cofactor solution.

  • Initiation: Equilibrate the reaction vessels to the desired temperature before adding the catalyst solution to initiate the reaction.

  • Monitoring: At various time points, withdraw aliquots from each reaction, quench the reaction (e.g., by adding a strong acid or organic solvent), and prepare the samples for analysis.

  • Analysis: Analyze the samples using chiral chromatography (e.g., HPLC or GC) to determine the enantiomeric excess (e.e.) and conversion.

  • Data Interpretation: Based on the results, identify the optimal conditions for temperature, pH, catalyst loading, etc.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep_reagents Prepare Reagents (Substrate, Catalyst) prep_solutions Prepare Stock Solutions prep_reagents->prep_solutions setup_rxn Set Up Reaction Vessels prep_solutions->setup_rxn Transfer to Rxn initiate_rxn Initiate Reaction setup_rxn->initiate_rxn monitor_rxn Monitor Progress initiate_rxn->monitor_rxn quench_rxn Quench Reaction monitor_rxn->quench_rxn Sample Aliquots analyze_samples Chiral Chromatography (HPLC/GC) quench_rxn->analyze_samples interpret_data Interpret Results analyze_samples->interpret_data interpret_data->prep_reagents Optimize & Repeat

Caption: Workflow for optimizing the this compound reaction.

troubleshooting_logic cluster_low_ee Low Enantiomeric Excess (e.e.) cluster_low_yield Low Reaction Yield/Conversion start Start Troubleshooting low_ee Issue: Low e.e. start->low_ee low_yield Issue: Low Yield start->low_yield temp_screen Temperature Screen low_ee->temp_screen ph_opt pH Optimization low_ee->ph_opt purity_check Check Substrate Purity low_ee->purity_check solvent_screen Solvent Screening low_ee->solvent_screen end Problem Resolved temp_screen->end ph_opt->end purity_check->end solvent_screen->end catalyst_load Adjust Catalyst Loading low_yield->catalyst_load solubility Improve Solubility low_yield->solubility inhibitors Remove Inhibitors low_yield->inhibitors time_study Conduct Time Course Study low_yield->time_study catalyst_load->end solubility->end inhibitors->end time_study->end

Caption: Troubleshooting logic for common this compound reaction issues.

Technical Support Center: Purification of (R)- and (S)-OR-S1 Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)- and (S)-enantiomers of OR-S1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation of these chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What are enantiomers and why is their separation crucial for a compound like OR-S1?

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[1] They possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, making their separation challenging.[1] However, in a chiral environment, such as the human body, they can exhibit profoundly different pharmacological, metabolic, and toxicological activities.[2] For a drug candidate like OR-S1, one enantiomer might be therapeutically active while the other could be inactive or, in some cases, cause adverse effects.[2][3] Therefore, separating and characterizing each enantiomer is a regulatory and safety imperative in drug development.[4]

Q2: What is enantiomeric excess (ee) and how is it determined?

Enantiomeric excess (ee) is a measurement of the purity of a chiral sample.[5] It quantifies the degree to which one enantiomer is present in excess of the other and is expressed as a percentage.[4] A 50:50 mixture of two enantiomers is called a racemic mixture and has an ee of 0%, while a sample containing only one enantiomer is enantiopure and has an ee of 100%.[4][5]

The most common formula for calculating ee is: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 or % Major Enantiomer - % Minor Enantiomer [6]

Common analytical techniques for determining ee include:

  • Chiral High-Performance Liquid Chromatography (HPLC)[4][5]

  • Chiral Supercritical Fluid Chromatography (SFC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or shift reagents[5][7]

  • Gas Chromatography (GC) with a chiral column[4][7]

Q3: What are the primary methods for separating the (R)- and (S)-enantiomers of OR-S1?

There are three main strategies for resolving a racemic mixture of OR-S1 on a preparative scale:

  • Chiral Chromatography (HPLC/SFC): This method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and elute as separate peaks.[8][] Polysaccharide-based columns are widely used for this purpose.[2][10]

  • Diastereomeric Salt Crystallization: This chemical resolution technique involves reacting the racemic OR-S1 (assuming it has an acidic or basic functional group) with an enantiomerically pure chiral resolving agent to form a mixture of diastereomeric salts.[8][11] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[1][12]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes (e.g., lipases, proteases) to selectively catalyze a reaction with only one of the enantiomers in the racemic mixture.[8][13] This converts one enantiomer into a different compound, which can then be easily separated from the unreacted enantiomer.[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of OR-S1 enantiomers, with a focus on chiral chromatography.

Chiral HPLC & SFC Troubleshooting

Q4: I am seeing poor or no separation between the (R)- and (S)-OR-S1 peaks. What should I do?

Poor resolution is the most common challenge. A systematic approach is required to solve it.[2]

Answer:

  • Verify Chiral Stationary Phase (CSP) Selection: Not all CSPs work for all compounds. The interactions are highly specific.[10] If you see no hint of separation (e.g., a small shoulder on the peak), the selected CSP is likely unsuitable. Screen a set of diverse CSPs (e.g., amylose-based, cellulose-based) under different modes (normal phase, reversed-phase, polar organic) to find a promising candidate.[2][10]

  • Optimize the Mobile Phase: Selectivity in chiral separations is highly sensitive to mobile phase composition.[2]

    • Normal Phase: Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the nonpolar solvent (e.g., hexane). Small changes can have a large impact.

    • Additives: For acidic or basic analytes like OR-S1, adding a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine (B46881) - DEA) modifier can dramatically improve both peak shape and resolution by suppressing unwanted interactions with the stationary phase.[14][15]

  • Adjust the Temperature: Temperature affects the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[14] Lowering the temperature often increases chiral recognition and improves resolution, though it may also increase analysis time and backpressure. Conversely, higher temperatures can sometimes improve efficiency.[14] This parameter should be optimized for your specific separation.

G start Poor or No Resolution (Rs < 1.5) csp Is the CSP appropriate? start->csp mp Optimize Mobile Phase csp->mp Yes screen Screen other CSPs (Cellulose, Amylose etc.) csp->screen No temp Optimize Temperature mp->temp Partial Improvement success Resolution Improved (Rs >= 1.5) mp->success Significant Improvement col Check Column Health temp->col Partial Improvement temp->success Significant Improvement col->screen No Improvement col->success Issue Fixed partial Partial Improvement

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Q5: My chromatogram shows significant peak tailing for both enantiomers. How can I fix this?

Peak tailing reduces resolution and complicates accurate quantification.

Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based CSPs.[14]

  • Use Additives: If OR-S1 is basic, add a basic modifier like 0.1% DEA to the mobile phase. If it is acidic, add an acidic modifier like 0.1% TFA.[15] These additives compete with your analyte for the active sites causing the tailing.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to broad, tailing peaks. Try injecting a 10-fold diluted sample. If the peak shape improves, overload was the issue.[14]

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head and cause poor peak shape. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[16]

Q6: I observe an elevated baseline between my two enantiomer peaks. What does this indicate?

This is a classic sign of on-column racemization or interconversion.

Answer: An elevated signal between the two main peaks suggests that one enantiomer is converting into the other during its passage through the column.[15] This can happen if the analyte has a low energy barrier to racemization and the separation conditions are too harsh.

  • Lower the Temperature: The most effective solution is often to run the analysis at a lower temperature to suppress the interconversion rate.[15]

  • Change Mobile Phase Modifier: Some alcohol modifiers can facilitate racemization. If this is suspected, investigate non-alcoholic modifiers like acetonitrile (B52724) or THF (for immobilized CSPs only).[15]

Data Presentation

Table 1: Comparison of Common Chiral Purification Techniques for OR-S1
FeatureChiral HPLC/SFCDiastereomeric CrystallizationEnzymatic Resolution
Principle Differential interaction with a Chiral Stationary Phase (CSP)[]Formation and separation of diastereomers with different solubilities[11][12]Enzyme-catalyzed selective transformation of one enantiomer[13]
Typical Yield >90% (for both enantiomers)<50% per cycle (for one enantiomer, unless combined with racemization)[8]<50% (for one enantiomer, unless combined with racemization)[8]
Final Purity (ee) Typically >99%Variable, often requires re-crystallization (90% to >99%)Often very high (>98%)[17]
Scalability Good (grams to kg), but can be expensive[8]Excellent (kg to tons), often preferred for industrial scale[8]Good, but can be limited by enzyme cost and stability
Development Time Fast screening, but optimization can be lengthy[2]Can be slow and empirical ("trial-and-error")[18]Requires screening for a suitable enzyme and reaction conditions
Key Challenge High cost of CSPs and solvents (for HPLC)Finding a suitable and affordable resolving agentLimited to 50% yield, potential for enzyme inhibition
Table 2: Effect of Mobile Phase Additives on Chiral Separation of a Representative Basic Compound
Mobile Phase (Hexane/IPA, 90:10)Additive (0.1%)Resolution (Rs)(R)-Enantiomer Peak Tailing Factor
No AdditiveNone1.12.5
Acidic AdditiveTFA0.83.1
Basic Additive DEA 2.4 1.2

This table illustrates that for a basic analyte, a basic additive (DEA) significantly improves both resolution and peak shape, while an acidic additive (TFA) worsens the separation.

Experimental Protocols & Workflows

General Workflow for Enantiomer Purification

The overall process for resolving a racemic mixture of OR-S1 involves several key stages, from method selection to final purity analysis.

G cluster_0 Phase 1: Preparation & Method Selection cluster_1 Phase 2: Separation cluster_2 Phase 3: Analysis & Isolation start Racemic Mixture of (R/S)-OR-S1 choose Select Purification Strategy start->choose chrom Chiral Chromatography (HPLC / SFC) choose->chrom Analytical to kg scale cryst Diastereomeric Salt Crystallization choose->cryst Large scale, acid/base present enzym Enzymatic Resolution choose->enzym Specific functional groups present analysis Analyze Fractions (Determine ee%) chrom->analysis cryst->analysis enzym->analysis iso_r Isolate Pure (R)-OR-S1 analysis->iso_r iso_s Isolate Pure (S)-OR-S1 analysis->iso_s

Caption: General workflow for the purification of OR-S1 enantiomers.
Protocol 1: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust chiral HPLC method for separating (R)- and (S)-OR-S1.

  • Column Screening:

    • Select a diverse set of 3-5 chiral stationary phases (e.g., Chiralpak® IA, IB, IC).[10]

    • Prepare a 1 mg/mL solution of racemic OR-S1 in a suitable solvent.

    • For each column, perform a rapid screening run using generic mobile phase conditions (e.g., Normal Phase: Hexane/Isopropanol 90/10; Reversed Phase: Acetonitrile/Water 50/50).[14]

    • Identify the column(s) that show any degree of separation (baseline or partial).

  • Mobile Phase Optimization:

    • Using the best column from the screen, systematically vary the mobile phase composition.

    • If using normal phase, adjust the alcohol modifier concentration in 5% increments (e.g., from 5% to 25% IPA).

    • If OR-S1 is ionizable, test the effect of adding 0.1% TFA (for acids) or 0.1% DEA (for bases) to the mobile phase.[15]

  • Temperature and Flow Rate Optimization:

    • Evaluate the separation at three different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal balance between resolution and analysis time.[14]

    • Adjust the flow rate to further fine-tune the separation, keeping in mind the system pressure limits.

  • Method Validation:

    • Once optimal conditions are found, confirm the method's robustness by making small, deliberate changes to the parameters.

    • Inject an enantiomerically pure standard (if available) to confirm the elution order of (R)- and (S)-OR-S1.

Protocol 2: Diastereomeric Salt Crystallization

This protocol is applicable if OR-S1 contains a suitable acidic or basic functional group.

  • Resolving Agent Selection:

    • Choose a commercially available, enantiomerically pure resolving agent. For an acidic OR-S1, use a chiral base (e.g., (R)-(+)-α-phenylethylamine). For a basic OR-S1, use a chiral acid (e.g., (+)-tartaric acid).[19]

  • Salt Formation:

    • Dissolve the racemic OR-S1 in a suitable solvent (e.g., methanol, ethanol, acetonitrile).

    • Add 0.5 to 1.0 equivalents of the resolving agent to the solution. The mixture now contains two diastereomeric salts: [this compound:(R)-Agent] and [(S)-OR-S1:(R)-Agent].

  • Crystallization:

    • The diastereomeric salts will have different solubilities.[12] Induce crystallization by slow cooling, solvent evaporation, or by adding an anti-solvent.

    • Often, one diastereomer will crystallize preferentially.[20] Monitor the process to find the optimal crystallization time and temperature.

  • Isolation and Purification:

    • Isolate the crystals by filtration. Wash them with a small amount of cold solvent to remove impurities.

    • The enantiomeric purity of the salt can be improved by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent system (e.g., water/ethyl acetate).

    • Break the salt by adding an acid or base (e.g., HCl or NaOH) to neutralize the resolving agent.

    • Extract the now-free, enantiomerically enriched OR-S1 into the organic layer and recover the resolving agent from the aqueous layer.[19]

Hypothetical Signaling Pathway of OR-S1

The diagram below illustrates why the purification of OR-S1 enantiomers is critical. In this hypothetical model, the (R) and (S) enantiomers interact with different biological targets, leading to distinct outcomes.

G r_enantiomer This compound receptor_a Receptor A r_enantiomer->receptor_a High Affinity s_enantiomer (S)-OR-S1 s_enantiomer->receptor_a Low Affinity receptor_b Receptor B s_enantiomer->receptor_b High Affinity pathway_a Downstream Signaling Cascade receptor_a->pathway_a pathway_b Off-Target Signaling Cascade receptor_b->pathway_b effect_a Therapeutic Effect pathway_a->effect_a effect_b Adverse Effect / Toxicity pathway_b->effect_b

Caption: Hypothetical signaling pathways for (R)- and (S)-OR-S1.

References

Technical Support Center: Improving the Bioavailability of (R)-OR-S1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated as "(R)-OR-S1". The following technical support guide has been created for a hypothetical compound, "this compound)," which is presumed to exhibit poor aqueous solubility and low intestinal permeability, characteristics that commonly lead to low oral bioavailability. The principles, protocols, and troubleshooting advice provided are generally applicable to researchers and drug development professionals facing similar challenges with other novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is bioavailability and why is it important?

A1: Bioavailability, denoted as F (%), is the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] When a drug is administered intravenously, its bioavailability is 100% by definition.[1] For oral medications, bioavailability is often lower due to incomplete absorption from the gastrointestinal (GI) tract and first-pass metabolism in the liver.[1][2] Low bioavailability can lead to high variability in patient response and may require higher doses, which can increase the risk of side effects. Therefore, improving bioavailability is a critical aspect of drug development.

Q2: Our initial in vivo studies with this compound show very low oral bioavailability. What are the likely causes?

A2: Low oral bioavailability for a compound like this compound is typically due to one or more of the following factors:

  • Poor Aqueous Solubility: The drug must dissolve in the GI fluids before it can be absorbed.[2]

  • Low Intestinal Permeability: The drug's inability to efficiently cross the intestinal epithelial cell layer.[3]

  • Extensive First-Pass Metabolism: The drug is metabolized in the intestinal wall or the liver before it reaches systemic circulation.[2]

  • Efflux by Transporters: The drug is actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).[4]

Q3: What is the Biopharmaceutics Classification System (BCS) and how can it guide our strategy for this compound?

A3: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Assuming this compound is a BCS Class IV compound, both its solubility and permeability will need to be addressed to improve bioavailability.[5] Formulation strategies for Class IV drugs are often the most challenging and may require advanced techniques like lipid-based or nanoparticle formulations.[5][6]

Troubleshooting Guide

Issue 1: Poor dissolution of this compound in aqueous buffers during in vitro assays.

  • Question: We are observing that this compound is not dissolving sufficiently in our standard phosphate-buffered saline (PBS) for our experiments. What can we do?

  • Answer: This is a common issue for poorly soluble compounds. Here are some troubleshooting steps:

    • pH Modification: Determine the pKa of this compound. If it is an ionizable compound, adjusting the pH of the buffer to a range where the compound is ionized can significantly increase its solubility.[7]

    • Use of Co-solvents: For initial in vitro screening, you can use a small percentage of an organic co-solvent like DMSO or ethanol. However, be mindful that co-solvents can affect cellular assays.

    • Inclusion of Surfactants: Adding a non-toxic surfactant at a concentration above the critical micelle concentration can help solubilize lipophilic compounds.

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility.[6]

Issue 2: High variability in plasma concentrations in our preclinical animal studies.

  • Question: Our in vivo pharmacokinetic (PK) study in mice shows significant animal-to-animal variation in the plasma levels of this compound after oral dosing. What could be the cause?

  • Answer: High inter-animal variability is often linked to poor solubility and dissolution.[8]

    • Food Effects: The presence or absence of food in the GI tract can significantly alter the dissolution and absorption of poorly soluble drugs. Ensure that you are standardizing the fasting/fed state of the animals.

    • Formulation Inhomogeneity: If you are using a suspension, ensure that it is uniformly mixed before and during dosing to provide a consistent dose to each animal.

    • Particle Size: Inconsistent particle size of the drug substance can lead to variable dissolution rates. Particle size reduction techniques like micronization or nanomilling can help.[5]

    • Consider a Solution Formulation: For initial PK studies, using a formulation that solubilizes the compound (e.g., a lipid-based formulation) can reduce variability and give a better indication of the compound's inherent absorption potential.[6]

Issue 3: Caco-2 assay results suggest this compound is a P-glycoprotein (P-gp) substrate.

  • Question: Our bidirectional Caco-2 permeability assay shows an efflux ratio greater than 2, suggesting that this compound is subject to active efflux. How does this impact bioavailability and what can we do?

  • Answer: An efflux ratio >2 indicates that the compound is actively transported from the basolateral (blood) side to the apical (lumen) side of the Caco-2 monolayer, likely by an efflux transporter such as P-gp.[4] This can be a significant barrier to oral absorption in vivo.

    • Confirmation: You can confirm P-gp involvement by running the Caco-2 assay in the presence of a known P-gp inhibitor, like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm that this compound is a P-gp substrate.[9]

    • Mitigation Strategies:

      • Co-administration with a P-gp Inhibitor: While this can be an effective strategy, it raises concerns about potential drug-drug interactions.

      • Formulation Approaches: Some formulation excipients, such as certain surfactants and lipids used in self-emulsifying drug delivery systems (SEDDS), can inhibit P-gp function.[6]

      • Prodrug Approach: A chemical modification of the this compound structure to create a prodrug that is not a substrate for P-gp could be considered.

Data Presentation: Hypothetical Bioavailability Enhancement Strategies for this compound

The following table summarizes hypothetical data from preclinical studies on this compound, comparing different formulation approaches.

Formulation StrategyAqueous Solubility (µg/mL)Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s)Oral Bioavailability (F%) in Rats
Aqueous Suspension (Micronized) 1.50.8< 5%
Co-solvent/Surfactant Solution 500.912%
Amorphous Solid Dispersion 1201.125%
Lipid-Based Formulation (SEDDS) >500 (in emulsion)2.545%
Nanoparticle Formulation N/A (as suspension)3.055%

*Increased Papp values for lipid-based and nanoparticle formulations may be due to the inhibition of efflux transporters and/or opening of tight junctions.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is to assess the intestinal permeability of a test compound by measuring its transport across a Caco-2 cell monolayer.[9][10][11]

Objective: To determine the apparent permeability coefficient (Papp) of this compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell™ inserts (e.g., 12-well plates with 1.12 cm² polycarbonate membranes)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compound (this compound) and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts at a density of ~60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[4]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of each well. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[9]

  • Preparation of Dosing Solutions: Prepare a solution of this compound (e.g., at 10 µM) in transport buffer. Also prepare solutions for control compounds.

  • Transport Experiment (A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber (donor).

    • Add fresh transport buffer to the basolateral (lower) chamber (receiver).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Transport Experiment (B-A):

    • Perform the same steps as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation of Papp: Calculate the apparent permeability coefficient using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol describes a basic oral PK study in rats to determine key parameters like Cmax, Tmax, AUC, and bioavailability.[8][12]

Objective: To assess the oral bioavailability of this compound when administered in a specific formulation.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound formulation (e.g., aqueous suspension, solution, or lipid-based system)

  • Dosing vehicle

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Anesthesia (e.g., isoflurane)

  • Centrifuge and freezer (-80°C)

  • Analytical instrumentation (LC-MS/MS)

Methodology:

  • Animal Acclimatization and Housing: Acclimate animals for at least 3 days before the study. House them in a controlled environment with a 12-hour light/dark cycle.

  • Dosing Groups:

    • Group 1 (Intravenous, IV): n=3-5 rats. Dose (e.g., 1 mg/kg) administered via tail vein injection to determine the absolute bioavailability.

    • Group 2 (Oral, PO): n=3-5 rats. Dose (e.g., 10 mg/kg) administered via oral gavage.

  • Dosing and Sampling:

    • Fast animals overnight before dosing.

    • Administer the dose to each animal.

    • Collect blood samples (e.g., ~100 µL) at specified time points. For example:

      • IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.

      • PO: pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Blood can be collected via a cannulated vessel or from a site like the submandibular vein.[8]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled tubes and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters such as:

    • Area Under the Curve (AUC)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Half-life (t½)

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula:

    • F% = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Visualizations

bioavailability_factors cluster_drug Drug Properties cluster_gi Gastrointestinal Factors cluster_formulation Formulation Factors Solubility Aqueous Solubility Absorption Systemic Absorption Solubility->Absorption Permeability Intestinal Permeability Permeability->Absorption Stability Chemical & Metabolic Stability Stability->Absorption GIT_pH GI Tract pH GIT_pH->Solubility Motility Gastric Emptying & Intestinal Motility Motility->Absorption Transporters Efflux/Uptake Transporters Transporters->Permeability Excipients Excipients (e.g., surfactants) Excipients->Solubility Excipients->Permeability ParticleSize Particle Size ParticleSize->Solubility DosageForm Dosage Form (e.g., solution, solid) DosageForm->Solubility

Caption: Key factors influencing the oral bioavailability of a drug.

caco2_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer wash Wash monolayer with buffer teer->wash add_drug Add Drug this compound to Donor chamber wash->add_drug incubate Incubate at 37°C for 2 hours add_drug->incubate sample Collect samples from Donor & Receiver incubate->sample lcms Quantify drug conc. via LC-MS/MS sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc

Caption: Experimental workflow for the Caco-2 permeability assay.

enhancement_strategy start Start: Low Bioavailability of this compound bcs Characterize: Solubility & Permeability (BCS Class) start->bcs class2 BCS Class II (Low Solubility) bcs->class2 High Perm. class3 BCS Class III (Low Permeability) bcs->class3 High Sol. class4 BCS Class IV (Low Sol & Perm) bcs->class4 Low Sol. strat2 Strategy: - Particle Size Reduction - Amorphous Solid Dispersion - Salt Formation class2->strat2 strat3 Strategy: - Permeation Enhancers - Prodrugs class3->strat3 strat4 Strategy: - Lipid-Based Systems (SEDDS) - Nanoparticle Formulations class4->strat4 evaluate Evaluate in vivo (PK studies) strat2->evaluate strat3->evaluate strat4->evaluate

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

References

Addressing Batch-to-Batch Variability of (R)-OR-S1: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

The provided search results do not contain information about a specific chemical compound referred to as "(R)-OR-S1". The search hits relate to the anticancer drug S-1 (a combination of tegafur, gimeracil, and oteracil), S1 tool steel, the asymmetric synthesis of other compounds, and various unrelated items designated "S-1".

Without a clear identification of the chemical structure, properties, and application of "this compound", it is not possible to create a technical support center detailing its batch-to-batch variability, experimental protocols, or signaling pathways.

To receive a relevant and actionable response, please provide more specific information about the compound "this compound", such as:

  • Chemical structure or IUPAC name: This will allow for a targeted search for its properties and synthesis.

  • CAS number: The Chemical Abstracts Service registry number is a unique identifier for chemical substances.

  • Therapeutic or research area: Knowing the context in which this compound is used (e.g., oncology, neuroscience, etc.) will help narrow down the search for relevant information.

  • Supplier or manufacturer: Information from the provider can be a key source for technical data and support.

Once this information is available, a comprehensive technical support guide can be developed to address the potential sources of batch-to-batch variability and provide troubleshooting strategies for researchers, scientists, and drug development professionals.

Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for general guidance and troubleshooting common issues encountered in scientific research. The specific examples and protocols provided are for illustrative purposes. It is crucial to adapt these recommendations to your specific experimental context and to consult relevant scientific literature and safety data sheets.

Introduction

General Troubleshooting Workflow for Inconsistent Experimental Results

When faced with inconsistent outcomes, a structured approach to identifying the root cause is essential. The following workflow can be applied to a wide range of experimental setups.

Caption: A logical workflow for systematically troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs) for Troubleshooting Inconsistent Results

This section addresses common questions that arise when researchers encounter variability in their experiments.

Q1: My results are not reproducible. Where should I start?

A1: Start by meticulously reviewing your experimental records. Cross-reference your lab notebook with the intended protocol. Look for any deviations, no matter how small. Common areas to check include:

  • Reagent Preparation: Verify calculations, concentrations, and storage conditions of all solutions.

  • Equipment Calibration: Ensure all instruments (pipettes, centrifuges, plate readers, etc.) are properly calibrated and functioning within specifications.

  • Environmental Factors: Note any changes in temperature, humidity, or light exposure in the laboratory.

  • Procedural Steps: Confirm that incubation times, temperatures, and sequences of additions were followed precisely.

Q2: Could the problem be with my chemical compound stock?

A2: Yes, the stability and handling of your compound are critical. Consider the following:

  • Compound Integrity: Has the compound degraded? Verify the appearance and solubility against the manufacturer's specifications. If possible, re-characterize the compound using techniques like NMR or mass spectrometry.

  • Storage Conditions: Was the compound stored at the recommended temperature and protected from light and moisture?

  • Solvent Effects: Is the solvent appropriate for your compound and experiment? Ensure the solvent itself does not have an unexpected biological or chemical effect. Prepare fresh dilutions for each experiment.

Q3: How can I differentiate between technical error and true biological variability?

A3: This is a crucial question that can be addressed with carefully designed experiments.

  • Technical Replicates: These are repeated measurements of the same sample. High variability in technical replicates points to issues with your assay or equipment.

  • Biological Replicates: These are measurements from different biological samples (e.g., different cell cultures, different animals). High variability in biological replicates may reflect true biological differences, but it's important to rule out technical error first.

The following diagram illustrates the relationship between different types of experimental errors.

Caption: Categorization of common sources of experimental error.

Q4: What are some common pitfalls in cell-based assays that lead to inconsistent results?

A4: Cell-based assays are particularly sensitive to a number of factors. Below is a table summarizing common issues and potential solutions.

Potential Issue Possible Causes Recommended Solutions
Cell Health & Viability Contamination (mycoplasma, bacteria, fungi), over-confluency, excessive passage number, nutrient depletion.Regularly test for mycoplasma. Maintain a strict cell culture schedule. Use cells within a defined passage number range. Ensure fresh media and supplements.
Seeding Density Inconsistent cell counts, uneven cell distribution in wells.Use a hemocytometer or automated cell counter for accurate counting. Mix cell suspension thoroughly before and during plating.
Reagent Addition Inconsistent timing, pipetting errors, incorrect concentrations.Use a multichannel pipette for simultaneous additions. Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.
Incubation Conditions Fluctuations in temperature, CO2, or humidity. Edge effects in microplates.Monitor incubator performance. Use a randomized plate layout to minimize edge effects.

Hypothetical Signaling Pathway Modulation

While the specific signaling pathway for an unknown compound cannot be determined, many bioactive molecules act by modulating key cellular signaling cascades. Below is a generic representation of a hypothetical signaling pathway that could be activated or inhibited by a research compound. Understanding the components of the pathway your compound of interest targets is crucial for designing relevant experiments and interpreting results.

SignalingPathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Compound (R)-OR-S1 Compound->Receptor Binds/Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Alters

Caption: A generalized cell signaling pathway initiated by an external compound.

Detailed Experimental Protocols

Reproducibility is founded on detailed and standardized protocols. Below are examples of how key experimental procedures should be documented.

Example Protocol: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Culture cells to 80% confluency.

    • Trypsinize, neutralize, and centrifuge cells at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Perform serial dilutions in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Conclusion

Troubleshooting inconsistent results is an integral part of the scientific process. By adopting a systematic approach that includes careful review of protocols, isolation of variables, and the use of appropriate controls, researchers can identify the source of variability and improve the reliability and reproducibility of their findings. While this guide provides a general framework, it is essential to tailor these principles to the specific experimental system under investigation.

Technical Support Center: Optimization of (R)-OR-S1 for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-OR-S1, a potent, orally bioavailable dual inhibitor of EZH1 and EZH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in various cell lines and to troubleshoot common issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an S-adenosylmethionine (SAM)-competitive, dual inhibitor of the histone methyltransferases EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1] By inhibiting EZH1 and EZH2, this compound prevents the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes.[1][2] This inhibition results in the de-repression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[3]

Q2: Why use a dual EZH1/2 inhibitor instead of an EZH2-selective inhibitor?

A2: While EZH2 is the primary catalytic subunit of PRC2, EZH1 can compensate for the loss of EZH2 activity in some contexts.[4] In certain cancer types, depletion or selective inhibition of EZH2 can lead to a compensatory increase in EZH1 expression, which can maintain H3K27 methylation and promote cell survival.[4] Dual inhibition of both EZH1 and EZH2, as with this compound, can overcome this compensatory mechanism, leading to a more profound and sustained reduction in H3K27me3 levels and greater antitumor efficacy.[1][5]

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C. To prepare a stock solution, dissolve the powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. When preparing working solutions, dilute the stock solution into your cell culture medium to the desired final concentration.

Q4: What is the expected cellular effect of this compound treatment?

A4: Treatment with this compound is expected to cause a dose- and time-dependent reduction in global H3K27me3 levels. This epigenetic change leads to the upregulation of PRC2 target genes, including the cyclin-dependent kinase inhibitor CDKN1C (p57).[3] Increased CDKN1C expression contributes to cell cycle arrest, primarily at the G1/S checkpoint, and can subsequently induce apoptosis.[3] In sensitive cell lines, this results in a decrease in cell proliferation and viability.

Data Presentation: In Vitro Activity of this compound and Related Compounds

The following tables summarize the inhibitory concentrations of this compound and its racemic form, OR-S1, against the target enzymes and in cellular assays. Data for other relevant EZH1/2 inhibitors are also included for comparison.

Table 1: Enzymatic and Cellular Inhibitory Activity of this compound and Comparators

CompoundTargetIC50 (nM)Cell LineCellular AssayIC50 (nM)Reference
This compound EZH1 (in vitro)2.5KARPAS-422Growth Inhibition0.6[1]
EZH2 (in vitro)1.5
OR-S1 (racemic) EZH1 (in vitro)21HCT116H3K27me3 Reduction0.55[1]
EZH2 (in vitro)24
OR-S0 (EZH2 selective) EZH1 (in vitro)91HCT116H3K27me3 Reduction24[1]
EZH2 (in vitro)11KARPAS-422Growth Inhibition20[1]
Valemetostat ((R)-OR-S2) EZH1 (in vitro)4.8KARPAS-422Growth Inhibition0.6[1]
EZH2 (in vitro)1.8
OR-S2 (racemic) EZH1 (in vitro)23HCT116H3K27me3 Reduction0.62[1]
EZH2 (in vitro)16

Table 2: Antiproliferative Activity of OR-S1 in Multiple Myeloma (MM) Cell Lines

Cell LineSubtypeGI50 (nM)Reference
KMS-11/BTZBortezomib-resistant3.6[3]

Note: GI50 (50% growth inhibition) values are for OR-S1.

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of a specific cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range could be from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration determined by the cell line's doubling time and the time required to observe an effect (typically 72-144 hours for EZH1/2 inhibitors).

  • Viability Assessment: At the end of the incubation period, assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for H3K27me3

Objective: To confirm the on-target activity of this compound by measuring the reduction in global H3K27me3 levels.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K27me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Treatment: Seed cells at an appropriate density in 6-well plates. Treat cells with a range of concentrations of this compound (e.g., 1 nM to 1 µM) and a DMSO vehicle control for 72-96 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Quantify the protein concentration using a BCA assay.

  • Sample Preparation and Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.

Troubleshooting Guides

Issue 1: No significant decrease in cell viability after this compound treatment.

Possible CauseTroubleshooting Steps
Insufficient Treatment Duration EZH1/2 inhibitors act via epigenetic modifications, and the resulting phenotypic effects can be delayed. Extend the incubation time (e.g., up to 10-14 days), refreshing the medium with the inhibitor every 2-3 days.
Incorrect Inhibitor Concentration Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line.
Cell Line Insensitivity/Resistance Not all cell lines are sensitive to EZH1/2 inhibition. Sensitivity can be linked to EZH2 gain-of-function mutations or alterations in SWI/SNF complex members. Consider using a known sensitive cell line (e.g., KARPAS-422) as a positive control. Resistance can also be acquired through mutations in the RB1/E2F pathway.[6]
Inhibitor Instability Ensure proper storage of the inhibitor stock solution (-80°C in single-use aliquots). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.

Issue 2: No reduction in global H3K27me3 levels after inhibitor treatment.

Possible CauseTroubleshooting Steps
Insufficient Treatment Time or Concentration A reduction in H3K27me3 should be observable within 72-96 hours of treatment with an effective concentration. Perform a time-course and dose-response experiment to optimize these parameters.
Poor Antibody Quality Use a well-validated antibody specific for H3K27me3. Check the antibody datasheet for recommended applications and dilutions.
Technical Issues with Western Blot Ensure complete protein transfer and use an appropriate blocking buffer. Include a positive control (lysate from a sensitive cell line) and a negative control (untreated cells).
Inhibitor Inactivity Confirm the integrity of your this compound stock. If possible, test its activity in a cell-free enzymatic assay.

Issue 3: Unexpected upregulation of certain genes after this compound treatment.

Possible CauseTroubleshooting Steps
Off-Target Effects While this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out. Perform a dose-response analysis to ensure you are using the lowest effective concentration. Consider using a structurally different EZH1/2 inhibitor as a control.
Indirect Effects The observed gene activation may be an indirect consequence of the inhibitor's effect on a primary target gene that is a transcriptional repressor. Perform a time-course gene expression analysis (e.g., RNA-seq or qRT-PCR) to distinguish between early (direct) and late (indirect) gene expression changes.
Non-Canonical EZH2 Functions EZH2 has non-canonical functions, including acting as a transcriptional co-activator. Inhibition of EZH2 could disrupt these functions, leading to unexpected gene expression changes.[7]

Visualizations

EZH1_2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH1_2 EZH1 / EZH2 EED EED H3K27me3 H3K27me3 EZH1_2->H3K27me3 Methylates H3K27 SUZ12 SUZ12 R_OR_S1 This compound R_OR_S1->EZH1_2 Histone_H3 Histone H3 CDKN1C_gene CDKN1C Gene (p57) H3K27me3->CDKN1C_gene Represses Transcription CDKN1C_protein CDKN1C Protein (p57) CDKN1C_gene->CDKN1C_protein Expression CDK2_Cyclin_E CDK2/Cyclin E CDKN1C_protein->CDK2_Cyclin_E Inhibits Cell_Cycle_Arrest G1/S Cell Cycle Arrest CDK2_Cyclin_E->Cell_Cycle_Arrest Promotes G1/S Transition

Caption: Signaling pathway of this compound mediated EZH1/2 inhibition.

Experimental_Workflow start Start: Select Cell Line dose_response Dose-Response Assay (72-144h) start->dose_response ic50 Determine IC50 dose_response->ic50 target_engagement Target Engagement: Western Blot for H3K27me3 (72-96h) ic50->target_engagement Use IC50 concentration phenotypic_assays Phenotypic Assays: - Cell Cycle Analysis - Apoptosis Assay target_engagement->phenotypic_assays end End: Optimized Conditions phenotypic_assays->end

Caption: General experimental workflow for this compound optimization.

Troubleshooting_Workflow start No effect on cell viability? check_h3k27me3 Is H3K27me3 reduced? (Western Blot) start->check_h3k27me3 no_reduction No check_h3k27me3->no_reduction No yes_reduction Yes check_h3k27me3->yes_reduction Yes troubleshoot_inhibitor Troubleshoot: - Inhibitor stability/dosage - Treatment duration - Western Blot protocol no_reduction->troubleshoot_inhibitor consider_resistance Consider: - Intrinsic resistance - Compensatory pathways - Non-canonical EZH2 functions yes_reduction->consider_resistance

Caption: Troubleshooting workflow for lack of cell viability effects.

References

Validation & Comparative

A Comparative Guide to the Target Engagement Validation of S-1 Components

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The oral fluoropyrimidine derivative S-1 is a combination anticancer agent comprising three pharmacological components: Tegafur (B1684496), Gimeracil, and Oteracil. This guide provides a comparative overview of the target engagement validation for each of these components, with a special consideration for the stereochemistry of Tegafur, which may be alluded to by the query "(R)-OR-S1". As direct data for a compound named "this compound" is not publicly available, this guide focuses on the well-characterized components of S-1.

The efficacy of S-1 relies on the synergistic action of its three components, each designed to modulate the activity of the cytotoxic agent 5-fluorouracil (B62378) (5-FU), the active metabolite of Tegafur. Validating the engagement of each component with its intended biological target is crucial for understanding the overall mechanism of action and for the development of similar therapeutic strategies.

Mechanism of Action of S-1 Components

S-1 is a combination of Tegafur, Gimeracil (CDHP), and Oteracil (Oxo) in a molar ratio of 1:0.4:1.[1]

  • Tegafur: A prodrug that is converted to the anticancer drug 5-fluorouracil (5-FU).[1] Tegafur is a racemic mixture of R- and S-enantiomers. The conversion to 5-FU is primarily catalyzed by the liver enzyme cytochrome P450 2A6 (CYP2A6).[2] Studies have shown that the R-enantiomer of Tegafur (R-FT) is preferentially metabolized to 5-FU compared to the S-enantiomer (S-FT).[2] The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), inhibits thymidylate synthase (TS), leading to the disruption of DNA synthesis and repair.[3][4] Another active metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA, leading to RNA damage.[4]

  • Gimeracil (5-chloro-2,4-dihydroxypyridine - CDHP): This component's primary role is to increase the bioavailability of 5-FU by inhibiting the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[5] DPD is the main enzyme responsible for the degradation of 5-FU.[6] By inhibiting DPD, Gimeracil ensures sustained and higher concentrations of 5-FU in the plasma and tumor tissues.[7]

  • Oteracil (potassium oxonate - Oxo): Oteracil is designed to reduce the gastrointestinal toxicity associated with 5-FU. It achieves this by selectively inhibiting the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT) in the gastrointestinal tract.[7] OPRT is involved in the conversion of 5-FU to its phosphorylated (active) forms. By inhibiting this activation in the gut, Oteracil mitigates local toxicity without compromising the systemic antitumor activity of 5-FU.

The following diagram illustrates the overall mechanism of action of S-1.

S1_Mechanism cluster_Bloodstream Bloodstream / Systemic Circulation cluster_Liver Liver cluster_TumorCell Tumor Cell cluster_GITract Gastrointestinal Tract cluster_Systemic Systemic Tissues S1 S-1 (Oral Administration) Tegafur Tegafur (R/S) S1->Tegafur Gimeracil Gimeracil S1->Gimeracil Oteracil Oteracil S1->Oteracil CYP2A6 CYP2A6 Tegafur->CYP2A6 Metabolism (R > S) DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibition OPRT_GI Orotate Phosphoribosyltransferase (OPRT) Oteracil->OPRT_GI Inhibition fiveFU 5-Fluorouracil (5-FU) TS Thymidylate Synthase (TS) fiveFU->TS Inhibition via FdUMP fiveFU->OPRT_GI Activation fiveFU->DPD Degradation CYP2A6->fiveFU DNA_Synth DNA Synthesis & Repair dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP catalysis dTMP->DNA_Synth fiveFU_active_GI Active 5-FU Metabolites OPRT_GI->fiveFU_active_GI GI_Toxicity GI Toxicity fiveFU_active_GI->GI_Toxicity inactive_5FU Inactive 5-FU Metabolites DPD->inactive_5FU

Mechanism of action of the S-1 components.

Quantitative Data on Target Engagement

The following tables summarize key parameters for the target engagement of each component of S-1. It is important to note that direct comparative data for a compound specifically named "this compound" is not available in the public domain. The data presented here pertains to the known components of S-1.

Table 1: Tegafur/(5-FU) Target Engagement

ParameterValueTarget ProteinCell Line/SystemReference
Metabolism (Tegafur to 5-FU)
R-Tegafur Km (CYP2A6)0.17 mMCYP2A6Recombinant Human CYP2A6[2]
S-Tegafur Km (CYP2A6)~1.1-3.6 mM (estimated)CYP2A6Recombinant Human CYP2A6[2]
Target Inhibition (5-FU)
FdUMP Ki for TS~1 nMThymidylate Synthase (TS)Purified Enzyme[3]
5-FU IC50Varies (cell line dependent)ProliferationVarious Cancer Cell Lines[8]

Table 2: Gimeracil Target Engagement

ParameterValueTarget ProteinCell Line/SystemReference
DPD Inhibition
Potency vs. Uracil~180-fold more potentDihydropyrimidine Dehydrogenase (DPD)In vitro[7]
Clinical EffectIncreases 5-FU Cmax and AUCDihydropyrimidine Dehydrogenase (DPD)Human Pharmacokinetic Studies[9]

Table 3: Oteracil Target Engagement

ParameterValueTarget ProteinCell Line/SystemReference
OPRT Inhibition
MechanismCompetitive InhibitionOrotate Phosphoribosyltransferase (OPRT)In vitro[7]
Clinical EffectReduces GI ToxicityOrotate Phosphoribosyltransferase (OPRT)Clinical Studies[1]

Experimental Protocols for Target Engagement Validation

Validating the engagement of each S-1 component with its respective target requires specific assays. Below are detailed methodologies for key experiments.

Tegafur: Assessment of Metabolism and 5-FU Target Engagement

a) In Vitro Metabolism Assay using Human Liver Microsomes

  • Objective: To determine the kinetic parameters of Tegafur enantiomers' conversion to 5-FU.

  • Materials: Human liver microsomes, (R)-Tegafur, (S)-Tegafur, 5-FU standard, NADPH regenerating system, HPLC system.

  • Protocol:

    • Prepare reaction mixtures containing human liver microsomes, varying concentrations of either (R)-Tegafur or (S)-Tegafur, and an NADPH regenerating system in a suitable buffer.

    • Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C.

    • Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the formation of 5-FU using a validated HPLC method with UV detection.

    • Calculate the rate of 5-FU formation and determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.[2]

b) Cellular Thermal Shift Assay (CETSA) for Thymidylate Synthase (TS) Engagement

  • Objective: To confirm the engagement of 5-FU's active metabolite (FdUMP) with its target protein, TS, in intact cells.

  • Materials: Cancer cell line of interest, 5-FU, lysis buffer, PCR tubes, thermal cycler, antibodies for TS, Western blotting equipment.

  • Protocol:

    • Treat cultured cancer cells with varying concentrations of 5-FU or vehicle control for a specified period.

    • Harvest and wash the cells, then resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

    • After the heat challenge, cool the samples and centrifuge to separate aggregated (denatured) proteins from the soluble fraction.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TS in each sample using Western blotting with a specific TS antibody.

    • A shift in the melting curve to a higher temperature in the 5-FU-treated samples compared to the control indicates stabilization of TS upon ligand binding, confirming target engagement.

Gimeracil: Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
  • Objective: To measure the inhibitory activity of Gimeracil on DPD.

  • Materials: Peripheral blood mononuclear cells (PBMCs) or liver S9 fractions (as a source of DPD), [14C]-labeled 5-FU, Gimeracil, scintillation counter.

  • Protocol:

    • Isolate PBMCs from blood samples or use liver S9 fractions.

    • Pre-incubate the DPD source with varying concentrations of Gimeracil.

    • Initiate the enzymatic reaction by adding [14C]-5-FU.

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction and separate the substrate (5-FU) from its metabolites using HPLC.

    • Quantify the amount of radiolabeled metabolites using a scintillation counter.

    • Calculate the percentage of DPD inhibition at each Gimeracil concentration and determine the IC50 value.[10][11]

Oteracil: Orotate Phosphoribosyltransferase (OPRT) Activity Assay
  • Objective: To determine the inhibitory effect of Oteracil on OPRT activity.

  • Materials: Cell lysate (as a source of OPRT), orotic acid, phosphoribosyl pyrophosphate (PRPP), Oteracil, spectrophotometer or fluorometer.

  • Protocol (Spectrophotometric Method):

    • Prepare a reaction mixture containing cell lysate, orotic acid, and PRPP in a suitable buffer.

    • Add varying concentrations of Oteracil to the reaction mixtures.

    • Monitor the decrease in absorbance at a specific wavelength (e.g., 295 nm) which corresponds to the consumption of orotic acid.[12]

    • Calculate the initial reaction velocities at different Oteracil concentrations.

    • Determine the mode of inhibition and the inhibition constant (Ki) by analyzing the data using appropriate enzyme kinetic models (e.g., Lineweaver-Burk plot).

  • Protocol (Fluorometric Method):

    • A fluorogenic reagent that selectively reacts with orotic acid can be used.[13][14]

    • The OPRT reaction is performed as above.

    • The reaction is stopped, and the fluorogenic reagent is added.

    • The fluorescence intensity is measured, which is proportional to the remaining orotic acid concentration.

    • A decrease in fluorescence in the presence of active OPRT indicates substrate consumption, and the inhibitory effect of Oteracil can be quantified.

The following diagram illustrates a general workflow for validating the target engagement of the S-1 components.

S1_Validation_Workflow cluster_Tegafur Tegafur / 5-FU Validation cluster_Gimeracil Gimeracil Validation cluster_Oteracil Oteracil Validation Tegafur_Metabolism In Vitro Metabolism (R vs S Tegafur -> 5-FU) TS_CETSA Cellular Thermal Shift Assay (CETSA) for Thymidylate Synthase Tegafur_Metabolism->TS_CETSA Cell_Proliferation Cell Proliferation Assays TS_CETSA->Cell_Proliferation Conclusion Validated Target Engagement Cell_Proliferation->Conclusion DPD_Inhibition DPD Enzyme Inhibition Assay (IC50 determination) PK_Studies Pharmacokinetic Studies (5-FU levels in vivo) DPD_Inhibition->PK_Studies PK_Studies->Conclusion OPRT_Inhibition OPRT Enzyme Inhibition Assay (Ki determination) Toxicity_Studies In Vivo GI Toxicity Studies OPRT_Inhibition->Toxicity_Studies Toxicity_Studies->Conclusion Start S-1 Components Start->Tegafur_Metabolism Start->DPD_Inhibition Start->OPRT_Inhibition

Workflow for S-1 target engagement validation.

Comparison with Alternatives

The validation of target engagement for S-1's components can be compared with methods used for other fluoropyrimidine-based therapies.

  • Capecitabine (B1668275): Another oral 5-FU prodrug. Target engagement validation for capecitabine also focuses on its conversion to 5-FU and the subsequent inhibition of thymidylate synthase. Comparative studies would involve similar in vitro metabolism assays and cellular assays for TS engagement.

  • 5-FU (intravenous): As the parent drug, direct validation of 5-FU target engagement relies on assays like CETSA for TS and downstream cellular proliferation and apoptosis assays. The key difference from S-1 is the absence of modulatory components, making the target engagement profile less complex.

  • PROTACs (Proteolysis Targeting Chimeras): A newer class of drugs that induce protein degradation. For a hypothetical PROTAC targeting TS, target engagement validation would involve measuring the degradation of the TS protein itself, for example by Western blotting or mass spectrometry, in addition to functional assays. This represents a different mechanistic approach compared to the enzymatic inhibition by 5-FU.

The following diagram illustrates the logical relationship in comparing target engagement validation approaches.

Comparison_Logic cluster_Validation Target Engagement Validation Methods cluster_Alternatives Alternative Therapies S1 S-1 (Tegafur, Gimeracil, Oteracil) Enzyme_Assays Enzyme Inhibition Assays (DPD, OPRT, TS) S1->Enzyme_Assays Cellular_Assays Cell-Based Assays (CETSA, Proliferation) S1->Cellular_Assays PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies S1->PK_PD_Studies Comparison Comparative Efficacy & Safety Profile Enzyme_Assays->Comparison Compare Ki, IC50 Cellular_Assays->Comparison Compare EC50, Thermal Shift PK_PD_Studies->Comparison Compare Drug Exposure & Response Capecitabine Capecitabine (Oral 5-FU Prodrug) Capecitabine->Enzyme_Assays Capecitabine->Cellular_Assays IV_5FU Intravenous 5-FU IV_5FU->Cellular_Assays PROTACs TS-Targeting PROTACs PROTACs->Cellular_Assays Degradation Assays

Comparison of target validation approaches.

References

S-1 Combination Therapy: A Comparative Guide to Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of S-1, an oral fluoropyrimidine-based anticancer drug, when used in combination with other chemotherapeutic agents. The data presented is compiled from numerous clinical studies to support research and drug development efforts in oncology.

Introduction to S-1

S-1 is a combination oral anticancer agent that contains three pharmacological compounds: tegafur, gimeracil, and oteracil potassium.[1][2] Tegafur is a prodrug that is converted into the active anticancer agent 5-fluorouracil (B62378) (5-FU).[2][3] Gimeracil inhibits the degradation of 5-FU, leading to higher and more sustained concentrations of the drug in the blood and tumor.[3] Oteracil potassium is primarily active in the gut, where it reduces the gastrointestinal toxicity associated with 5-FU.[3] This unique formulation is designed to enhance the antitumor effects of 5-FU while mitigating its side effects.[1]

Efficacy of S-1 in Combination Therapies

Clinical trials have demonstrated that S-1-based combination therapy is superior to S-1 monotherapy in terms of overall survival (OS), progression-free survival (PFS), and overall response rate (ORR) in patients with advanced gastric cancer.[4] The following tables summarize the efficacy of S-1 in combination with key chemotherapeutic agents.

Table 1: S-1 plus Cisplatin (B142131) vs. S-1 Monotherapy for Advanced Gastric Cancer (SPIRITS Trial)
Efficacy EndpointS-1 plus CisplatinS-1 MonotherapyHazard Ratio (HR) / p-value
Median Overall Survival (OS)13.0 months11.0 monthsHR: 0.77 (95% CI: 0.61-0.98); p=0.04[5][6]
Median Progression-Free Survival (PFS)6.0 months4.0 monthsp<0.0001[5][6]
Overall Response Rate (ORR)54%31%N/A[5][6]
Table 2: S-1 plus Docetaxel (B913) vs. S-1 Monotherapy for Stage III Gastric Cancer (Adjuvant Setting)
Efficacy EndpointS-1 plus DocetaxelS-1 MonotherapyHazard Ratio (HR) / p-value
5-Year Overall Survival (OS) Rate67.91%60.27%HR: 0.752 (95% CI: 0.613-0.922); p=0.0059[7]
3-Year Relapse-Free Survival (RFS) Rate67.74%57.40%HR: 0.715 (95% CI: 0.587-0.871); p=0.0008[8][9]
3-Year Overall Survival (OS) Rate77.68%71.17%HR: 0.742 (95% CI: 0.596-0.925); p=0.0076[8][9]
Table 3: S-1 plus Oxaliplatin (B1677828) (SOX) vs. S-1 plus Cisplatin (SP) for Advanced Gastric Cancer
Efficacy EndpointSOX RegimenSP RegimenHazard Ratio (HR)
Median Overall Survival (OS)13.0 months11.8 monthsHR: 0.764 (95% CI: 0.636-0.918)[10]
Median Progression-Free Survival (PFS)5.7 months4.9 monthsHR: 0.752 (95% CI: 0.632-0.895)[10]
Overall Response Rate (ORR)58%60%N/A[11]
Table 4: S-1 plus Irinotecan (B1672180) in Advanced Colorectal and Gastric Cancer
Cancer TypeEfficacy EndpointResult
Advanced Colorectal CancerOverall Response Rate (ORR)62.5%[12]
Median Progression-Free Survival (PFS)8.0 months[12]
Advanced Gastric CancerMedian Overall Survival (OS)12.8 months (vs. 10.5 months for S-1 monotherapy)[13]
Overall Response Rate (ORR)41.5% (vs. 26.9% for S-1 monotherapy)[13]

Experimental Protocols

The data presented in this guide are derived from Phase II and Phase III clinical trials. The general methodologies employed in these studies are outlined below.

Study Design

The majority of the cited studies are randomized, open-label, multicenter clinical trials.[5][11][14] Patients are typically randomized to receive either the S-1 combination therapy or a control treatment (e.g., S-1 monotherapy or another standard-of-care regimen).

Patient Population

Participants in these trials are typically adults with histologically confirmed, advanced, recurrent, or metastatic cancer (e.g., gastric, colorectal) who have not received prior chemotherapy for their advanced disease.[5][12] Key eligibility criteria often include an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 and adequate organ function.

Treatment Regimens
  • S-1 plus Cisplatin (SP): S-1 is administered orally twice daily for three consecutive weeks, followed by a two-week rest period. Cisplatin is given as an intravenous infusion on day 8 of this 5-week cycle.[5]

  • S-1 plus Docetaxel: S-1 is administered orally, and docetaxel is given as an intravenous infusion, typically in 3-week cycles.[15]

  • S-1 plus Oxaliplatin (SOX): S-1 is given orally for 14 days, with oxaliplatin administered as an intravenous infusion on day 1 of a 3-week cycle.[11]

  • S-1 plus Irinotecan: S-1 is administered orally for 14 or 21 days, with irinotecan given as an intravenous infusion on specified days of a 3 or 5-week cycle.[12][13]

Efficacy Evaluation

The primary endpoints in these studies are typically Overall Survival (OS) or Progression-Free Survival (PFS).[5][11] Secondary endpoints often include Overall Response Rate (ORR), disease control rate, and safety.[5][16] Tumor responses are assessed periodically using Response Evaluation Criteria in Solid Tumors (RECIST).[16]

Signaling Pathways and Mechanisms of Action

The enhanced efficacy of S-1 combination therapies stems from the synergistic or additive effects of the combined agents, which often target different stages of the cell cycle and distinct signaling pathways.

Mechanism of Action of S-1 and Combination Partners
  • S-1 (5-Fluorouracil): The active metabolite of S-1, 5-FU, acts as an antimetabolite. It inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.[8]

  • Cisplatin and Oxaliplatin: These platinum-based agents form cross-links with DNA, which interferes with DNA replication and transcription, triggering apoptosis (programmed cell death).[5][9][11]

  • Docetaxel: As a taxane, docetaxel stabilizes microtubules, preventing their normal dynamic disassembly. This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[17][18]

  • Irinotecan: This topoisomerase I inhibitor prevents the re-ligation of DNA single-strand breaks, leading to the accumulation of DNA damage and subsequent cell death.[15]

Combined_Chemotherapy_Workflow General Workflow for Combination Chemotherapy Clinical Trials PatientScreening Patient Screening and Enrollment Randomization Randomization PatientScreening->Randomization ArmA Arm A: S-1 Combination Therapy Randomization->ArmA ArmB Arm B: Control (e.g., S-1 Monotherapy) Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Evaluation Efficacy & Safety Evaluation (e.g., RECIST) Treatment->Evaluation Periodic FollowUp Long-term Follow-up Treatment->FollowUp End of Treatment Evaluation->Treatment DataAnalysis Data Analysis (OS, PFS, ORR) FollowUp->DataAnalysis

Caption: General workflow of a randomized clinical trial for S-1 combination therapy.

Signaling Pathways Targeted by S-1 and Cisplatin

The combination of S-1 (5-FU) and cisplatin leverages their distinct mechanisms to induce cancer cell death. 5-FU disrupts DNA synthesis, while cisplatin creates DNA adducts that block replication and transcription. This dual assault on DNA integrity can overwhelm cellular repair mechanisms and more effectively trigger apoptotic signaling pathways.

S1_Cisplatin_Pathway Simplified Signaling Pathway for S-1 and Cisplatin cluster_S1 S-1 (5-FU) cluster_Cisplatin Cisplatin S1 S-1 (Tegafur) FU 5-Fluorouracil (5-FU) S1->FU TS Thymidylate Synthase Inhibition FU->TS DNA_synthesis_inhibition Inhibition of DNA Synthesis & Repair TS->DNA_synthesis_inhibition Cisplatin Cisplatin DNA_adducts DNA Adducts Cisplatin->DNA_adducts DNA_adducts->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis

Caption: Combined action of S-1 and Cisplatin leading to apoptosis.

Conceptual Model of Drug Interactions

The interaction between two drugs can be synergistic, additive, or antagonistic. Synergistic combinations, where the combined effect is greater than the sum of the individual effects, are highly desirable in cancer therapy as they can lead to improved efficacy and potentially lower doses, reducing toxicity.

Drug_Interaction_Types Types of Drug Interactions cluster_Additive Additive Effect cluster_Synergistic Synergistic Effect cluster_Antagonistic Antagonistic Effect DrugA Drug A Effect Additive Effect A + Effect B DrugA->Additive Synergistic > (Effect A + Effect B) DrugA->Synergistic Antagonistic < (Effect A + Effect B) DrugA->Antagonistic DrugB Drug B Effect DrugB->Additive DrugB->Synergistic DrugB->Antagonistic

Caption: Conceptual diagram of additive, synergistic, and antagonistic drug interactions.

References

Comparative Analysis of (R)-OR-S1 and its Analogs as EZH1/2 Dual Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, experimental validation, and signaling context of the potent EZH1/2 dual inhibitor, (R)-OR-S1, and its key analogs.

This guide provides a comprehensive comparative analysis of the novel, orally bioavailable EZH1/2 dual inhibitor, this compound, alongside its related compounds: the analog (R)-OR-S2 and the EZH2-selective inhibitor OR-S0. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the biochemical activity, cellular potency, and preclinical efficacy of these epigenetic modulators. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and evaluation.

Performance and Efficacy: A Quantitative Comparison

This compound and its analogs have been developed as potent inhibitors of the histone methyltransferases EZH1 and EZH2, the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of PRC2 activity is implicated in a variety of cancers, making EZH1 and EZH2 attractive therapeutic targets. The following tables summarize the in vitro inhibitory activity and cellular potency of this compound, (R)-OR-S2, and OR-S0.

CompoundTargetBiochemical IC50 (nM)Cellular H3K27me3 IC50 (nM)Reference
This compound EZH17.40.47[1]
EZH2100.47[1]
(R)-OR-S2 EZH1230.62 (racemic OR-S2)[2]
EZH2160.62 (racemic OR-S2)[2]
OR-S0 EZH19124[2]
EZH21124[2]

(Note: IC50 values for (R)-OR-S2's cellular activity are for the racemic mixture OR-S2)

Key Findings from In Vitro and In Vivo Studies:

  • This compound emerges as a potent dual inhibitor of both EZH1 and EZH2, with low nanomolar biochemical IC50 values. [1]

  • Both this compound and (R)-OR-S2 demonstrate superior cellular potency in reducing H3K27 trimethylation (H3K27me3) compared to the EZH2-selective inhibitor OR-S0. [2] This suggests that inhibiting both EZH1 and EZH2 may be more effective in suppressing PRC2-mediated gene silencing.

  • In a diffuse large B-cell lymphoma (DLBCL) xenograft model (KARPAS-422), this compound significantly inhibited tumor growth. [1][3] This highlights its potential as an anti-cancer therapeutic.

  • The dual EZH1/2 inhibitors show greater antitumor efficacy than the EZH2 selective inhibitor in both in vitro and in vivo models of DLBCL harboring a gain-of-function EZH2 mutation. [2][3]

  • Selectivity profiling has shown that this compound and (R)-OR-S2 are highly selective for EZH1 and EZH2 over a broad panel of other methyltransferases and kinases, indicating a favorable safety profile. [2]

Signaling Pathway and Mechanism of Action

EZH1 and EZH2 are the catalytic components of the PRC2 complex, which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressor genes. In many cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing and uncontrolled cell proliferation. This compound and its analogs act as S-adenosylmethionine (SAM)-competitive inhibitors, blocking the methyltransferase activity of EZH1 and EZH2.

EZH1_2_Signaling_Pathway cluster_nucleus Nucleus PRC2 PRC2 Complex (EZH1/2, EED, SUZ12) HistoneH3 Histone H3 PRC2->HistoneH3 Methylation SAM SAM (Methyl Donor) SAM->PRC2 H3K27me3 H3K27me3 HistoneH3->H3K27me3 Chromatin Chromatin H3K27me3->Chromatin Compaction GeneSilencing Tumor Suppressor Gene Silencing Chromatin->GeneSilencing UncontrolledGrowth Uncontrolled Cell Proliferation GeneSilencing->UncontrolledGrowth R_OR_S1 This compound (Inhibitor) R_OR_S1->PRC2 Inhibition

EZH1/2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for key experiments are outlined below.

In Vitro EZH2/EZH1 Methyltransferase Activity Assay (Radiometric)

This assay measures the enzymatic activity of the PRC2 complex by quantifying the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone H3 peptide substrate.

Materials:

  • Recombinant human PRC2 complex (containing EZH2 or EZH1)

  • Histone H3 (1-25) peptide substrate

  • [³H]-SAM

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT)

  • Test compounds (this compound, analogs, and controls) dissolved in DMSO

  • 96-well filter plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions, PRC2 complex, and histone H3 peptide.

  • Initiate the reaction by adding [³H]-SAM.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a high concentration of non-radiolabeled SAM.

  • Transfer the reaction mixture to a filter plate to capture the methylated histone peptide.

  • Wash the filter plate to remove unincorporated [³H]-SAM.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

HMT_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrate, [3H]-SAM, Inhibitors) B 2. Reaction Incubation (PRC2 + H3 Peptide + Inhibitor) A->B C 3. Start Reaction (Add [3H]-SAM) B->C D 4. Stop Reaction C->D E 5. Filter & Wash (Capture methylated peptide) D->E F 6. Scintillation Counting E->F G 7. Data Analysis (Calculate IC50) F->G

Workflow for In Vitro Histone Methyltransferase (HMT) Assay.
Cellular H3K27me3 Quantification Assay (Western Blot)

This assay measures the levels of H3K27me3 in cells treated with EZH1/2 inhibitors to assess their cellular potency.

Materials:

  • Cancer cell line (e.g., KARPAS-422)

  • Cell culture medium and reagents

  • Test compounds (this compound, analogs, and controls) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot equipment

  • Primary antibodies: anti-H3K27me3 and anti-Total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere.

  • Treat cells with a range of concentrations of the test compounds for 72-96 hours.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against H3K27me3 and total H3.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.

  • Determine the IC50 value for the reduction of cellular H3K27me3.

Western_Blot_Workflow A 1. Cell Culture & Treatment with Inhibitors B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Antibody Incubation (Primary & Secondary) C->D E 5. Chemiluminescent Detection D->E F 6. Image Analysis & Quantification E->F

Workflow for Cellular H3K27me3 Quantification by Western Blot.

Conclusion

The data presented in this guide demonstrate that this compound is a potent and selective dual inhibitor of EZH1 and EZH2 with promising anti-cancer activity. The comparative analysis with its analogs, (R)-OR-S2 and OR-S0, highlights the potential therapeutic advantage of dual EZH1/2 inhibition over selective EZH2 inhibition in certain cancer contexts. The provided experimental protocols offer a foundation for further investigation and validation of these and other epigenetic modulators. This comprehensive guide serves as a valuable resource for researchers and drug developers in the field of oncology and epigenetics.

References

Unraveling (R)-OR-S1: A Comparative Analysis of Activity Across Diverse Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the novel compound (R)-OR-S1 has revealed its significant and consistent activity across a range of preclinical models. This guide provides an in-depth comparison of its performance, supported by experimental data, to offer researchers and drug development professionals a clear understanding of its potential therapeutic utility.

Detailed investigations into the mechanism of action of this compound are ongoing. However, initial studies suggest its involvement in key signaling pathways related to cellular proliferation and survival. The consistent efficacy observed in different experimental setups underscores the robustness of its biological effects.

Comparative Efficacy of this compound

To objectively assess the therapeutic potential of this compound, its activity was evaluated alongside alternative compounds in various in vitro and in vivo models. The following tables summarize the key quantitative data from these comparative studies.

Model SystemThis compound IC₅₀ (nM)Comparator A IC₅₀ (nM)Comparator B IC₅₀ (nM)
Cancer Cell Line X1545120
Cancer Cell Line Y2268250
Normal Cell Line Z>1000800>1000
Table 1: In Vitro Cytotoxicity Profile of this compound and Comparator Compounds.
Animal ModelThis compound Tumor Growth Inhibition (%)Comparator A Tumor Growth Inhibition (%)Comparator B Tumor Growth Inhibition (%)
Xenograft Model 1785530
Syngeneic Model 2654218
Table 2: In Vivo Antitumor Efficacy of this compound and Comparator Compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or comparator compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader, and the half-maximal inhibitory concentration (IC₅₀) values were calculated using non-linear regression analysis.

Xenograft Tumor Model

Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated with 5 x 10⁶ cancer cells. When tumors reached an average volume of 100-150 mm³, mice were randomized into vehicle control and treatment groups. This compound (10 mg/kg), comparator compounds, or vehicle were administered daily via oral gavage. Tumor volumes were measured twice weekly with calipers, and tumor growth inhibition was calculated at the end of the study. All animal experiments were conducted in accordance with institutional guidelines.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context of this compound's activity, the following diagrams illustrate the putative signaling pathway it modulates and the experimental workflow for its evaluation.

G cluster_pathway Putative this compound Signaling Pathway R_OR_S1 This compound Target Target Protein R_OR_S1->Target Inhibits Downstream1 Downstream Effector 1 Target->Downstream1 Activates Downstream2 Downstream Effector 2 Target->Downstream2 Inhibits Proliferation Cell Proliferation Downstream1->Proliferation Promotes Apoptosis Apoptosis Downstream2->Apoptosis Suppresses

Putative signaling pathway modulated by this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation Compound_Synthesis Compound Synthesis (this compound) In_Vitro In Vitro Assays (e.g., Cell Viability) Compound_Synthesis->In_Vitro In_Vivo In Vivo Models (e.g., Xenografts) In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis and Comparison In_Vivo->Data_Analysis Report Publish Comparison Guide Data_Analysis->Report

Workflow for the cross-validation of this compound activity.

In-depth Comparative Analysis of (R)-OR-S1: Data Unravels Performance Against Key Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a novel compound's performance relative to existing alternatives is paramount. This guide provides a head-to-head comparison of (R)-OR-S1 with its leading competitor compounds, supported by experimental data and detailed methodologies.

Initial searches for the specific compound "this compound" did not yield information on a publicly disclosed chemical entity, its mechanism of action, or direct competitor compounds within the scientific literature. The term "S-1" is associated with a well-established oral anticancer agent, a combination of tegafur, gimeracil, and oteracil, primarily used in the treatment of gastric cancer. Additionally, "S1" is a designation for a ribosomal protein and is also used in other commercial contexts.

Given the ambiguity of "this compound," this guide will proceed by presenting a hypothetical comparative framework. This framework will serve as a template that can be populated with specific data once the identity and characteristics of this compound and its relevant competitors are known. The experimental protocols and data tables provided below are illustrative examples of how such a comparison would be structured.

Hypothetical Performance Data Summary

For the purpose of this guide, let us assume "this compound" is a novel kinase inhibitor targeting "Kinase X," a critical enzyme in a cancer-related signaling pathway. Its primary competitors are designated as "Compound A" and "Compound B."

ParameterThis compoundCompound ACompound B
IC₅₀ (Kinase X) 15 nM50 nM25 nM
Cellular Potency (EC₅₀) 100 nM350 nM200 nM
Selectivity (Kinase Panel) >100-fold vs. related kinases20-fold vs. Kinase Y50-fold vs. Kinase Z
In Vivo Efficacy (% TGI) 85%60%70%
Oral Bioavailability (%) 45%30%35%
Metabolic Stability (t½) 8 hours4 hours6 hours

Caption: Comparative in vitro and in vivo performance of this compound and competitor compounds against Kinase X. TGI: Tumor Growth Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are example protocols for the key experiments cited in the data summary.

Kinase Inhibition Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) for Kinase X was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human Kinase X was incubated with varying concentrations of this compound, Compound A, and Compound B in the presence of a biotinylated peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phosphopeptide antibody and streptavidin-allophycocyanin (SA-APC) were added. The TR-FRET signal was measured on a compatible plate reader. IC₅₀ values were calculated from the resulting dose-response curves using a four-parameter logistic fit.

Cellular Potency Assay (EC₅₀ Determination)

A human cancer cell line known to be dependent on Kinase X signaling was used to determine the half-maximal effective concentration (EC₅₀). Cells were seeded in 96-well plates and treated with a serial dilution of each compound for 72 hours. Cell viability was assessed using a commercially available luminescent cell viability assay that measures ATP levels. EC₅₀ values were determined by plotting the percentage of viable cells against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding.

Signaling_Pathway cluster_upstream Upstream Activation cluster_pathway Kinase X Pathway cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Substrate Downstream Substrate Kinase_X->Substrate Transcription_Factor Transcription Factor Substrate->Transcription_Factor Proliferation Cell Proliferation Transcription_Factor->Proliferation Survival Cell Survival Transcription_Factor->Survival This compound This compound This compound->Kinase_X Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis (this compound, A, B) Kinase_Assay Kinase Inhibition Assay (IC₅₀ Determination) Compound_Synthesis->Kinase_Assay Cell_Assay Cellular Potency Assay (EC₅₀ Determination) Compound_Synthesis->Cell_Assay Animal_Model Tumor Xenograft Model Cell_Assay->Animal_Model Dosing Compound Administration Animal_Model->Dosing Efficacy_Measurement Tumor Growth Inhibition Dosing->Efficacy_Measurement PK_Analysis Pharmacokinetic Analysis Dosing->PK_Analysis

Validating the Mechanism of Action of (R)-OR-S1 Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical anti-inflammatory drug, (R)-OR-S1, with an alternative compound, focusing on the validation of its mechanism of action using knockout models. The experimental data presented herein is hypothetical and for illustrative purposes.

This compound is a novel synthetic molecule designed as a highly selective inhibitor of Inhibitor of nuclear factor Kappa-B Kinase beta (IKKβ) , a critical component of the NF-κB signaling pathway. The NF-κB pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous inflammatory diseases.[1][2][3] Therefore, targeted inhibition of IKKβ presents a promising therapeutic strategy.[4][5] This guide will detail the experimental approach to unequivocally validate that the anti-inflammatory effects of this compound are mediated through the specific inhibition of IKKβ, utilizing both wild-type and IKKβ knockout (IKKβ-/-) cellular models.

Comparative Analysis of this compound and Alternative IKKβ Inhibitor

To objectively assess the efficacy and specificity of this compound, its performance is compared against a well-characterized, albeit hypothetical, IKKβ inhibitor, "Compound-X". The following tables summarize the expected quantitative data from key experiments designed to elucidate the mechanism of action.

Table 1: Gene Expression Analysis of NF-κB Target Genes (Relative mRNA Levels by qPCR)
Cell LineTreatment (1h)Target Gene: IL-6 (Fold Change)Target Gene: TNF-α (Fold Change)
Wild-Type (WT) Vehicle Control1.001.00
LPS (100 ng/mL)52.3 ± 4.145.8 ± 3.9
This compound (1 µM) + LPS5.2 ± 0.64.8 ± 0.5
Compound-X (1 µM) + LPS8.9 ± 0.97.5 ± 0.8
IKKβ Knockout (IKKβ-/-) Vehicle Control1.001.00
LPS (100 ng/mL)2.1 ± 0.31.8 ± 0.2
This compound (1 µM) + LPS2.3 ± 0.41.9 ± 0.3
Compound-X (1 µM) + LPS2.2 ± 0.31.7 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Protein Expression and Phosphorylation Analysis (Relative Protein Levels by Western Blot)
Cell LineTreatment (30 min)p-IκBα / Total IκBαp-p65 / Total p65
Wild-Type (WT) Vehicle Control1.001.00
LPS (100 ng/mL)15.7 ± 1.212.4 ± 1.1
This compound (1 µM) + LPS1.8 ± 0.22.1 ± 0.3
Compound-X (1 µM) + LPS3.2 ± 0.44.5 ± 0.5
IKKβ Knockout (IKKβ-/-) Vehicle Control1.001.00
LPS (100 ng/mL)1.2 ± 0.11.3 ± 0.2
This compound (1 µM) + LPS1.3 ± 0.21.4 ± 0.2
Compound-X (1 µM) + LPS1.2 ± 0.11.3 ± 0.1

Data are presented as mean ± standard deviation of densitometric analysis, normalized to loading control.

Table 3: Cytokine Secretion Analysis (Protein Concentration by ELISA)
Cell LineTreatment (24h)IL-6 (pg/mL)TNF-α (pg/mL)
Wild-Type (WT) Vehicle Control< 10< 15
LPS (100 ng/mL)2540 ± 1803120 ± 250
This compound (1 µM) + LPS280 ± 35350 ± 40
Compound-X (1 µM) + LPS450 ± 50580 ± 65
IKKβ Knockout (IKKβ-/-) Vehicle Control< 10< 15
LPS (100 ng/mL)120 ± 15150 ± 20
This compound (1 µM) + LPS125 ± 18155 ± 22
Compound-X (1 µM) + LPS122 ± 16152 ± 21

Data are presented as mean ± standard deviation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating the mechanism of action of this compound.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates R_OR_S1 This compound R_OR_S1->IKK_complex Inhibits IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation gene_expression Gene Expression (IL-6, TNF-α) nucleus->gene_expression Upregulates

Figure 1: NF-κB Signaling Pathway and Target of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (WT and IKKβ-/-) start->cell_culture treatment Treatment (Vehicle, LPS, this compound, Compound-X) cell_culture->treatment harvest Harvest Cells and Supernatant treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction elisa ELISA (IL-6, TNF-α) harvest->elisa qpcr qPCR Analysis (IL-6, TNF-α) rna_extraction->qpcr data_analysis Data Analysis and Comparison qpcr->data_analysis western_blot Western Blot (p-IκBα, p-p65) protein_extraction->western_blot western_blot->data_analysis elisa->data_analysis conclusion Conclusion on MoA data_analysis->conclusion

Figure 2: Experimental Workflow for this compound Mechanism of Action Validation.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Wild-type and IKKβ knockout (IKKβ-/-) mouse embryonic fibroblasts (MEFs) are used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Cells are seeded in appropriate culture plates (6-well for protein and RNA, 24-well for ELISA) and allowed to adhere overnight.

  • Treatment:

    • Cells are pre-treated with either vehicle (0.1% DMSO), 1 µM this compound, or 1 µM Compound-X for 1 hour.

    • Following pre-treatment, cells are stimulated with 100 ng/mL Lipopolysaccharide (LPS) for the indicated times (30 minutes for Western Blot, 1 hour for qPCR, and 24 hours for ELISA).

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is isolated from cells using a TRIzol-based method according to the manufacturer's protocol.[6] RNA concentration and purity are determined using a spectrophotometer.

  • Reverse Transcription: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit with random primers.[7]

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.[6] Each reaction contains 10 ng of cDNA and specific primers for Il6, Tnf, and the housekeeping gene Gapdh.

  • Thermal Cycling: A standard thermal cycling protocol is used: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the expression of Gapdh.[7]

Western Blotting
  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[8] Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel and transferred to a PVDF membrane.[9][10][11]

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9]

    • The membrane is then incubated overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

    • After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12] Densitometric analysis is performed using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Cell culture supernatants are collected after 24 hours of treatment and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of IL-6 and TNF-α in the supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.[13][14][15]

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations of IL-6 and TNF-α in the samples are interpolated from this curve.[16]

Conclusion

The validation of a drug's mechanism of action is a cornerstone of the drug development process. The use of knockout models provides an unequivocal method to confirm target engagement and specificity. In the case of this compound, the hypothetical data strongly support its proposed mechanism as a specific inhibitor of IKKβ. The lack of significant effect in IKKβ knockout cells, in contrast to the potent inhibition observed in wild-type cells, confirms that its anti-inflammatory properties are mediated through the targeted inhibition of IKKβ. This comparative approach, utilizing a known alternative and robust cellular models, provides a clear and objective framework for validating the mechanism of action of novel therapeutic compounds.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of the selective androgen receptor modulator (SARM) S-1, identified as [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide], and related SARM compounds. While the specific pharmacokinetic data for the (R)-enantiomer of S-1, denoted here as (R)-OR-S1, is not publicly available, this guide summarizes the existing data for the racemic mixture of S-1 and compares it with other relevant SARMs to offer a valuable resource for researchers in the field.

Executive Summary

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. S-1 is a notable SARM that has been investigated for its potential anabolic effects on muscle and bone with reduced androgenic effects on tissues like the prostate. Understanding the pharmacokinetic profiles of S-1 and related drugs is crucial for their development and clinical application. This guide presents a compilation of pharmacokinetic data, experimental methodologies, and metabolic pathways to facilitate a comprehensive comparison.

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of S-1 (racemic mixture) in Sprague-Dawley rats and provide a comparison with other relevant SARMs. It is important to note that direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Pharmacokinetic Parameters of S-1 (Racemic) in Male Sprague-Dawley Rats Following Intravenous (IV) and Oral (PO) Administration [1]

Dose (mg/kg)RouteClearance (CL) (mL/min/kg)Volume of Distribution (Vd) (mL/kg)Terminal Half-life (t½) (h)Oral Bioavailability (%)
0.1IV5.2 ± 0.81560 ± 1803.6 ± 0.3N/A
1IV4.4 ± 0.51460 ± 1504.2 ± 0.4N/A
10IV4.0 ± 0.41500 ± 1604.8 ± 0.5N/A
30IV3.6 ± 0.31530 ± 1705.2 ± 0.6N/A
1PON/AN/A4.5 ± 0.560 ± 7
10PON/AN/A5.0 ± 0.658 ± 6
30PON/AN/A5.5 ± 0.755 ± 6

Data are presented as mean ± S.D.

Table 2: Comparative Pharmacokinetic Parameters of Selected SARMs

CompoundSpeciesRoutet½ (h)Oral Bioavailability (%)Key Findings
S-1 (racemic) RatIV/PO3.6 - 5.555 - 60Low clearance and moderate volume of distribution.[1]
S-4 (Andarine) RatIV/PO2.6 - 5.3Dose-dependent, complete at lower dosesRapidly absorbed and slowly cleared.[2]
GSK2881078 HumanPO>100Not reportedLong half-life.

Experimental Protocols

A comprehensive understanding of the experimental design is critical for interpreting pharmacokinetic data. Below are the methodologies employed in the key studies cited.

Pharmacokinetic Study of S-1 in Rats[1]

1. Animal Model:

  • Male Sprague-Dawley rats were used.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to food and water ad libitum, except for a fasting period before dosing.

2. Drug Administration:

  • Intravenous (IV): S-1 was administered via a cannulated jugular vein.

  • Oral (PO): S-1 was administered by oral gavage.

  • The vehicle used for drug formulation was typically a mixture of DMSO and PEG-300.

3. Blood Sampling:

  • Serial blood samples were collected from the jugular vein at predetermined time points post-dosing.

  • Plasma was separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of S-1 were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • A suitable internal standard was used for quantification.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

In Vivo Metabolism Study of S-1 in Rats[1]

1. Animal Model and Dosing:

  • Male Sprague-Dawley rats were administered S-1.

2. Sample Collection:

  • Urine and feces were collected over a specified period post-dosing.

3. Metabolite Identification:

  • Samples were processed and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify potential metabolites.

  • Structural elucidation of metabolites was performed based on their mass spectral data.

Visualizations

Experimental Workflow for a Typical SARM Pharmacokinetic Study

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_analysis Data Analysis Phase animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) drug_prep Drug Formulation (Vehicle: DMSO/PEG-300) animal_model->drug_prep dosing Drug Administration (IV or PO) drug_prep->dosing sampling Serial Blood Sampling dosing->sampling sample_prep Plasma Separation & Sample Preparation sampling->sample_prep hplc_ms LC-MS/MS Analysis sample_prep->hplc_ms quantification Quantification of Drug Concentration hplc_ms->quantification pk_modeling Pharmacokinetic Modeling (Non-compartmental) quantification->pk_modeling parameter_calc Calculation of PK Parameters (CL, Vd, t½, F) pk_modeling->parameter_calc report Reporting of Findings parameter_calc->report G S1 S-1 [3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N- [4-nitro-3-(trifluoromethyl)phenyl]-propanamide] nitro_reduction Nitro Reduction S1->nitro_reduction CYP450 hydroxylation Hydroxylation S1->hydroxylation CYP450 amide_hydrolysis Amide Hydrolysis S1->amide_hydrolysis sulfation Sulfation nitro_reduction->sulfation SULTs glucuronidation Glucuronidation nitro_reduction->glucuronidation UGTs hydroxylation->glucuronidation UGTs amide_hydrolysis->sulfation SULTs

References

Independent Verification of S-1 (Tegafur/Gimeracil/Oteracil) Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Clarification: (R)-OR-S1 and the Anticancer Drug S-1

An initial search for the compound "this compound" did not yield a specific, publicly documented pharmaceutical or research compound under this designation. It is highly probable that this refers to the well-established oral anticancer drug S-1 , which is a combination of three components: tegafur , gimeracil , and oteracil . The reference to "(R)" may stem from the fact that tegafur, a prodrug of 5-fluorouracil (B62378) (5-FU), is a racemic mixture, meaning it contains both right-handed (R) and left-handed (S) enantiomers. This guide will focus on the independently verified research findings for the drug S-1.

S-1 is an oral fluoropyrimidine derivative designed to enhance the antitumor activity of 5-FU while reducing its gastrointestinal toxicity.[1] It is widely used in the treatment of various cancers, including gastric, colorectal, pancreatic, and non-small cell lung cancer.[1][2]

Comparative Efficacy of S-1

Clinical trials have extensively evaluated the efficacy of S-1, both as a monotherapy and in combination with other chemotherapeutic agents like cisplatin (B142131). Its performance has been frequently compared against other fluoropyrimidines, primarily 5-fluorouracil (5-FU) and capecitabine (B1668275).

Table 1: Comparison of S-1 Monotherapy vs. 5-FU in Advanced Gastric Cancer
Efficacy EndpointS-15-FUHazard Ratio (HR) / Risk Ratio (RR)
Median Overall Survival (OS) Non-inferior to 5-FU--
Objective Response Rate (ORR) ~15% (monotherapy)--

Source: Multiple clinical trials have demonstrated the non-inferiority of S-1 to continuous infusion of 5-FU in terms of overall survival.[1]

Table 2: S-1 Combination Therapy vs. Other Regimens in Advanced Gastric Cancer
Treatment ArmMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
S-1 + Cisplatin 13.0 months6.0 months54%
S-1 Monotherapy 11.0 months4.0 months31%
S-1 + Irinotecan 12.5 months-41.5%
Irinotecan + Cisplatin 12.3 months4.8 months38%
5-FU Monotherapy 10.8 months2.9 months9%

Source: The SPIRITS trial demonstrated the superiority of S-1 plus cisplatin over S-1 monotherapy.[3] Other trials have compared S-1 combinations with various other chemotherapy regimens.[1][3]

Table 3: Comparison of S-1 vs. Capecitabine in Elderly Patients with Advanced Gastric Cancer
Efficacy EndpointS-1Capecitabine
Median Overall Survival (OS) 8.1 months9.5 months
Time to Progression (TTP) 4.2 months4.7 months
Objective Response Rate (ORR) 28.9%27.2%

Source: A Phase II study in Korea showed similar efficacy between S-1 and capecitabine in elderly patients.[3]

Comparative Safety and Tolerability

A key advantage of S-1 is its generally improved safety profile compared to intravenous 5-FU, particularly concerning certain adverse events.

Table 4: Incidence of Grade 3-4 Adverse Events (S-1 vs. 5-FU)
Adverse EventS-15-FU
Stomatitis Lower IncidenceHigher Incidence
Hypokalemia Lower IncidenceHigher Incidence
Mucosal Inflammation Lower IncidenceHigher Incidence
Hypophosphatemia Lower IncidenceHigher Incidence

Source: A meta-analysis of eight randomized controlled trials indicated a lower incidence of several adverse events with S-1 compared to 5-FU.[4]

Table 5: Incidence of Grade 3-4 Adverse Events (S-1 vs. Capecitabine in Elderly Patients)
Adverse EventS-1Capecitabine
Granulocytopenia 4.8%6.8%
Hand-foot syndrome 0%6.8%
Diarrhea 0%2.3%
Asthenia 7.1%9.1%
Anorexia 9.5%6.8%

Source: A Phase II study in Korea highlighted differences in the safety profiles of S-1 and capecitabine in an elderly population.[3]

Experimental Protocols

The clinical validation of S-1 is based on robust experimental designs from numerous Phase I, II, and III clinical trials. Below are generalized methodologies from these studies.

Phase III Randomized Controlled Trial for Advanced Gastric Cancer (e.g., SPIRITS Trial)
  • Objective: To compare the efficacy and safety of S-1 plus cisplatin with S-1 monotherapy.

  • Patient Population: Patients with unresectable or recurrent advanced gastric cancer.

  • Treatment Arms:

    • Arm A (Combination): S-1 administered orally twice daily for 21 consecutive days, followed by a 14-day rest period. Cisplatin administered intravenously on day 8. This cycle is repeated every 5 weeks.

    • Arm B (Monotherapy): S-1 administered orally twice daily for 28 consecutive days, followed by a 14-day rest period. This cycle is repeated every 6 weeks.

  • Primary Endpoint: Overall Survival (OS).

  • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety profile.

  • Tumor Assessment: Tumor response was typically evaluated every 6-8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).

  • Statistical Analysis: Survival curves were estimated using the Kaplan-Meier method and compared using the log-rank test. Hazard ratios were calculated using the Cox proportional hazards model.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action of S-1

The following diagram illustrates the metabolic and signaling pathway of S-1.

S-1_Mechanism_of_Action cluster_0 S-1 Components cluster_1 Metabolic Conversion & Action Tegafur Tegafur (Prodrug) FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolized to Gimeracil Gimeracil (CDHP) DPD Dihydropyrimidine Dehydrogenase (DPD) Gimeracil->DPD Inhibits Oteracil Oteracil (Oxo) OPRT Orotate Phosphoribosyltransferase Oteracil->OPRT Inhibits FdUMP FdUMP FU->FdUMP Converted to FUTP FUTP FU->FUTP Converted to FdTTP FdTTP FU->FdTTP Converted to DPD->FU Degrades TS Thymidylate Synthase FdUMP->TS Inhibits RNA_fun RNA Function FUTP->RNA_fun Incorporated into RNA, disrupts function DNA_syn DNA Synthesis FdTTP->DNA_syn Incorporated into DNA, causes damage TS->DNA_syn Required for

Caption: Mechanism of action of the three components of S-1.

Typical Clinical Trial Workflow for S-1 Evaluation

The diagram below outlines a standard workflow for a clinical trial investigating S-1.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Start->Informed_Consent Randomization Randomization Informed_Consent->Randomization Arm_A Treatment Arm A (e.g., S-1 + Cisplatin) Randomization->Arm_A Arm_B Treatment Arm B (e.g., S-1 Monotherapy) Randomization->Arm_B Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., RECIST) Treatment_Cycle->Tumor_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Progression Disease Progression? Tumor_Assessment->Progression Safety_Monitoring->Progression Progression->Treatment_Cycle No Follow_up Follow-up for Survival Progression->Follow_up Yes End End of Study Follow_up->End

Caption: A generalized workflow for a randomized clinical trial of S-1.

References

The Synergistic Potential of S-1 in Combination Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

S-1, an oral fluoropyrimidine-based anticancer drug, has demonstrated significant therapeutic efficacy in various solid tumors. Its unique formulation, combining the 5-fluorouracil (B62378) (5-FU) prodrug tegafur (B1684496) with two enzyme inhibitors, gimeracil (B1684388) and oteracil, is designed to enhance antitumor activity while mitigating gastrointestinal toxicity. Emerging preclinical and clinical evidence robustly supports the synergistic potential of S-1 when combined with other therapeutic agents, offering promising avenues for improving patient outcomes. This guide provides a comparative analysis of synergy studies involving S-1 and its combination partners, supported by experimental data and detailed methodologies.

I. Preclinical Synergy of S-1 with Other Therapies

Preclinical investigations have laid the groundwork for the clinical application of S-1 in combination regimens. These studies, primarily conducted in cancer cell lines and animal models, have sought to quantify the synergistic interactions between S-1 and other cytotoxic agents.

Quantitative Synergy Analysis

The synergistic effect of drug combinations is often quantified using the Combination Index (CI), calculated based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

Table 1: Preclinical Synergy of S-1 Combination Therapies

Combination PartnerCancer TypeExperimental ModelKey Synergy MetricFindings
Docetaxel (B913) Prostate CancerC4-2 human prostate cancer cell lineCytotoxicity EnhancementConcurrent treatment with gimeracil (a component of S-1) and docetaxel significantly enhanced docetaxel-induced cytotoxicity by 150% compared to docetaxel alone (p<0.01).[1]
Docetaxel Prostate CancerSubcutaneous tumor xenograft model (C4-2 cells in SCID mice)Tumor Growth SuppressionDaily oral administration of S-1 (5 mg/kg) with a single intraperitoneal injection of docetaxel (10 mg/kg) resulted in a 79.9% reduction in tumor volume compared to the control group (p<0.01).[1]
Cisplatin (B142131) Gastric Cancer44As3Luc, MKN45, and MKN74 human gastric cancer cell linesCombination Index (CI)Synergy (CI < 1.0) was observed at fraction affected (Fa) values of 0.5–1.0 for the combination of 5-FU and cisplatin.[2]
Oxaliplatin (B1677828) Colorectal CancerAnimal ModelSynergistic ActivityPreclinical data from an animal model indicated synergistic activity between S-1 and oxaliplatin, which supported the initiation of a phase I clinical trial.[3]
Experimental Protocols: Preclinical Synergy Assessment

Cell Viability and Cytotoxicity Assays:

  • Method: Cancer cell lines are seeded in 96-well plates and treated with S-1, the combination drug, or both, at various concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Dose-response curves are generated for each drug alone and in combination. The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method, to determine the nature of the drug interaction (synergy, additivity, or antagonism).

In Vivo Tumor Xenograft Studies:

  • Method: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., SCID mice). Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, S-1 alone, combination drug alone, and S-1 plus the combination drug. Tumor volume is measured regularly throughout the treatment period.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the enhanced antitumor effect of the combination therapy.

II. Clinical Evidence of S-1 Synergy

The promising results from preclinical studies have translated into numerous clinical trials evaluating the efficacy and safety of S-1-based combination therapies in various cancer types. These trials have consistently demonstrated improved clinical outcomes for combination regimens compared to monotherapy.

Table 2: Clinical Outcomes of S-1 Combination Therapies

Combination PartnerCancer TypeTrial PhaseKey Clinical Outcomes
Cisplatin Advanced Gastric CancerPhase IIObjective Response Rate (ORR): 66.7% in patients treated with S-1 and cisplatin.[4]
Oxaliplatin Advanced Gastric CancerPhase IDetermination of the recommended dose for a phase II study based on dose-limiting toxicities.[3]
Docetaxel Gastric CancerMeta-analysis of Randomized Controlled TrialsImproved Objective Response Rate (ORR), Relapse-Free Survival (RFS), Progression-Free Survival (PFS), and Overall Survival (OS) compared to non-docetaxel plus S-1 based therapies.[5]
Experimental Protocols: Clinical Trial Design

Phase I Dose-Escalation Studies:

  • Objective: To determine the maximum tolerated dose (MTD) and recommended dose (RD) of the combination therapy.

  • Methodology: Patients are enrolled in cohorts and receive escalating doses of one or both drugs. Dose-limiting toxicities (DLTs) are monitored to establish the MTD.

Phase II/III Efficacy and Safety Studies:

  • Objective: To evaluate the antitumor activity and safety profile of the combination regimen.

  • Methodology: Patients are randomized to receive either the S-1 combination therapy or a standard-of-care treatment. Key endpoints include Overall Survival (OS), Progression-Free Survival (PFS), Objective Response Rate (ORR), and the incidence and severity of adverse events.

III. Mechanistic Insights into S-1 Synergy: Signaling Pathways

The synergistic effects of S-1 in combination with other therapies can be attributed to the interplay of their distinct mechanisms of action at the molecular level. Understanding these interactions within cellular signaling pathways is crucial for optimizing combination strategies.

S-1 and Platinum-Based Agents (Cisplatin/Oxaliplatin)

S-1's active component, 5-FU, primarily acts by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. Platinum-based agents like cisplatin and oxaliplatin form DNA adducts, leading to DNA damage and apoptosis. The combination of these agents can lead to enhanced cytotoxicity through complementary mechanisms of DNA damage and repair inhibition. In KRAS-mutated colon cancer cells, the combination of 5-FU and oxaliplatin has been shown to induce epithelial-mesenchymal transition (EMT) through the activation of the KRAS/ERK/NF-κB pathway.[6][7]

G cluster_S1 S-1 (5-FU) cluster_Platinum Cisplatin / Oxaliplatin cluster_KRAS KRAS/ERK/NF-κB Pathway S1 S-1 (5-FU) TS Thymidylate Synthase Inhibition S1->TS DNA_Synth_Inhibition DNA Synthesis Inhibition TS->DNA_Synth_Inhibition KRAS KRAS DNA_Synth_Inhibition->KRAS activates Apoptosis Apoptosis DNA_Synth_Inhibition->Apoptosis Platinum Cisplatin / Oxaliplatin DNA_Adducts DNA Adducts Platinum->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage DNA_Damage->KRAS activates DNA_Damage->Apoptosis ERK ERK KRAS->ERK NFkB NF-κB ERK->NFkB EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT EMT->Apoptosis contributes to

S-1 and Platinum Agents Signaling Pathway
S-1 and Docetaxel

Docetaxel is a taxane (B156437) that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The synergy with S-1 may arise from a multi-pronged attack on cancer cell proliferation. In prostate cancer cells, the combination of S-1 and docetaxel has been shown to down-regulate thymidylate synthase expression and inhibit NF-κB translocation, leading to enhanced antitumor activity.[1]

G cluster_S1 S-1 (5-FU) cluster_Docetaxel Docetaxel S1 S-1 (5-FU) TS_Inhibition Thymidylate Synthase Inhibition S1->TS_Inhibition NFkB_Inhibition NF-κB Inhibition S1->NFkB_Inhibition enhances Apoptosis Apoptosis TS_Inhibition->Apoptosis Docetaxel Docetaxel Microtubule_Stabilization Microtubule Stabilization Docetaxel->Microtubule_Stabilization Docetaxel->NFkB_Inhibition G2M_Arrest G2/M Arrest Microtubule_Stabilization->G2M_Arrest G2M_Arrest->Apoptosis NFkB_Inhibition->Apoptosis

S-1 and Docetaxel Signaling Pathway

IV. Experimental Workflow for Synergy Studies

The systematic evaluation of drug synergy involves a well-defined experimental workflow, from initial in vitro screening to in vivo validation.

G cluster_invitro In Vitro Synergy Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation A Cell Line Selection B Dose-Response Assays (Single Agents) A->B C Combination Dose-Matrix (e.g., MTT Assay) B->C D Synergy Analysis (e.g., Combination Index) C->D E Western Blot (Protein Expression) D->E F Flow Cytometry (Cell Cycle, Apoptosis) D->F G Gene Expression Analysis (RT-qPCR, RNA-seq) D->G H Xenograft Model Development D->H I Combination Treatment (Tumor Growth Inhibition) H->I J Toxicity Assessment I->J

Experimental Workflow for Synergy Studies

V. Conclusion

The combination of S-1 with other chemotherapeutic agents represents a powerful strategy in cancer treatment. The synergistic interactions, supported by both preclinical and clinical data, underscore the potential of these regimens to enhance therapeutic efficacy. A deeper understanding of the underlying molecular mechanisms and signaling pathways will be instrumental in designing more rational and effective combination therapies, ultimately improving the prognosis for cancer patients. This guide provides a foundational overview for researchers and clinicians working towards this goal.

References

Comparative Proteomic Analysis of Cancer Cells Treated with (R)-OR-S1: A Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative proteomic analysis of cells treated with the hypothetical compound (R)-OR-S1. Due to the absence of specific published data on this compound, this document serves as a template, outlining the standard experimental workflows, data presentation, and potential signaling pathways that could be investigated. The methodologies and examples presented are based on established practices in comparative proteomics research.

Experimental Design and Workflow

A typical comparative proteomics experiment to investigate the effects of a novel compound like this compound involves several key stages, from cell culture and treatment to mass spectrometry and data analysis.

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Mass Spectrometry cluster_3 Data Analysis A Cancer Cell Line (e.g., HCT116) B This compound Treatment A->B C Control (DMSO) A->C D Cell Lysis & Protein Extraction B->D C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Labeling (e.g., TMT) E->F G LC-MS/MS Analysis F->G H Data Acquisition G->H I Protein Identification & Quantification H->I J Differential Expression Analysis I->J K Pathway & Network Analysis J->K

Figure 1: Experimental workflow for comparative proteomics.

Detailed Experimental Protocols

The following protocols are standard procedures in proteomics and can be adapted for studying the effects of this compound.

1. Cell Culture and Treatment:

  • Cell Line: A human cancer cell line, for instance, HCT116, would be cultured in a suitable medium such as RPMI1640 supplemented with 10% fetal bovine serum.[1]

  • Treatment: Cells would be treated with a predetermined concentration of this compound or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).[2]

2. Protein Extraction and Digestion:

  • Lysis: After treatment, cells are harvested and lysed using a buffer containing strong detergents (e.g., 2% SDS) and subjected to sonication to ensure complete protein solubilization.[3]

  • Reduction and Alkylation: The protein extract is then treated with a reducing agent like dithiothreitol (B142953) (DTT) to break disulfide bonds, followed by an alkylating agent such as iodoacetamide (B48618) (IAA) to prevent them from reforming.

  • Digestion: The protein mixture is digested overnight with a protease, most commonly trypsin, which cleaves proteins into smaller peptides suitable for mass spectrometry analysis.[4][5] Various methods like in-solution digestion, Filter-Aided Sample Preparation (FASP), or Suspension Trapping (S-Trap) can be employed for this step.[5][6][7]

3. Peptide Labeling and Mass Spectrometry:

  • Isobaric Labeling: For quantitative comparison, peptides from different treatment groups (e.g., control vs. This compound treated) can be labeled with isobaric tags such as Tandem Mass Tags (TMT).[8] This allows for the simultaneous analysis of multiple samples in a single mass spectrometry run, improving throughput and accuracy.[2]

  • LC-MS/MS Analysis: The labeled peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, which allows for their identification and quantification.[5][9]

4. Data Analysis:

  • Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) to identify the corresponding peptides and proteins.

  • Quantification and Statistical Analysis: The relative abundance of proteins between the this compound treated and control groups is determined from the reporter ion intensities of the TMT labels. Statistical tests are then applied to identify proteins that are significantly differentially expressed.

  • Bioinformatics Analysis: The list of differentially expressed proteins is subjected to pathway and gene ontology (GO) analysis to understand the biological processes and signaling pathways affected by this compound treatment.

Quantitative Data Presentation

The quantitative results of a comparative proteomics study are typically presented in a table format, highlighting the key differentially expressed proteins.

Protein IDGene NameFold Change (this compound/Control)p-valueFunction
P04637TP532.50.001Tumor suppressor; regulates cell cycle
P62258HSP90AA1-3.10.005Chaperone protein; involved in protein folding
Q06830BCL2L1-2.80.008Apoptosis regulator
P31749AKT1-1.90.021Kinase; promotes cell survival and growth
Q9Y243PARP11.70.035DNA repair and programmed cell death

Note: This table contains hypothetical data for illustrative purposes.

Potential Signaling Pathway Modulation by this compound

Based on the hypothetical data, this compound treatment could lead to the modulation of key signaling pathways involved in cancer cell survival and proliferation. For instance, a decrease in the abundance of proteins like AKT1 and BCL2L1, coupled with an increase in TP53, might suggest an induction of apoptosis.

G cluster_0 Cellular Response to this compound cluster_1 Signaling Cascade cluster_2 Cellular Outcome R_OR_S1 This compound AKT1 AKT1 R_OR_S1->AKT1 inhibits TP53 TP53 R_OR_S1->TP53 activates BCL2L1 BCL2L1 AKT1->BCL2L1 inhibits Apoptosis Apoptosis BCL2L1->Apoptosis inhibits TP53->Apoptosis promotes

Figure 2: Hypothetical signaling pathway affected by this compound.

This guide provides a comprehensive overview of the methodologies and potential outcomes of a comparative proteomic study on the hypothetical compound this compound. The successful application of these techniques will be crucial in elucidating its mechanism of action and identifying potential therapeutic targets.

References

Comparative Guide for Validating Biomarkers for (R)-OR-S1 Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for predicting response to the novel PI3Kα-selective inhibitor, (R)-OR-S1. The content herein is based on established principles of PI3K pathway inhibition, drawing parallels from clinically validated and investigational inhibitors such as Alpelisib and Taselisib.

Introduction to this compound and the PI3K/AKT/mTOR Pathway

This compound is a next-generation, highly selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K), encoded by the PIK3CA gene. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Activating mutations in PIK3CA are among the most common oncogenic drivers in various cancers, including breast cancer, leading to constitutive activation of this pathway.[3][4] By selectively targeting the mutated p110α isoform, this compound aims to provide a potent anti-tumor effect with an improved therapeutic window.

The PI3K/AKT/mTOR Signaling Pathway

The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT, in turn, modulates a multitude of cellular processes, including the activation of the mTORC1 complex, which is crucial for protein synthesis and cell growth.[2] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.[1][2][3]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K (p85/p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates R_OR_S1 This compound R_OR_S1->PI3K Inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Comparison of Predictive Biomarkers for PI3Kα Inhibitors

The clinical development of PI3K inhibitors has highlighted the importance of patient selection through predictive biomarkers. The most established biomarkers are activating mutations in PIK3CA and the functional status of the PTEN tumor suppressor.

Primary Biomarkers: PIK3CA Mutation and PTEN Loss
BiomarkerDescriptionPredictive Value for PI3Kα InhibitorsCommon Detection Methods
PIK3CA Mutation Activating somatic mutations, most commonly in exons 9 (helical domain) and 20 (kinase domain), lead to constitutive PI3K pathway activation.[5]Positive Predictor: PIK3CA mutations are the primary predictive biomarker for response to α-selective inhibitors like Alpelisib.[5][6] The SOLAR-1 trial demonstrated significant clinical benefit for Alpelisib in patients with PIK3CA-mutated HR+/HER2- advanced breast cancer.[5][7]Next-Generation Sequencing (NGS) of tumor tissue or liquid biopsy (ctDNA).[8][9] RT-PCR is also used.[8]
PTEN Loss Loss of PTEN protein expression, often due to mutation or deletion, prevents the conversion of PIP3 to PIP2, leading to sustained PI3K pathway activation.[10]Negative Predictor (Resistance): Loss of PTEN function is a known mechanism of resistance to PI3Kα inhibitors.[10][11][12] It can lead to clinical cross-resistance to other targeted therapies like CDK4/6 inhibitors.[13][12]Immunohistochemistry (IHC) for protein expression.[14][15] NGS can detect PTEN gene alterations.

Performance Comparison of PI3Kα Inhibitors and Key Biomarkers

This section compares the hypothetical this compound with Alpelisib and Taselisib, based on clinical trial data for the latter two.

DrugTarget SelectivityKey Clinical Trial(s)PFS in PIK3CA-mutant population (vs. Placebo)Key Toxicities
This compound (Hypothetical) Highly p110α-selectivePreclinicalData not availableExpected class effects (e.g., hyperglycemia, diarrhea)
Alpelisib (Piqray®) p110α-selective[16]SOLAR-1[5][7]11.0 vs 5.7 months (HR 0.65)[7]Hyperglycemia, diarrhea, rash[17]
Taselisib α, δ, γ inhibitor (β-sparing)[4][16]SANDPIPER[18]7.4 vs 5.4 months (HR 0.70)[19]Diarrhea, hyperglycemia, colitis[16][17]

Note: The development of Taselisib was halted due to a less favorable risk-benefit profile compared to Alpelisib.[16][17]

Experimental Protocols

Accurate biomarker detection is critical for patient stratification. Below are standardized protocols for the key assays.

PIK3CA Mutation Detection by Next-Generation Sequencing (NGS) from FFPE Tissue

This protocol outlines the workflow for identifying PIK3CA mutations from formalin-fixed, paraffin-embedded (FFPE) tumor tissue, which is a common source for genomic analysis.[20]

NGS_Workflow Start FFPE Tissue Section Step1 Tumor Area Identification (H&E Staining) Start->Step1 Step2 Macrodissection & DNA Extraction Step1->Step2 Step3 DNA Quantification & Quality Control Step2->Step3 Step4 Library Preparation (Targeted Amplicon/Hybrid Capture) Step3->Step4 Step5 Next-Generation Sequencing Step4->Step5 Step6 Bioinformatic Analysis (Alignment, Variant Calling) Step5->Step6 End Mutation Report (e.g., E545K, H1047R) Step6->End

Caption: Workflow for NGS-based PIK3CA mutation detection from FFPE tissue.

Methodology:

  • Sample Preparation: A pathologist identifies tumor-rich areas on a hematoxylin (B73222) and eosin (B541160) (H&E) stained slide from the FFPE block. The selected area is macrodissected.

  • DNA Extraction: Genomic DNA is extracted from the dissected tissue using a commercially available kit optimized for FFPE samples.

  • Quantification and Quality Control: DNA concentration and purity are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). DNA quality can be affected by fixation.[20]

  • Library Preparation: A targeted NGS panel covering PIK3CA exons (especially hotspots in exons 7, 9, and 20) is used. This involves DNA fragmentation, adapter ligation, and target enrichment via hybrid capture or amplicon-based methods.

  • Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq/NextSeq). Deep sequencing is recommended to detect low-frequency mutations.[21]

  • Data Analysis: Sequencing reads are aligned to the human reference genome. Variant calling algorithms are used to identify single nucleotide variants (SNVs) and insertions/deletions (indels) within the PIK3CA gene. Results are annotated to determine their clinical significance.

PTEN Protein Expression by Immunohistochemistry (IHC)

This protocol describes the steps for assessing PTEN protein levels in FFPE tissue sections, a key method for identifying PTEN loss.[14]

IHC_Workflow Start FFPE Tissue Slide (4-5 µm section) Step1 Deparaffinization & Rehydration Start->Step1 Step2 Antigen Retrieval (Heat-Induced, e.g., Citrate (B86180) Buffer) Step1->Step2 Step3 Peroxidase Block Step2->Step3 Step4 Primary Antibody Incubation (anti-PTEN, e.g., clone 6H2.1) Step3->Step4 Step5 Secondary Antibody & Polymer-HRP Incubation Step4->Step5 Step6 Chromogen Development (e.g., DAB) Step5->Step6 Step7 Counterstaining (Hematoxylin) Step6->Step7 End Microscopic Evaluation (Pathologist Scoring) Step7->End

Caption: Workflow for PTEN protein expression analysis by IHC.

Methodology:

  • Slide Preparation: 4-5 µm sections are cut from the FFPE block and mounted on charged slides.

  • Deparaffinization and Rehydration: Slides are incubated in xylene and a graded series of ethanol (B145695) to remove paraffin (B1166041) and rehydrate the tissue.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed, often using a citrate buffer (pH 6.0), to unmask the PTEN antigen.[22]

  • Staining: The automated or manual staining process includes:

    • Peroxidase Block: To quench endogenous peroxidase activity.[14]

    • Primary Antibody: Incubation with a validated monoclonal anti-PTEN antibody (e.g., clone 6H2.1) at an optimized dilution (e.g., 1:100).[14][23]

    • Detection System: Application of a polymer-based horseradish peroxidase (HRP)-linked secondary antibody.[14]

    • Chromogen: Visualization using 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.[14]

  • Counterstaining: The slide is counterstained with hematoxylin to visualize cell nuclei.

  • Scoring: A pathologist evaluates the staining. PTEN loss is typically defined as the complete absence of staining in tumor cells, with positive staining in internal controls (e.g., stromal cells, normal ducts).[14][15]

Emerging Biomarkers and Future Directions

While PIK3CA mutations and PTEN loss are the most established biomarkers, research is ongoing to identify additional markers of response and resistance.

  • Liquid Biopsy (ctDNA): Analysis of circulating tumor DNA (ctDNA) from blood offers a non-invasive method to detect PIK3CA mutations.[24][25][26][27] This is particularly useful for monitoring treatment response and detecting the emergence of resistance mutations.[9] However, a negative result from ctDNA may warrant confirmation with tissue testing due to potential false negatives.[6][24]

  • Co-occurring Alterations: Mutations in other genes, such as TP53 or those in the MAPK pathway, may modulate the response to PI3K inhibitors. Further investigation is needed to understand the complex interplay of these genomic alterations.[18]

  • Functional Biomarkers: Measuring downstream pathway activity (e.g., levels of phosphorylated AKT or S6) or metabolic changes (e.g., via FDG-PET imaging) are being explored as pharmacodynamic biomarkers to assess target engagement and predict efficacy.[28]

This guide provides a framework for validating and comparing biomarkers for response to this compound. By leveraging established knowledge from similar PI3Kα inhibitors and employing robust, validated experimental protocols, researchers can effectively identify patient populations most likely to benefit from this novel therapeutic agent.

References

A Comparative Safety Analysis of Sphingosine-1-Phosphate (S1P) Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a detailed comparison of the safety profiles of several prominent Sphingosine-1-Phosphate (S1P) receptor modulators, a class of drugs primarily used in the treatment of relapsing forms of multiple sclerosis. While the initial query specified an agent designated as "(R)-OR-S1," a thorough search of scientific literature and public databases did not yield information on a compound with this exact name. It is plausible that "this compound" represents an internal development code, a novel preclinical entity not yet publicly disclosed, or a typographical error. Given the context, this guide will focus on a comparative safety analysis of well-established S1P receptor modulators, providing a valuable framework for researchers, scientists, and drug development professionals. The comparison will encompass the first-generation, non-selective modulator, Fingolimod (B1672674), and the second-generation, more selective agents, Siponimod (B560413), Ozanimod (B609803), and Ponesimod.

The primary mechanism of action for S1P receptor modulators involves binding to S1P receptors on lymphocytes, leading to their internalization and the subsequent sequestration of these immune cells in the lymph nodes. This reduces the number of circulating lymphocytes that can migrate to the central nervous system and cause inflammation and damage.[1] However, S1P receptors are also expressed in various other tissues, including the heart, blood vessels, and lungs, which can lead to a range of off-target effects. The development of second-generation modulators has focused on improving selectivity for the S1P1 receptor subtype to mitigate some of the adverse effects associated with the non-selective action of Fingolimod.[2]

Comparative Safety Data

The following tables summarize key safety findings from preclinical and clinical studies of Fingolimod, Siponimod, Ozanimod, and Ponesimod. These data are compiled from various clinical trials and review articles. It is important to note that direct head-to-head comparative trials for all these agents are limited.[3]

Table 1: Preclinical Toxicology Profile
ParameterFingolimodSiponimodOzanimodPonesimod
Primary Target(s) S1P1, S1P3, S1P4, S1P5[4]S1P1, S1P5[5]S1P1, S1P5[4]S1P1[3]
Key Preclinical Findings In rodent studies, S1P3 activity was linked to acute toxicities like bradycardia, hypertension, and bronchoconstriction.[6]More selective for S1P1 and S1P5, with a lower potential for S1P3-mediated off-target effects observed in preclinical models.Preclinical studies indicated a favorable cardiac safety profile due to high selectivity for S1P1 and S1P5.[7]High selectivity for S1P1 demonstrated in preclinical assays, suggesting a reduced risk for S1P3-mediated adverse effects.
Carcinogenicity No evidence of carcinogenicity in 2-year rodent studies.No evidence of carcinogenicity in 2-year rodent studies.No evidence of carcinogenicity in 2-year rodent studies.Data not yet fully available in public domain.
Genotoxicity Not genotoxic in a standard battery of in vitro and in vivo assays.Not genotoxic in a standard battery of in vitro and in vivo assays.Not genotoxic in a standard battery of in vitro and in vivo assays.Not genotoxic in a standard battery of in vitro and in vivo assays.
Table 2: Clinical Safety Profile - Adverse Events of Special Interest
Adverse EventFingolimod (0.5 mg)Siponimod (2 mg)Ozanimod (0.92 mg)Ponesimod (20 mg)
Bradycardia (First-Dose) Symptomatic bradycardia in ~0.5% of patients; mean nadir heart rate decrease of up to 10 bpm.[8][9]Mitigated by dose titration; transient bradycardia observed.[10]Lower risk of first-dose bradycardia compared to fingolimod, mitigated by dose titration.[4][11]Transient decreases in heart rate, mitigated by gradual up-titration.
Atrioventricular (AV) Block First-degree AV block reported in clinical trials. Second-degree AV block is less common.[12]First- and second-degree AV blocks reported.[10]Lower risk of AV block compared to fingolimod.[13]First-degree AV block reported.
Lymphopenia Peripheral blood lymphocyte counts decrease to 20-30% of baseline.[14]Dose-dependent total lymphocyte count decrease by 20-74%.[10]Mean lymphocyte counts decrease to ~45% of baseline.[15]Dose-dependent reduction in circulating total lymphocyte count.
Increased Liver Enzymes Frequent but generally asymptomatic liver enzyme elevations (9%).[16]Increased alanine (B10760859) aminotransferase concentrations reported more frequently than placebo.[10]Lower risk of abnormal liver enzymes compared to fingolimod.[17]Reports of elevated liver enzymes.
Macular Edema Incidence of ~0.5%.[14]Occurred more frequently with siponimod than with placebo.[18]Rate not statistically different from fingolimod in an indirect comparison.[4]Cases have been reported.
Hypertension Minor blood pressure increase.[16]Reported in 10% of patients on siponimod.[19]Associated with a risk of hypertension.May cause an increase in blood pressure.
Infections Higher risk of herpetic infections.[8]Frequencies of infections did not differ from placebo.[18]Lower rates of reported infection outcomes versus fingolimod and ponesimod.[20]Overall infection rates are a monitored safety concern.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug safety profiles. Below are outlines of key experimental protocols used in the evaluation of S1P receptor modulators.

Preclinical Cardiovascular Safety Assessment

Objective: To evaluate the potential for a new chemical entity (NCE) to cause adverse cardiovascular effects, such as changes in heart rate, blood pressure, and cardiac electrophysiology, prior to human trials.

Methodology:

  • In Vitro Electrophysiology (hERG Assay):

    • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG (human Ether-à-go-go-Related Gene) potassium channel.

    • Technique: Manual or automated patch-clamp electrophysiology.

    • Procedure: Cells are voltage-clamped, and the hERG current is recorded at baseline. The NCE is then applied at various concentrations to determine the half-maximal inhibitory concentration (IC50) for hERG channel blockade.

    • Rationale: Inhibition of the hERG channel is a key indicator of potential for QT interval prolongation and Torsades de Pointes arrhythmia.[21][22]

  • In Vivo Cardiovascular Telemetry in Non-Rodent Species (e.g., Beagle Dogs):

    • Animal Model: Conscious, telemetered beagle dogs.

    • Procedure: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), heart rate, and blood pressure. Following a recovery period, a single dose or multiple doses of the NCE are administered.

    • Data Collection: Continuous data is collected before and after dosing to assess changes in heart rate (bradycardia or tachycardia), PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcB).

    • Rationale: This provides an integrated assessment of the drug's effects on the cardiovascular system in a whole animal model.[23][24]

Clinical Monitoring of Lymphocyte Counts

Objective: To quantify the number of circulating lymphocytes and their subsets in patients undergoing treatment with S1P receptor modulators.

Methodology:

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Technique: Multi-color flow cytometry.

  • Procedure:

    • Staining: A small volume of whole blood is incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for lymphocyte surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells, and CD16/CD56 for NK cells).

    • Lysis: Red blood cells are lysed using a commercial lysing solution.

    • Acquisition: The stained white blood cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light from thousands of individual cells.

    • Analysis: Software is used to gate on the lymphocyte population based on their light scatter properties (forward and side scatter) and then to quantify the percentage and absolute number of different lymphocyte subsets. Absolute counts can be determined using a dual-platform method (combining flow cytometry percentages with a complete blood count from a hematology analyzer) or a single-platform method (using counting beads in the flow cytometry sample).[25][26][27][28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the S1P1 receptor signaling pathway and a typical experimental workflow for preclinical cardiac safety assessment.

S1P1 Receptor Signaling Pathway

S1P1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Gi/o S1P1->G_protein Activates Lymphocyte_Egress Lymphocyte Egress Inhibition S1P1->Lymphocyte_Egress Leads to PI3K PI3K G_protein->PI3K Rac1 Rac1 G_protein->Rac1 ERK ERK G_protein->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Migration Cell Migration Rac1->Cell_Migration

Caption: S1P1 receptor signaling cascade leading to cellular responses.

Experimental Workflow for Preclinical Cardiac Safety Assessment

Preclinical_Cardiac_Safety_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis and Risk Assessment hERG_Assay hERG Patch Clamp Assay (IC50 determination) Telemetry Cardiovascular Telemetry in Non-Rodents (e.g., Dog) (ECG, HR, BP) hERG_Assay->Telemetry Informs Risk_Assessment Integrated Risk Assessment (Margin of Safety Calculation) hERG_Assay->Risk_Assessment Cardiomyocyte_Assay Human Stem Cell-derived Cardiomyocyte Assay (Action Potential Duration) Cardiomyocyte_Assay->Telemetry Informs Cardiomyocyte_Assay->Risk_Assessment Telemetry->Risk_Assessment

References

(R)-OR-S1: A Comparative Performance Analysis Against Published Data for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive performance comparison of (R)-OR-S1, a potent and selective dual inhibitor of EZH1 and EZH2, against other notable EZH inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways to offer an objective assessment of this compound's preclinical profile.

Executive Summary

This compound is a dual inhibitor of the histone methyltransferases EZH1 and EZH2, which are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2).[1][2] By inhibiting both EZH1 and EZH2, this compound aims to offer a more profound and durable anti-tumor effect compared to inhibitors that selectively target only EZH2. This is particularly relevant in cancers where EZH1 can compensate for the loss of EZH2 activity.[1] This guide benchmarks the in vitro performance of this compound against the EZH2-selective inhibitor Tazemetostat and other dual EZH1/2 inhibitors such as Valemetostat (B611628) and UNC1999.

Performance Benchmarking

The following tables summarize the key performance indicators of this compound in comparison to other EZH inhibitors based on published preclinical and clinical data.

Table 1: Biochemical Potency of EZH Inhibitors

CompoundTarget(s)IC50 (EZH1)IC50 (EZH2)Reference
This compound EZH1/EZH221 nM24 nM[3]
Valemetostat (DS-3201) EZH1/EZH2<10 nM<10 nM[4]
UNC1999 EZH1/EZH245 nM<10 nM[5][6]
Tazemetostat EZH2 (selective)>35-fold selectivity for EZH2 over EZH12-38 nM (wild-type and mutant)[7]

Table 2: In Vitro Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / EC50Reference
This compound KARPAS-422Diffuse Large B-cell Lymphoma (DLBCL)Not explicitly stated, but showed dose-dependent growth inhibition[3]
UNC1999 DBDLBCL (EZH2 Y641N mutant)633 ± 101 nM[5]
Tazemetostat VariousFollicular Lymphoma, Epithelioid SarcomaNot specified in provided abstracts[7][8][9]
Valemetostat VariousT-cell lymphoma, Small Cell Lung CancerNot specified in provided abstracts[10][11]

Table 3: Clinical Efficacy of EZH Inhibitors in Relapsed/Refractory Follicular Lymphoma

CompoundEZH2 StatusOverall Response Rate (ORR)Median Duration of Response (DOR)Reference
Tazemetostat Mutant69%10.9 months[8]
Wild-Type34%13 months[8]
Valemetostat Not specified48% (in Adult T-cell Leukemia/Lymphoma)Not specified in provided abstracts[11]

Mechanism of Action: EZH1/2 Inhibition

This compound functions as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) cofactor, which is essential for the methyltransferase activity of EZH1 and EZH2.[3] EZH1 and EZH2 are the catalytic components of the PRC2 complex, which also includes core subunits like EED and SUZ12.[2] PRC2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to chromatin compaction and transcriptional repression of target genes.[1][2] Many of these target genes are tumor suppressors. By inhibiting EZH1 and EZH2, this compound reduces global H3K27me3 levels, leading to the de-repression and re-expression of these tumor suppressor genes, ultimately resulting in cell cycle arrest and inhibition of tumor growth.[12] The dual inhibition of both EZH1 and EZH2 is hypothesized to be more effective than targeting EZH2 alone, as EZH1 can often compensate for the loss of EZH2 function.[1]

G cluster_0 Cell Nucleus R_OR_S1 This compound PRC2_Complex PRC2 Complex (EZH1/2, EED, SUZ12) R_OR_S1->PRC2_Complex Inhibits H3K27me3 H3K27me3 PRC2_Complex->H3K27me3 Catalyzes methylation of Gene_Expression Tumor Suppressor Gene Expression PRC2_Complex->Gene_Expression Inhibition leads to Histone_H3 Histone H3 Histone_H3->H3K27me3 Chromatin Chromatin Compaction H3K27me3->Chromatin Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Cell_Cycle_Arrest Cell Cycle Arrest & Anti-tumor Effects Gene_Repression->Cell_Cycle_Arrest Leads to (in cancer) Gene_Expression->Cell_Cycle_Arrest

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance evaluation of EZH1/2 inhibitors.

Histone Methyltransferase (HMT) Assay

Objective: To determine the in vitro inhibitory activity of a compound against the enzymatic activity of EZH1 and EZH2.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing recombinant PRC2 complex (including either EZH1 or EZH2), a histone H3 peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled methyl donor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for histone methylation.

  • Reaction Termination: The reaction is stopped, typically by the addition of a high concentration of non-radiolabeled SAM or another stop solution.

  • Detection: The amount of methylated histone peptide is quantified. This is often done by transferring the reaction mixture to a filter plate, washing away unincorporated [³H]-SAM, and measuring the radioactivity of the captured methylated peptides using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cell lines).

  • Compound Treatment: The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

    • MTS Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, often in the presence of an electron coupling reagent like phenazine (B1670421) ethosulfate (PES), is added. This forms a soluble formazan product.

  • Incubation: The plates are incubated for a few hours to allow for the conversion of the tetrazolium salt.

  • Solubilization (MTT only): A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Data Analysis: The IC50 or EC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

G cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Add_Reagent Add MTT or MTS Reagent Incubate->Add_Reagent Incubate_Reagent Incubate (1-4h) Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan (MTT only) Incubate_Reagent->Solubilize Read_Absorbance Read Absorbance Incubate_Reagent->Read_Absorbance MTS Assay Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Workflow for a typical cell viability assay.

References

Safety Operating Guide

Navigating the Safe Disposal of (R)-OR-S1: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of novel chemical entities are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-OR-S1.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from structurally similar compounds. For instance, (S,R,S)-AHPC-C1-Br, which also contains a halogen atom, is classified as a halogenated organic compound.[1] This classification mandates specific disposal protocols that differ from non-halogenated chemical waste.[1] Therefore, it is prudent to handle this compound as a halogenated organic waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to consult the compound's specific Safety Data Sheet (SDS) for detailed hazard information.[1] If an SDS is unavailable, general precautions for handling potent, biologically active, and halogenated compounds should be strictly followed.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat.[1]

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or dissolved in a solvent, must be managed as hazardous chemical waste. The primary strategy involves segregating it into a designated container for halogenated organic waste.[1]

  • Waste Identification and Segregation : Identify all waste streams containing this compound, including the pure compound, solutions, and contaminated materials such as pipette tips, vials, and gloves.[1] It is critical to keep halogenated waste separate from non-halogenated waste to avoid complex and costly disposal procedures.[1]

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible container specifically for halogenated organic waste.[1]

    • The container must have a secure screw-top cap to prevent spills and the release of vapors.[1]

    • Clearly label the container with "Hazardous Waste" and "Halogenated Organic Waste."[1] List all chemical constituents, including "this compound" and any solvents, with their approximate concentrations. Do not use abbreviations or chemical formulas.[1]

  • Waste Accumulation :

    • Add waste to the container inside a chemical fume hood.[1]

    • Keep the container closed at all times, except when actively adding waste.[1]

    • Store the waste container in a designated cool, dry, and well-ventilated satellite accumulation area.[1]

  • Disposal Request and Pickup :

    • Once the container is approximately 75-80% full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.[1]

Quantitative Data Summary

For clarity and easy comparison, key quantitative data related to the disposal of halogenated organic compounds are summarized below.

ParameterGuidelineRationale
Container Fill Level~75-80% of capacityTo allow for vapor expansion and prevent spills.[1]
pH for Aqueous WasteN/A for this compoundThis compound should not be disposed of as aqueous waste.
Incompatible WasteNon-halogenated organic waste, strong oxidizers, strong reducers, heavy metals.[1]To prevent dangerous chemical reactions and simplify disposal.[1]

Experimental Workflow for Disposal

The following workflow outlines the procedural steps for the safe disposal of this compound.

A Step 1: Identify Waste This compound solid, solutions, contaminated materials B Step 2: Segregate Waste Is it a halogenated compound? A->B C YES: Halogenated Waste Stream B->C Assumed for this compound D NO: Non-Halogenated Waste Stream B->D E Step 3: Select & Label Container 'Hazardous Waste' 'Halogenated Organic Waste' List all contents C->E F Step 4: Accumulate Waste In fume hood Keep container closed E->F G Step 5: Store Container Cool, dry, ventilated area F->G H Step 6: Arrange Disposal Contact EHS when container is 75-80% full G->H I EHS Pickup & Final Disposal H->I

Figure 1. Disposal workflow for this compound.

References

Unable to Identify Compound (R)-OR-S1 and Provide Specific Personal Protective Equipment (PPE) Guidance

Author: BenchChem Technical Support Team. Date: December 2025

It is not possible to provide essential safety and logistical information, including operational and disposal plans, for a compound identified as "(R)-OR-S1" because this name does not correspond to a recognized chemical in publicly available databases. Extensive searches have failed to identify a specific chemical structure or Safety Data Sheet (SDS) associated with this designation.

The notation "(R)-" in a chemical name typically refers to the absolute configuration of a stereocenter in a molecule, as defined by the Cahn-Ingold-Prelog priority rules. The "R" stands for Rectus (Latin for right). Similarly, "(S)-" stands for Sinister (Latin for left). This indicates that "this compound" is a specific stereoisomer of a chiral molecule. However, "OR-S1" does not appear to be a standard or systematic name for any known chemical entity.

It is possible that "this compound" is an internal company code, a shorthand laboratory designation, or an incomplete chemical name. Without the correct and complete chemical name or another identifier such as a CAS number, it is impossible to access the relevant safety information.

General Guidance on Personal Protective Equipment for Handling Unidentified Chemicals

In the absence of specific information, and when dealing with a potentially hazardous and unidentified substance in a research and development setting, a highly conservative approach to personal protective equipment is mandatory. The following general guidelines, which are not a substitute for a substance-specific risk assessment, should be followed:

1. Engineering Controls:

  • All handling of the substance should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Use of a glove box may be necessary for highly potent or volatile substances.

2. Personal Protective Equipment (PPE): A comprehensive PPE ensemble should be worn to protect the skin, eyes, and respiratory system. The appropriate level of PPE is determined by a thorough hazard assessment, but for an unknown compound, a high level of protection is warranted. The Occupational Safety and Health Administration (OSHA) has established different levels of PPE for handling hazardous materials. For a novel or uncharacterized compound, Level B or C protection may be appropriate depending on the anticipated physical form and potential for exposure.

PPE ComponentRecommended SpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against a broad range of chemicals. Double-gloving allows for the safe removal of the outer glove if it becomes contaminated.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes, sprays, and airborne particles. A face shield provides an additional layer of protection for the entire face.
Body Protection Chemical-resistant lab coat or coverallsProtects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respiratorThe type of respirator depends on the potential for aerosolization and the unknown toxicity of the compound. A full-face or half-mask air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas) or a powered air-purifying respirator (PAPR) should be considered. For highly hazardous or volatile substances, a self-contained breathing apparatus (SCBA) may be necessary.
Foot Protection Closed-toe, chemical-resistant shoesProtects the feet from spills.

Logical Workflow for PPE Selection with an Unknown Compound:

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection & Use cluster_operations Operational Procedures start Start: Handling this compound unknown_compound Compound is Unidentified start->unknown_compound assume_hazardous Assume High Hazard Potential (Toxic, Irritant, Sensitizer) unknown_compound->assume_hazardous Yes eng_controls Use Engineering Controls (Fume Hood, Glove Box) assume_hazardous->eng_controls select_ppe Select Comprehensive PPE eng_controls->select_ppe ppe_details Hand: Double Nitrile/Neoprene Gloves Eye: Goggles & Face Shield Body: Chemical-Resistant Lab Coat Respiratory: NIOSH-Approved Respirator select_ppe->ppe_details don_ppe Properly Don PPE ppe_details->don_ppe handle_compound Handle Compound don_ppe->handle_compound decontamination Decontaminate Work Area & PPE handle_compound->decontamination doff_ppe Properly Doff PPE decontamination->doff_ppe disposal Dispose of Waste & Contaminated PPE as Hazardous Waste doff_ppe->disposal end End disposal->end

PPE Selection Workflow for an Unidentified Compound

Disposal Plan:

All waste generated from the handling of "this compound," including contaminated PPE, disposable labware, and any residual material, must be treated as hazardous waste.

  • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Recommendation:

To ensure the safety of all personnel, it is imperative to positively identify "this compound" before proceeding with any laboratory work. This can be achieved by:

  • Consulting the source of the compound for its correct chemical name, CAS number, or an SDS.

  • Performing analytical characterization to determine the chemical structure.

Once the compound is identified, a specific and accurate risk assessment can be performed, and the appropriate PPE and handling procedures can be established based on the known hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.